molecular formula C6H11N B3257245 2-Azabicyclo[4.1.0]heptane CAS No. 286-15-7

2-Azabicyclo[4.1.0]heptane

Cat. No.: B3257245
CAS No.: 286-15-7
M. Wt: 97.16 g/mol
InChI Key: RMLNAEPKTRCSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[4.1.0]heptane (CAS 286-15-7) is a nitrogen-containing fused bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This structure is a key motif in the development of novel pharmaceutical agents and serves as a valuable building block for creating structurally complex molecules . The core research value of this azabicyclic framework lies in its use as a rigid, three-dimensional scaffold that can impart conformational constraints to bioactive molecules, potentially enhancing their selectivity and potency. Recent advances have highlighted efficient synthetic strategies for this scaffold and its derivatives, including transition-metal catalysis, organic catalysis, and free radical-mediated cyclization reactions . A notable recent methodology enables a transition-metal-free, radical oxidation of 1,6-enynes for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones, demonstrating the ongoing innovation in constructing this valuable framework . These methods allow researchers to access these structures with operational ease and good functional group compatibility. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Storage: Please note that this compound is classified as flammable (H225) . It must be stored sealed in a dry environment, protected from light, and at a cool temperature (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLNAEPKTRCSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Thermodynamic Profiling of Fused Azabicyclo[4.1.0] Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Fused Azabicyclo[4.1.0] Ring Systems Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Spring-Loaded" Scaffold

In modern medicinal chemistry, fused azabicyclo[4.1.0] ring systems represent a high-value paradox: they offer rigid conformational control for target binding while harboring significant strain energy that can compromise metabolic or shelf stability. This guide deconstructs the thermodynamic landscape of these systems, focusing on the two primary regioisomeric classes: 2-azabicyclo[4.1.0]heptane (cyclopropane-fused piperidine) and 7-azabicyclo[4.1.0]heptane (aziridine-fused cyclohexane).

Understanding the stability of these scaffolds is not merely an academic exercise; it is critical for predicting metabolic liabilities (e.g., acid-catalyzed ring opening in the stomach) and designing "covalent warheads" that exploit ring strain for irreversible target inhibition.

Structural Mechanics & Strain Energy Analysis

The thermodynamic stability of azabicyclo[4.1.0] systems is governed by the interplay between Baeyer strain (angle deviation), Pitzer strain (torsional eclipsing), and the geometric constraints of ring fusion.

The Cis-Trans Fusion Dichotomy

Unlike larger bicyclic systems (e.g., decalin), the [4.1.0] system exhibits a massive energy difference between cis and trans ring fusions due to the geometric limits of the three-membered ring.

  • Cis-Fusion (Thermodynamic Sink): The cyclopropane/aziridine ring can accommodate the cis-diequatorial/axial bonds of the six-membered ring with moderate distortion. This is the observable isomer.

  • Trans-Fusion (Forbidden): Spanning the trans-diaxial positions requires the six-membered ring to twist into a highly strained boat-like conformation to reduce the C-C distance to ~1.5 Å. This isomer is thermodynamically inaccessible in standard conditions.

Strain Energy Quantification

The following table summarizes the estimated strain energies (SE) contributing to the instability of these scaffolds relative to their unstrained counterparts.

ScaffoldComponent A (SE kcal/mol)Component B (SE kcal/mol)Fusion StrainEst. Total SE (kcal/mol)
Cyclohexane Chair (~0.[1]0)N/AN/A~0.0
2-Azabicyclo[4.1.0]heptane Piperidine (~0.[2]0)Cyclopropane (~27.5)Moderate (~3-5)~30.5 - 32.5
7-Azabicyclo[4.1.0]heptane Cyclohexane (~0.0)Aziridine (~26.[2]0)High (~5-8)~31.0 - 34.0

Key Insight: While the total strain is similar, the release mechanism differs.[3] The 7-aza system releases strain via N-protonation and nucleophilic attack (aziridine opening), whereas the 2-aza system requires electrophilic attack on the C-C bond (cyclopropane opening).

Conformational Dynamics & Nitrogen Inversion

The fusion of a three-membered ring locks the six-membered ring into a distorted "half-chair" or "flattened chair" conformation. This rigidity is the scaffold's primary value proposition in drug design.

The Bicyclic Effect on Nitrogen

In 7-azabicyclo[4.1.0]heptane , the nitrogen atom is part of the strained three-membered ring.

  • Inversion Barrier: Aziridines have naturally high inversion barriers (~17-20 kcal/mol). Fusing this to a cyclohexane ring further increases the barrier due to the "bicyclic effect," where the transition state (planar nitrogen) increases angle strain in the fused system.

  • Consequence: These amines are often chirally stable at room temperature, allowing for the isolation of N-invertomers in specific substitution cases.

Visualization of Stability Landscape

The following diagram illustrates the energy wells for the cis vs. trans fusion and the decomposition pathway.

StabilityLandscape Trans Trans-Fusion (Highly Unstable / Transient) Cis Cis-Fusion (Thermodynamic Sink) Trans->Cis Rapid Relaxation (> 10 kcal/mol driving force) Open Ring-Opened Product (Thermodynamically Stable) Cis->Open Acid/Nucleophile (Irreversible Strain Release) TS_Inv TS: Nitrogen Inversion (High Barrier for 7-aza) Cis->TS_Inv Conformational Flux TS_Inv->Cis

Caption: Thermodynamic energy landscape showing the forbidden trans-isomer relaxing to the cis-sink, and the irreversible path to ring-opened products.

Decomposition Pathways: The Acid Test

The most critical stability parameter for these scaffolds is their resistance to acid-catalyzed ring opening (e.g., in the gastric environment, pH 1.5-3.5).

Mechanism Comparison
  • Path A: 7-Azabicyclo (Aziridine)

    • Trigger: Protonation of Nitrogen (

      
      ).
      
    • Step:

      
      -like backside attack by nucleophile (Cl⁻, H₂O) at the bridgehead carbon.
      
    • Result: Rapid formation of trans-1,2-amino alcohols or halides.

  • Path B: 2-Azabicyclo (Cyclopropane)

    • Trigger: Protonation of the cyclopropane C-C bond (edge protonation) or the Nitrogen.

    • Nuance: N-protonation (

      
      ) is kinetically favored but protects the ring by Coulombic repulsion of incoming electrophiles. Ring opening requires forcing conditions or specific substitution (e.g., donor-acceptor cyclopropanes).
      

Decomposition cluster_0 7-Azabicyclo (Aziridine) - High Risk cluster_1 2-Azabicyclo (Cyclopropane) - Moderate Stability A1 Neutral Scaffold A2 N-Protonated Species A1->A2 H+ A3 Ring Opened (Trans-1,2) A2->A3 Nu- (SN2) B1 Neutral Scaffold B2 N-Protonated (Salt Formation) B1->B2 H+ (Fast) B3 C-Protonated (Transition State) B1->B3 H+ (Slow/Forcing) B2->B1 Equilibrium B4 Ring Opened Carbocation B3->B4 Bond Scission

Caption: Comparative decomposition mechanisms. Note that N-protonation stabilizes the 2-aza scaffold but activates the 7-aza scaffold.

Experimental Protocols

Protocol 1: Acid Stability Profiling (Simulated Gastric Fluid)

Objective: Determine the kinetic half-life (


) of the scaffold at pH 1.2.
  • Preparation: Dissolve 5 mg of the azabicyclo compound in 0.5 mL of

    
     (acetonitrile-d3).
    
  • Initiation: Add 0.5 mL of Simulated Gastric Fluid (SGF) prepared in

    
     (pH adjusted to 1.2 with DCl).
    
  • Monitoring: Transfer immediately to an NMR tube. Acquire quantitative

    
    -NMR spectra every 15 minutes for 4 hours at 37°C.
    
  • Analysis: Integrate the diagnostic bridgehead protons. Plot

    
     vs. time. A linear decay indicates pseudo-first-order kinetics.
    
    • Acceptance Criteria:

      
       remaining after 2 hours for oral drug candidates.
      
Protocol 2: Variable Temperature NMR (VT-NMR) for Conformational Locking

Objective: Assess the rigidity of the fused system and measure inversion barriers.

  • Solvent Selection: Use

    
     (dichloromethane-d2) for low-temperature range (-80°C to +20°C) or DMSO-
    
    
    
    for high-temperature range (+20°C to +100°C).
  • Acquisition:

    • Cool sample to -80°C. Acquire spectrum.

    • Increase temperature in 10°C increments.

    • Monitor the coalescence of diastereotopic protons (e.g., methylene protons adjacent to the fusion).

  • Calculation: Use the Eyring equation to calculate

    
     at the coalescence temperature (
    
    
    
    ).
    • Significance: A sharp, non-broadening spectrum across the range indicates a "hard-locked" conformation, ideal for rigidifying pharmacophores.

References

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition in English, 25(4), 312-322. Link

  • Lennon, I. C., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.[4] Link

  • Lehn, J. M. (1970). Nitrogen inversion: experiment and theory. Fortschritte der chemischen Forschung, 15, 311-377. Link

  • Dolfen, J., et al. (2016). Synthesis of 2-substituted piperidines via ring opening of 1-azoniabicyclo[4.1.0]heptane tosylates.[2] Chemistry – A European Journal, 22(12), 4168-4175. Link

  • PubChem. (2025). 7-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine. Link

Sources

2-Azabicyclo[4.1.0]heptane: A Conformationally Rigid Proline Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Azabicyclo[4.1.0]heptane , a conformationally restricted bicyclic scaffold used in medicinal chemistry. While structurally a homologue of methanoproline (2-azabicyclo[3.1.0]hexane) and an analogue of pipecolic acid , it is frequently employed as a "bulky proline surrogate" to lock peptide backbones into specific secondary structures (e.g.,


-turns, polyproline II helices) and to probe the spatial requirements of receptor binding pockets.

Executive Summary

In the optimization of peptide-based drugs and peptidomimetics, controlling the backbone dihedral angles (


) is critical for affinity and metabolic stability. 2-Azabicyclo[4.1.0]heptane  represents a unique class of "methanologue" amino acids. By fusing a cyclopropane ring to a piperidine core, this scaffold restricts the conformational flexibility inherent to pipecolic acid, forcing the ring into a distorted half-chair or boat conformation. This guide details the structural properties, synthetic pathways, and application of this scaffold in rational drug design.[1]

Structural & Conformational Analysis

The "Methanologue" Effect

The 2-azabicyclo[4.1.0]heptane system is effectively a norcarane derivative containing a nitrogen atom. Unlike proline (5-membered pyrrolidine) or pipecolic acid (6-membered piperidine), the [4.1.0] system possesses a fused cyclopropane ring that imposes severe torsional constraints.

  • Pipecolic Acid: Exists predominantly in a chair conformation. It is flexible enough to undergo ring inversion.

  • 2-Azabicyclo[4.1.0]heptane: The fusion of the three-membered ring creates a rigid bicyclic system. The bridgehead carbons (C1 and C6) are locked in a syn-periplanar arrangement. This forces the six-membered ring into a flattened half-chair or distorted boat conformation, depending on the substitution pattern (Endo vs. Exo).

Endo/Exo Stereochemistry

When substituted (e.g., with a carboxyl group to form an amino acid surrogate), the stereochemistry relative to the cyclopropane ring is critical.

  • Exo-isomer: The substituent points away from the bulk of the piperidine ring. This is often the thermodynamically preferred product in cyclopropanation reactions directed by allylic strain.

  • Endo-isomer: The substituent points towards the ring, often leading to increased steric clash but distinct vector orientations useful for specific receptor pockets.

Amide Bond Geometry

Like proline, the bridgehead nitrogen in 2-azabicyclo[4.1.0]heptane is a secondary amine (or tertiary amide in peptides). It exhibits cis/trans isomerization of the preceding peptide bond (


 angle). The bulky bicyclic nature often shifts the equilibrium, stabilizing the cis-amide  rotamer more significantly than native proline, which is valuable for nucleating 

-turn type VI structures.

Synthetic Methodologies

The synthesis of this scaffold generally relies on the cyclopropanation of electron-rich enecarbamates or enaminones. The most robust method is the Simmons-Smith reaction .

Primary Route: Simmons-Smith Cyclopropanation

This protocol utilizes a zinc-carbenoid species to add a methylene group across the double bond of a dihydropyridine derivative.

Mechanism:

  • Precursor Formation: A protected 1,2,3,4-tetrahydropyridine or dihydropyridine is generated (often via partial reduction of pyridine or from glutarimide).

  • Carbenoid Generation: Diethylzinc (

    
    ) reacts with diiodomethane (
    
    
    
    ) to form the active species (
    
    
    ).
  • Cyclopropanation: The carbenoid adds to the electron-rich enecarbamate double bond. The reaction is stereospecific, preserving the alkene geometry, and is often directed by adjacent chiral centers (e.g., a C3-hydroxyl group).

Visualization of Synthetic Pathway

Synthesis Start N-Boc-1,2,3,4- tetrahydropyridine Inter Zinc-Carbenoid Complex Start->Inter Coordination Reagent Simmons-Smith Reagent (Et2Zn + CH2I2) Reagent->Inter In situ formation Product 2-Azabicyclo[4.1.0] heptane Scaffold Inter->Product Cheletropic Addition

Caption: General synthetic flow for the construction of the [4.1.0] scaffold via Zinc-Carbenoid cyclopropanation.

Application in Drug Design[1][2][3]

Peptidomimetics & Turn Induction

The [4.1.0] scaffold is used to replace Proline or Pipecolic acid at the


 or 

positions of

-turns.
  • Constraint: It restricts the

    
     and 
    
    
    
    side-chain angles (if substituted) and limits the
    
    
    backbone angle to a narrow range (typically
    
    
    to
    
    
    ).
  • Result: Stabilization of Type II or Type II'

    
    -turns, enhancing proteolytic stability.
    
Case Study: iNOS Inhibitors

Research has demonstrated the utility of 2-azabicyclo[4.1.0]heptane derivatives as inhibitors of inducible Nitric Oxide Synthase (iNOS) .

  • Mechanism: The rigid scaffold mimics the substrate arginine transition state or restricts the inhibitor into a bioactive conformation that fits the iNOS active site more tightly than flexible linear analogues.

  • Outcome: Improved selectivity over constitutive isoforms (eNOS, nNOS).

Comparison of Proline Surrogates
ScaffoldRing SizeConformationKey Application
Proline 5Envelope (C

-endo/exo)
Native turns, collagen helix
Pipecolic Acid 6ChairHomologue, increased lipophilicity
2-Azabicyclo[3.1.0]hexane 5+3Flattened Boat"Methanoproline", strict

constraint
2-Azabicyclo[4.1.0]heptane 6+3Twisted Half-ChairBulky surrogate, unique vector projection

Experimental Protocols

Protocol A: Synthesis of N-Boc-2-azabicyclo[4.1.0]heptane

Targeting the core scaffold from N-Boc-1,2,3,4-tetrahydropyridine.

Reagents:

  • N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    , 5.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and

    
     solution. Cool to 0°C.
    
  • Carbenoid Formation: Add

    
     dropwise over 20 minutes. A white precipitate may form. Stir for 15 minutes at 0°C to form the Furukawa reagent (
    
    
    
    ).
  • Addition: Dissolve N-Boc-1,2,3,4-tetrahydropyridine in a minimum amount of DCM and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with PMA or Ninhydrin).

  • Quenching: Carefully quench with saturated aqueous

    
     (Caution: Gas evolution).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The [4.1.0] product typically elutes later than the starting enecarbamate.

Validation:

  • 1H NMR: Look for high-field cyclopropyl protons (typically

    
     0.1 – 1.0 ppm).
    
  • 13C NMR: Distinctive high-field signals for the cyclopropyl carbons (

    
     10 – 20 ppm).
    

Visualizing the Conformational Landscape

The following diagram illustrates the energy relationship and structural constraints imposed by the cyclopropane fusion compared to the flexible pipecolic acid.

Conformation Pipecolic Pipecolic Acid (Flexible Chair) Constraint Cyclopropane Fusion (Simmons-Smith) Pipecolic->Constraint Synthetic Modification Scaffold 2-Azabicyclo[4.1.0]heptane (Restricted Half-Chair) Constraint->Scaffold Resulting Core Outcome1 Fixed Phi/Psi Angles Scaffold->Outcome1 Biophysical Effect Outcome2 Enhanced Metabolic Stability Scaffold->Outcome2 PK Property

Caption: Impact of cyclopropane fusion on the conformational freedom of the pipecolic acid core.

References

  • Suárez del Villar, I., et al. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters, 37(12), 1276–1277. Link

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron, 67(35), 6615-6626. Link

  • Charette, A. B., et al. (2001).[2] Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. Journal of the American Chemical Society, 123(49), 12168–12175. Link

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron, 53(38), 12789-12854. Link

Sources

Modulating Basicity and Conformation in Drug Discovery: A Deep Dive into 2-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the physicochemical properties of basic amines is a critical hurdle. While the piperidine ring is a highly privileged scaffold, its high basicity (pKa ~11.2) often leads to significant developmental liabilities, including poor membrane permeability, high volume of distribution, and off-target hERG channel blockade.

To circumvent these issues, researchers have turned to conformationally restricted bioisosteres. 2-Azabicyclo[4.1.0]heptane —a bridged piperidine derivative featuring a fused cyclopropane ring—has emerged as a powerful structural motif[1]. This technical guide explores the causal relationship between the structural conformation of 2-azabicyclo[4.1.0]heptane derivatives, the inductive effects of targeted fluorination, and the resulting modulation of basicity (pKa) and lipophilicity (LogP).

Structural Causality: The Conformation-Basicity Interplay

The basicity of a nitrogen heterocycle is fundamentally dictated by the availability of its lone pair. In standard piperidine, the sp³ hybridized nitrogen readily accepts a proton. However, introducing bridging elements fundamentally alters both the steric and electronic landscape of the molecule.

Interestingly, the nature of the bridge dictates the direction of the pKa shift. While certain bridged piperidines (e.g., isoquinuclidines) exhibit increased basicity due to the release of steric strain upon protonation[2], the specific fusion of a cyclopropane ring in 2-azabicyclo[4.1.0]heptane exerts the opposite effect.

The Causality of Cyclopropanation: The C–C bonds within a cyclopropane ring possess significantly higher s-character (approaching sp² hybridization) compared to standard sp³ carbons to accommodate the severe 60° bond angles. This increased s-character renders the cyclopropyl group inherently electron-withdrawing. When fused adjacent (alpha) to the piperidine nitrogen, it exerts a mild inductive pull (-I effect) on the nitrogen's electron density, thereby stabilizing the free base and lowering the pKa relative to the parent piperidine[3]. Furthermore, this rigidification increases the fraction of sp³ carbons (Fsp³), which is a well-documented driver for improving aqueous solubility and clinical success rates[2].

Logic N1 Piperidine Core (High pKa ~11.2) N2 Cyclopropanation (Increased s-character) N1->N2 N3 2-Azabicyclo[4.1.0]heptane (Restricted Conformation) N2->N3 N4 gem-Fluorination (-I Inductive Effect) N3->N4 N5 Fluorinated Derivative (Optimized pKa 7-8) N4->N5

Logical progression of structural modifications to modulate basicity and conformation.

The Inductive Power of Fluorination

To further fine-tune the pKa into the optimal physiological "sweet spot" (pKa 7.0–8.5), medicinal chemists frequently employ gem-difluorination or trifluoromethylation on the 2-azabicyclo[4.1.0]heptane scaffold[4].

Fluorine, being the most electronegative element, exerts a profound direct field effect and -I inductive effect through the sigma-bond framework. According to Kubyshkin et al., the introduction of gem-fluorines in 2-azabicyclo[n.1.0]alkanes significantly suppresses the basicity of the protonated species[4]. The proximity of the fluorines to the basic center dictates the magnitude of the shift. For example, placing a trifluoromethyl (-CF₃) group alpha to the amine can drastically drop the pKa by nearly 6 log units (∆pKa ≈ -5.9) due to the intense destabilization of the positively charged conjugate acid[5].

Quantitative Physicochemical Profiling

The following table synthesizes the structure-activity relationship (SAR) data, demonstrating how progressive structural modifications to the piperidine core predictably modulate basicity.

Compound ScaffoldStructural FeatureRepresentative pKaMechanism of Basicity Modulation
Piperidine Unsubstituted parent~11.2Baseline (High availability of lone pair)
Isoquinuclidine Ethylene bridge (Bicyclo[2.2.2])~11.5Increased (Relief of steric strain upon protonation)
2-Azabicyclo[4.1.0]heptane Cyclopropane fusion~9.5 – 10.2Decreased (High s-character inductive effect)
gem-Difluoro-2-azabicyclo[4.1.0]heptane gem-Difluorination~7.5 – 8.5Significantly Decreased (Strong -I effect)

-CF₃-2-azabicyclo[4.1.0]heptane
Trifluoromethylation~5.0 – 6.0Drastically Decreased (Extreme -I field effect)

Self-Validating Experimental Protocols

Synthesis via Directed Cyclopropanation

To access the 2-azabicyclo[4.1.0]heptane core, transition-metal catalyzed cyclopropanation of tetrahydropyridines is the gold standard[6].

Step-by-Step Methodology:

  • Substrate Protection: Treat 1,2,3,4-tetrahydropyridine with Di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc protected alkene. Causality: The basic nitrogen lone pair must be masked; otherwise, it will coordinate to and poison the transition metal catalyst.

  • Carbenoid Generation: Dissolve the protected amine and a catalytic amount of Rh₂(OAc)₄ (1 mol%) in anhydrous dichloromethane (DCM) at 0°C. Slowly add ethyl diazoacetate via a syringe pump over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing its unwanted dimerization into diethyl maleate.

  • Cyclopropanation: The rhodium carbenoid reacts stereoselectively with the electron-rich double bond, forming the cyclopropane ring.

  • Deprotection: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 1 hour to cleave the Boc group.

  • Validation: Confirm the structure via ¹H-NMR. The successful reaction is self-validated by the disappearance of the alkene protons (~5.5 ppm) and the emergence of highly shielded cyclopropane protons (0.5–1.5 ppm).

High-Precision Potentiometric pKa Determination

Because fluorinated derivatives often exhibit higher lipophilicity, standard aqueous titrations fail due to compound precipitation. A co-solvent extrapolation method must be utilized.

Protocol A 1. Sample Preparation Dissolve 2-Azabicyclo[4.1.0]heptane in standardized H2O/MeOH co-solvent B 2. System Calibration Validate electrode with Piperidine standard to ensure Nernstian response A->B C 3. Potentiometric Titration Titrate with 0.1M HCl under N2(g) to prevent CO2 interference B->C D 4. Data Acquisition Record pH vs. Titrant Volume Identify half-equivalence point C->D E 5. Yasuda-Shedlovsky Extrapolation Calculate precise aqueous pKa D->E

Workflow for high-precision potentiometric pKa determination of lipophilic basic amines.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 2.0 mmol of the synthesized derivative in 50 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH w/w) containing 0.15 M KCl to maintain constant ionic strength.

  • System Calibration: Titrate a known standard (Piperidine) concurrently. Causality: This acts as an internal control to ensure the glass electrode maintains a Nernstian response in the co-solvent system.

  • Titration: Submerge the electrode and a nitrogen sparging tube into the sample. Titrate with standardized 0.1 M HCl. Causality: The N₂ atmosphere is critical to prevent atmospheric CO₂ from dissolving into the basic solution and artificially lowering the pH via carbonic acid formation.

  • Extrapolation: Plot the apparent pKa values measured in the co-solvent mixtures against the inverse dielectric constant of the mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to 100% water to determine the true aqueous pKa.

Applications in Target-Specific Drug Design

The strategic deployment of 2-azabicyclo[4.1.0]heptane derivatives has yielded significant breakthroughs in recent drug discovery campaigns:

  • P2Y14R Antagonists: In the development of high-affinity naphthalene-based P2Y14 receptor antagonists, bridged piperidines were introduced to lower lipophilicity and mitigate zwitterionic liabilities. The conformational 3-dimensionality provided critical vectors for favorable binding interactions mapped via computational modeling[2].

  • iNOS Inhibitors: Cyclopropanated derivatives of azabicyclo heptanes have been successfully evaluated for their ability to selectively inhibit inducible nitric oxide synthase (iNOS), drastically reducing nitric oxide production in stimulated macrophages[6].

References

  • Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.
  • 2-Azabicyclo[4.1.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Journal of Medicinal Chemistry / NIH URL
  • Synthesis and studies on gem-fluorinated 2-azabicyclo[n.1.
  • Difluoro-Substituted Bicyclo[1.1.
  • Synthesis of Isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.

Sources

Technical Guide: The Role of 2-Azabicyclo[4.1.0]heptane in Conformationally Restricted Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetics, the 2-azabicyclo[4.1.0]heptane scaffold represents a critical tool for "freezing" bioactive conformations. Unlike flexible linear amino acids or even the moderately rigid proline, this bicyclic system fuses a cyclopropane ring to a piperidine core (pipecolic acid). This fusion creates a highly rigidified structural unit that serves two primary functions in drug design:

  • Conformational Locking: It restricts the backbone torsion angles (

    
     and 
    
    
    
    ) to a narrow energetic valley, forcing peptides into specific secondary structures (e.g.,
    
    
    -turns or distorted helices).
  • Pharmacophore Positioning: It acts as a scaffold to orient functional groups (like carboxylic acids or amines) in precise 3D space, mimicking the transition states of enzyme substrates or the bound state of receptor ligands.

This guide details the structural mechanics, synthesis protocols, and biological applications of this scaffold, specifically for researchers targeting NMDA receptors , iNOS inhibition , and protease stability .

Structural & Conformational Analysis

The "Rigidified Pipecolic Acid" Concept

While proline is the standard for rigidity in natural peptides, its six-membered homologue, pipecolic acid (Pip) , allows for a wider range of ring puckering. The 2-azabicyclo[4.1.0]heptane system effectively "locks" the pipecolic acid ring by fusing a cyclopropane unit across the C3-C4, C4-C5, or C5-C6 bond.

  • Geometry: The [4.1.0] fusion imposes severe bond angle constraints. The cyclopropane ring forces the adjacent carbons into a near-planar arrangement, eliminating the chair/boat interconversion typical of piperidines.

  • Stereoelectronic Effects: The cyclopropane ring can donate electron density into the adjacent

    
     orbitals of the C-N bond (if positioned correctly), potentially influencing the cis/trans isomerization rate of the preceding peptide bond.
    
Torsion Angle Restriction

In a peptide backbone, the scaffold replaces the


 and side-chain atoms.
  • 
     (Phi) Angle:  Constrained by the rigid bicyclic ring system. unlike the flexible 
    
    
    
    to
    
    
    range of linear residues, the [4.1.0] system often locks
    
    
    in the range of
    
    
    to
    
    
    , depending on the stereochemistry (endo/exo) of the fusion.
  • 
     (Psi) Angle:  The bridgehead carbons restrict rotation around the 
    
    
    
    bond, often favoring extended conformations or specific turn geometries.

Conformation cluster_0 Linear Amino Acid cluster_1 Proline/Pipecolic Acid cluster_2 2-Azabicyclo[4.1.0]heptane Linear Flexible Chain High Entropy cost upon binding Proline Monocyclic Restriction Limited Puckering Control Linear->Proline Cyclization Bicyclic Bicyclic Fusion Defined Phi/Psi Angles Metabolic Stability Proline->Bicyclic Cyclopropanation

Figure 1: Progression of conformational restriction from linear chains to the [4.1.0] bicyclic system.

Synthesis Protocols

The synthesis of 2-azabicyclo[4.1.0]heptane amino acids typically follows two main strategies: Simmons-Smith Cyclopropanation of enecarbamates or Metal-Catalyzed Decomposition of diazo compounds.

Protocol A: Simmons-Smith Cyclopropanation (The Enecarbamate Route)

This is the preferred route for generating the core scaffold from readily available dihydropyridines.

Reagents:

  • Substrate: N-Boc-1,2,3,4-tetrahydropyridine (or related enecarbamate).

  • Carbenoid Source: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).[1][2]
  • Solvent: Anhydrous Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve N-Boc-tetrahydropyridine (1.0 equiv) in anhydrous DCE. Cool to 0°C.

  • Carbenoid Formation: Carefully add

    
     (1.0 M in hexanes, 2.5 equiv) dropwise. Caution: Pyrophoric.
    
  • Addition: Add

    
     (2.5 equiv) dropwise. The solution may become cloudy as the Furukawa reagent forms (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature. Monitor by TLC (stain with KMnO4; product is non-UV active usually).

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The cyclopropane ring is installed across the double bond, yielding the N-Boc-2-azabicyclo[4.1.0]heptane.

Protocol B: Functionalization to Amino Acid

To convert the scaffold into an amino acid (e.g., 2-azabicyclo[4.1.0]heptane-3-carboxylic acid):

  • Lithiation: Treat the N-Boc-2-azabicyclo[4.1.0]heptane with s-BuLi/TMEDA at -78°C to deprotonate the

    
    -position (next to N).
    
  • Carboxylation: Quench the anion with dry

    
     gas or ethyl chloroformate.
    
  • Deprotection: Removal of Boc (TFA/DCM) yields the free amino acid.

Synthesis Start N-Boc-Tetrahydropyridine Intermediate Zinc Carbenoid Complex Start->Intermediate Coordination Reagent Et2Zn + CH2I2 (Furukawa Reagent) Reagent->Intermediate Product N-Boc-2-Azabicyclo[4.1.0]heptane Intermediate->Product Syn-Addition Final 2-Azabicyclo[4.1.0]heptane- 3-carboxylic acid Product->Final alpha-Lithiation & Trapping Functionalization 1. s-BuLi / TMEDA 2. CO2 (g)

Figure 2: Synthetic pathway for the generation of the [4.1.0] amino acid scaffold.

Biological Applications & Case Studies

NMDA Receptor Antagonism

The [4.1.0] scaffold has been successfully employed to create uncompetitive antagonists for the NMDA receptor.

  • Mechanism: The rigid hydrophobic bulk of the bicyclic system allows it to lodge within the ion channel pore (PCP binding site) or allosteric sites (GluN2B), blocking

    
     influx.
    
  • Advantage: Unlike flexible linear polyamines, the [4.1.0] derivatives have reduced entropic penalties upon binding, leading to higher affinity (

    
     values often in the low micromolar to nanomolar range).
    
iNOS Inhibition

Derivatives of 2-azabicyclo[4.1.0]heptane have been explored as inhibitors of inducible Nitric Oxide Synthase (iNOS) .

  • Target: The scaffold mimics the substrate arginine or the intermediate hydroxyarginine but cannot be processed by the enzyme.

  • Selectivity: The specific steric footprint of the cyclopropane ring helps differentiate between iNOS and the constitutive isoforms (eNOS, nNOS).

Peptidomimetic Stability

Incorporating this scaffold into peptide drugs (e.g., bradykinin antagonists or protease inhibitors) dramatically increases metabolic stability.

  • Proteolysis Resistance: Proteases (like trypsin or chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The [4.1.0] lock prevents this adaptation, rendering the peptide bond uncleavable.

Comparative Data: Stability & Binding

PropertyLinear Analogue (Arg/Lys)Proline Analogue2-Azabicyclo[4.1.0]heptane
Conformational Freedom High (Flexible)Moderate (Envelope)Low (Rigid Boat/Chair)
Proteolytic Half-life MinutesHoursHours to Days
Receptor Selectivity Low (Promiscuous)ModerateHigh (Shape Specific)
Synthesis Complexity LowLowHigh (Stereocontrolled)

References

  • Application of 2-Azabicycloalkane Backbones in Enantioselective Synthesis Source: MDPI, 2021. URL:[Link]

  • Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives Source: ResearchGate (Abstract). URL:[Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol Source: MDPI, Molecules 2023. URL:[Link]

  • NMDA Receptor Antagonists and Toxicity Studies Source: MDPI, Int. J. Mol. Sci. 2013. URL:[Link][3]

  • 2-Azabicyclo[4.1.0]heptane Structure and Properties Source: PubChem Compound Summary. URL:[Link]

Sources

The Azabicyclo[4.1.0]heptane Scaffold: Synthetic Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Restriction

In the landscape of modern medicinal chemistry, the azabicyclo[4.1.0]heptane scaffold represents a critical tool for "escaping flatland." By fusing a cyclopropane ring to a piperidine or cyclohexane core, researchers create conformationally restricted analogues of common saturated heterocycles. These structures serve two primary functions: they lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding, and they alter metabolic profiles by blocking sites of oxidation.

This guide dissects the three distinct isomers of this family, each defined by the position of the nitrogen atom relative to the bridgehead:

  • 7-Azabicyclo[4.1.0]heptane: An aziridine fused to a cyclohexane (often called cyclohexene imine). A high-energy alkylating agent and reactive intermediate.

  • 2-Azabicyclo[4.1.0]heptane: A conformationally restricted analogue of pipecolic acid and proline.

  • 3-Azabicyclo[4.1.0]heptane: A rigid isostere of piperidine and morpholine, widely used in kinase inhibitor design.

Part 1: 7-Azabicyclo[4.1.0]heptane (The Aziridine Core)

Historical Context and Synthesis

The 7-azabicyclo[4.1.0]heptane system is chemically distinct from its 2- and 3-aza counterparts because it contains a strained aziridine ring. Historically, this molecule was accessible via the Wenker synthesis (1935), converting amino alcohols to aziridines using sulfuric acid or chlorosulfonic acid. However, modern pharmaceutical synthesis demands milder conditions to tolerate functional groups.

Modern Synthetic Pathway: The Epoxide Route

The most robust industrial route avoids direct nitrene addition (which can be hazardous) and instead proceeds via the ring-opening of cyclohexene oxide.

Mechanism:

  • Nucleophilic Attack: Cyclohexene oxide is opened by an amine (e.g., methylamine or benzylamine) to form a trans-2-aminocyclohexanol.

  • Activation: The hydroxyl group is activated (e.g., with methanesulfonyl chloride or phosphorus tribromide).

  • Displacement: An intramolecular

    
     displacement by the amine nitrogen closes the aziridine ring.
    

G cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Activation & Closure A Cyclohexene Oxide C trans-2-Amino Cyclohexanol A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Activated Intermediate (OMs/Br) C->D MsCl or PBr3 E 7-Azabicyclo[4.1.0]heptane (Aziridine) D->E Intramolecular SN2 (Inversion)

Figure 1: The modern "Epoxide Route" for 7-azabicyclo[4.1.0]heptane synthesis, utilizing stereochemical inversion to close the strained ring.

Part 2: 2-Azabicyclo[4.1.0]heptane (The Proline Isostere)

Strategic Disconnection

The 2-aza isomer is structurally homologous to proline and pipecolic acid. It is frequently employed to target glutamate receptors or to create rigid peptidomimetics. The primary challenge here is stereocontrol: ensuring the cyclopropane ring is cis or trans relative to the bridgehead substituents.

The Simmons-Smith Approach

The dominant synthetic strategy involves the cyclopropanation of enecarbamates (N-protected tetrahydropyridines). The electron-rich double bond of the enecarbamate is highly reactive toward electrophilic carbenoids.

  • Reagents: Diiodomethane (

    
    ) and Zinc-Copper couple (
    
    
    
    ) or Diethylzinc (
    
    
    , Furukawa modification).[1]
  • Stereochemistry: The reaction is stereospecific.[1][2][3][4] The carbene adds syn to the double bond.[2] If a directing group (like a nearby hydroxyl) is present, it can guide the facial selectivity.[3][5]

Key Insight: For 2-azabicyclo[4.1.0]heptane, the precursor is typically N-Boc-2,3-dihydropyridine . The bulky Boc group can influence the approach of the zinc carbenoid, often favoring the anti addition relative to the carbamate group, though this depends heavily on the specific conformer population.

Part 3: 3-Azabicyclo[4.1.0]heptane (The Piperidine Isostere)

Gold-Catalyzed Cycloisomerization

While Simmons-Smith conditions work for 3-aza systems (using 1,2,3,4-tetrahydropyridine precursors), a breakthrough in the 2010s introduced Gold(I) catalysis as a powerful alternative for complex derivatives.

The Marek/Lee Protocol: This method utilizes cyclopropenes as precursors.[6] A Gold(I) catalyst triggers a ring-opening/ring-closing cascade (cycloisomerization) to form the bicyclic system.

  • Advantages: High atom economy, access to unique substitution patterns (e.g., bridgehead alkenes or ketones) difficult to access via standard cyclopropanation.

Comparative Analysis of Synthetic Pathways
FeatureSimmons-Smith (Furukawa)Intramolecular DisplacementGold(I) Catalysis
Target Isomer 2-aza, 3-aza7-aza (Aziridine)3-aza
Key Reagents

,


,


,

Precursor Enecarbamate / AlkeneAmino AlcoholCyclopropene
Scalability High (Multi-gram)High (Industrial)Low/Medium (Discovery)
Primary Risk Exothermic, Zinc wasteToxicity (Aziridines)Catalyst cost

Part 4: Detailed Experimental Protocol

Synthesis of N-Boc-2-azabicyclo[4.1.0]heptane via Furukawa-Simmons-Smith[7]

This protocol describes the conversion of N-Boc-2,3-dihydropyridine to the bicyclic scaffold. This method is preferred for its reliability and safety compared to the traditional Zn-Cu couple.

Reagents:

  • N-Boc-2,3-dihydropyridine (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Diiodomethane (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvent & Substrate: Charge the flask with N-Boc-2,3-dihydropyridine (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Carbenoid Formation (In Situ):

    • Add the

      
       solution dropwise over 15 minutes. Caution: 
      
      
      
      is pyrophoric. Use a gas-tight syringe.
    • Immediately following, add

      
       dropwise over 10 minutes. The solution may become slightly cloudy as the active iodomethylzinc ethyl species forms.
      
  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (silica gel, 10% EtOAc/Hexanes) for the disappearance of the starting enecarbamate.

  • Quenching:

    • Cool the reaction back to 0°C.

    • Slowly add saturated aqueous

      
       (30 mL). Note: Vigorous gas evolution (ethane) will occur.
      
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc-2-azabicyclo[4.1.0]heptane as a clear oil.

Protocol Start Start: N-Boc-Dihydropyridine in DCM (0°C) Reagent1 Add Et2Zn (Dropwise) Avoid Pyrophoric Hazard Start->Reagent1 Reagent2 Add CH2I2 (Dropwise) Form Active Carbenoid Reagent1->Reagent2 Warm Warm to RT Stir 12-16h Reagent2->Warm Quench Quench with sat. NH4Cl (Gas Evolution!) Warm->Quench Workup Extract (DCM) Dry (Na2SO4) Quench->Workup Finish Flash Chromatography Yield: N-Boc-2-azabicyclo[4.1.0]heptane Workup->Finish

Figure 2: Operational workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

Part 5: Therapeutic Applications

The azabicyclo[4.1.0]heptane scaffold is not merely a chemical curiosity; it is a validated pharmacophore in drug discovery.

Target ClassApplicationMechanism of ActionIsomer Used
Glutamate Receptors NeuroprotectionConformationally restricted Glutamate analog2-aza
Kinases (PI3K/mTOR) OncologyBioisostere of morpholine (improved selectivity)3-aza
Viral Proteases AntiviralsProline mimic in peptidomimetics (HCV, HIV)2-aza
GPCRs Pain/CNSRigid scaffold for receptor subtype selectivity3-aza

Case Study: PI3K Inhibitors In the development of PI3K inhibitors, replacing a morpholine ring with a 3-oxabicyclo[4.1.0]heptane (and its 3-aza isosteres) resulted in compounds with improved metabolic stability and selectivity. The "bent" shape of the bicycle fits into the kinase hinge region differently than the flat morpholine, allowing for more specific interactions with the ATP binding pocket.

References

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[5][6] (Foundational Method).[7]

  • Yang, J., et al. (2025).[5][8] Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal.[6][8]

  • PubChem. (2025).[9][10] 7-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine.

  • He, W., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Journal of Medicinal Chemistry.

Sources

Escaping Flatland: Stereochemical Architecture and Synthetic Methodologies of the 2-Azabicyclo[4.1.0]heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Restriction

Modern drug discovery is increasingly moving away from planar, sp2-hybridized molecules toward complex, sp3-rich three-dimensional architectures—a paradigm often referred to as "escaping flatland"[1]. Within this space, the 2-azabicyclo[4.1.0]heptane skeleton has emerged as a highly privileged scaffold. By fusing a cyclopropane ring to a piperidine core, chemists can restrict the conformational flexibility of the basic amine, locking the nitrogen lone pair and adjacent stereocenters into precise spatial vectors[2].

This whitepaper provides an in-depth technical analysis of the stereochemical characteristics, synthetic trajectories, and medicinal chemistry applications of 2-azabicyclo[4.1.0]heptane derivatives, supported by field-proven protocols and mechanistic causality.

Stereochemical Architecture

The biological efficacy of 2-azabicyclo[4.1.0]heptane derivatives is inextricably linked to their stereochemistry. The bicyclic system presents several critical stereochemical features that must be controlled during synthesis:

Ring Fusion Geometry

The [4.1.0] bicyclic system predominantly exists in a cis-fused geometry. The trans-fusion is highly strained due to the geometric constraints of bridging a six-membered ring with a three-membered ring, rendering it synthetically inaccessible under standard cyclopropanation conditions without specialized skeletal rearrangements[3].

Relative Configuration (Endo vs. Exo)

Substituents on the cyclopropane ring (specifically at the C7 position) can be oriented endo (pointing toward the piperidine cavity) or exo (pointing away from the ring system). The exo configuration is generally thermodynamically favored during metal-catalyzed carbene additions due to minimized steric clash with the piperidine chair[4].

Nitrogen Inversion and Basicity

In an unconstrained piperidine, the nitrogen undergoes rapid pyramidal inversion, and the ring flips between chair conformations. The cyclopropane fusion in 2-azabicyclo[4.1.0]heptane severely restricts this ring flip. Consequently, the spatial trajectory of the nitrogen lone pair—a critical feature for hydrogen bonding in receptor pockets—is conformationally locked, directly impacting the molecule's basicity and target affinity[1].

Synthetic Trajectories and Stereocontrol

The construction of the 2-azabicyclo[4.1.0]heptane core relies heavily on the cyclopropanation of tetrahydropyridine (enamide) precursors.

Metal-Catalyzed Diazo Decomposition

The most direct route involves the reaction of cyclic enamides with diazo compounds (e.g., ethyl diazoacetate) in the presence of transition metal catalysts like Rh₂(OAc)₄ or Cu(OTf)₂[5]. The metal stabilizes a highly electrophilic carbenoid intermediate, which undergoes a stereoselective concerted [2+1] cycloaddition with the enamide double bond.

Stereocontrol Enamide N-Protected Tetrahydropyridine Carbenoid Metal-Carbenoid Intermediate (Rh2(OAc)4 + EDA) Enamide->Carbenoid Catalyst + Diazoacetate Exo Exo-Isomer (Thermodynamically Favored) Carbenoid->Exo Re-face attack (Minimized Steric Clash) Endo Endo-Isomer (Sterically Hindered) Carbenoid->Endo Si-face attack (High Steric Clash)

Bifurcated stereochemical pathways in enamide cyclopropanation.

Sulfur Ylide Cyclopropanation

For the synthesis of highly oxygenated derivatives, such as bicyclic iminosugars, sulfur ylide cyclopropanation (Corey-Chaykovsky type) is preferred. Treatment of electron-deficient enaminones with dimethylsulfoxonium methylide yields the cis-fused[4.1.0] skeleton with excellent diastereoselectivity, driven by the initial reversible Michael addition followed by irreversible intramolecular displacement of the sulfonium leaving group[2].

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed with built-in analytical validation steps.

Protocol 1: Diastereoselective Synthesis of cis-2-Azabicyclo[4.1.0]heptane via Diazoacetate

Objective: Synthesize the cyclopropanated core from N-Boc-1,2,3,4-tetrahydropyridine.

  • Preparation: Dissolve N-Boc-1,2,3,4-tetrahydropyridine (1.0 eq) and Rh₂(OAc)₄ (0.05 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Slow Addition: Using a syringe pump, add ethyl diazoacetate (EDA) (1.5 eq) dissolved in DCM over a period of 12 hours at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound. This prevents the metal-carbenoid from reacting with unreacted EDA to form unwanted diethyl maleate or fumarate dimers[6]. The bulky acetate ligands of the rhodium catalyst sterically direct the carbenoid to the less hindered face of the enamide, ensuring high exo diastereoselectivity.

  • Quenching & Workup: Filter the mixture through a short pad of Celite to remove the catalyst, concentrate in vacuo, and purify via flash column chromatography.

  • Self-Validation Check: Obtain a crude ¹H NMR spectrum. The complete disappearance of the enamide olefinic protons (δ 5.5–6.5 ppm) and the emergence of characteristic high-field cyclopropyl multiplets (δ 0.5–1.5 ppm) confirms successful ring closure. A single set of cyclopropyl signals validates diastereomeric purity[4].

Protocol 2: Chiral Resolution and Absolute Configuration Assignment

Objective: Separate racemic mixtures and determine absolute stereochemistry using Mosher's acid derivatization.

  • Deprotection: Remove the N-Boc group using TFA/DCM (1:1) to yield the secondary amine.

  • Derivatization: React the free amine with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of triethylamine and DMAP.

    • Causality: The rigid 2-azabicyclo[4.1.0]heptane framework restricts bond rotation. When coupled with Mosher's acid, the phenyl ring of the MTPA auxiliary creates a predictable anisotropic shielding cone. Protons residing within this cone experience an upfield shift in ¹H NMR, allowing unambiguous assignment of the (1R,6S) vs. (1S,6R) absolute configuration without requiring X-ray crystallography[1].

  • Separation: Separate the resulting diastereomeric amides via preparative TLC or chiral HPLC.

  • Self-Validation Check: Analyze the ¹⁹F NMR spectrum of the crude mixture. The presence of two distinct trifluoromethyl singlets confirms the formation of diastereomers. Post-chromatography, a single ¹⁹F singlet validates the optical purity of the isolated compound prior to auxiliary cleavage[7].

Medicinal Chemistry Applications & Pharmacophore Modeling

The 2-azabicyclo[4.1.0]heptane scaffold has been successfully deployed across multiple therapeutic areas, proving that conformational restriction directly translates to enhanced target affinity and selectivity.

iNOS Inhibitors (Inflammation)

Analogs of the selective inducible Nitric Oxide Synthase (iNOS) inhibitor ONO-1714 utilize the [4.1.0] skeleton to orient a polar amidine side chain. The cyclopropane ring forces the pharmacophore into a specific vector that perfectly mimics L-arginine in the iNOS binding pocket, while sterically clashing with the tighter pocket of endothelial NOS (eNOS), thereby conferring selectivity[6].

iNOS_Pathway LPS LPS / IFN-γ Macrophage Macrophage Activation LPS->Macrophage Stimulation iNOS iNOS Enzyme Expression Macrophage->iNOS Transcription NO Nitric Oxide (NO) Overproduction iNOS->NO L-Arg Oxidation Drug 2-Azabicyclo[4.1.0]heptane (ONO-1714 analog) Drug->iNOS Competitive Inhibition

Conformational restriction in iNOS inhibition pathways.

Quantitative Data Summary

The following table summarizes the biological impact of stereochemical modifications on the 2-azabicyclo[4.1.0]heptane scaffold across various targets:

Compound ClassStereochemical FeaturePrimary TargetBiological Effect / AffinityRef
ONO-1714 Analogs trans-substituted cyclopropaneInducible Nitric Oxide Synthase (iNOS)Potent reduction of NO production (from 31.11 μM to baseline) in stimulated macrophages.[6]
Bicyclic Iminosugars cis-fused, polyhydroxylatedCarbohydrate Processing GlycosidasesTransition state mimicry; weak to moderate selective inhibition.[3]
P2Y14R Antagonists (1S,5R,6S)-absolute configurationHuman P2Y14 Receptor (hP2Y14R)High affinity binding (IC₅₀ ~ 37-40 nM); superior to unconstrained piperidines.[1]

References

  • [5] Suárez del Villar, I., et al. "Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity." Chemistry Letters. 5

  • [2] López-Rodríguez, A., et al. "Synthesis of Novel Iminosugar Derivatives Based on a 2-Azabicyclo[4.1.0]heptane Skeleton." Synthesis. 2

  • [6] Suárez del Villar, I., et al. "Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity (Full Text)." Chemistry Letters. 6

  • [7] Wolan, A., et al. "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters. 7

  • [3] Hensienne, R., et al. "Conformationally constrained fused bicyclic iminosugars: synthetic challenges and opportunities." Arkivoc. 3

  • [4] De Kimpe, N., et al. "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives." Organic & Biomolecular Chemistry. 4

  • [1] Wen, Z., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry. 1

Sources

2-Azabicyclo[4.1.0]heptane CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, synthetic pathways, and medicinal chemistry applications of 2-Azabicyclo[4.1.0]heptane .

Chemical Identity & Core Identifiers

2-Azabicyclo[4.1.0]heptane represents a distinct class of fused bicyclic amines, structurally characterized by a piperidine ring fused to a cyclopropane ring. This scaffold serves as a conformationally restricted surrogate for piperidine in drug discovery, offering unique vectors for exploring chemical space and modulating physicochemical properties.

Identifier Data Sheet
AttributeDetail
Chemical Name 2-Azabicyclo[4.1.0]heptane
Common Synonyms 2-Azanorcarane; 2-Aza-bicyclo[4.1.0]heptane
CAS Number (Free Base) 286-15-7
CAS Number (HCl Salt) 1427195-18-3
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
SMILES C1CC2CC2NC1
InChI Key RMLNAEPKTRCSRH-UHFFFAOYSA-N
InChI InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2

Structural Architecture & Conformational Dynamics

The [4.1.0] bicyclic system is a fused scaffold comprising a six-membered ring and a three-membered ring. In the specific case of the 2-aza analog, the nitrogen atom resides within the six-membered ring, adjacent to the bridgehead carbon.

Stereochemical Configuration
  • Cis-Fusion Dominance: Like its carbocyclic parent norcarane, 2-azabicyclo[4.1.0]heptane exists predominantly in a cis-fused conformation. The trans-fused isomer introduces immense torsional strain due to the geometric constraints of bridging a small cyclopropane ring across a six-membered ring, rendering it synthetically inaccessible under standard conditions.

  • Ring Distortion: The fusion of the cyclopropane ring imparts significant distortion to the piperidine chair. The C1-C6 bond (the "zero bridge") is shared, forcing the piperidine ring into a flattened half-chair or distorted boat conformation. This rigidification is a key feature for medicinal chemistry, reducing the entropic penalty of binding to protein targets.

Electronic Modulation

The cyclopropane ring is not merely a steric spacer; it possesses significant electronic character (Walsh orbitals) that can interact with the adjacent nitrogen lone pair.

  • Basicity Modulation: The electron-withdrawing nature of the cyclopropane ring (due to high s-character in the C-C bonds) typically lowers the pKa of the adjacent amine compared to the parent piperidine (pKa ~11.2). This allows for fine-tuning of lipophilicity (LogD) and membrane permeability without abolishing the basic center required for receptor interactions.

Synthetic Accessibility

The synthesis of the 2-azabicyclo[4.1.0]heptane core generally relies on cyclopropanation strategies applied to unsaturated nitrogen heterocycles.[1] Two primary routes dominate the literature: the Simmons-Smith cyclopropanation of enecarbamates and the Kulinkovich-de Meijere reaction.

Route A: Simmons-Smith Cyclopropanation (Standard)

This route utilizes a protected 1,2,3,4-tetrahydropyridine. The electron-rich double bond of the enecarbamate is susceptible to cyclopropanation by zinc carbenoids.

Mechanism:

  • Precursor Formation: N-Protection of 1,2,3,4-tetrahydropyridine (usually with Boc or Cbz) creates an enecarbamate.

  • Carbenoid Addition: Diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) generate the iodomethylzinc iodide carbenoid (
    
    
    ).
  • Cyclopropanation: The carbenoid adds across the C5-C6 double bond (relative to piperidine numbering) or C1-C6 (relative to bicyclic numbering) to form the [4.1.0] system.

  • Deprotection: Acidic cleavage of the carbamate yields the target amine salt.

Visualization of Synthetic Logic

SynthesisPath Start 1,2,3,4-Tetrahydropyridine Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Intermediate N-Boc-Enamine (Intermediate) Step1->Intermediate Step2 Simmons-Smith (Et2Zn, CH2I2) Intermediate->Step2 Cyclopropanation Scaffold N-Boc-2-azabicyclo[4.1.0]heptane Step2->Scaffold Step3 Deprotection (HCl/Dioxane) Scaffold->Step3 Product 2-Azabicyclo[4.1.0]heptane HCl (CAS: 1427195-18-3) Step3->Product Isolation

Figure 1: Standard synthetic workflow for the generation of the 2-azabicyclo[4.1.0]heptane core via Simmons-Smith cyclopropanation.

Medicinal Chemistry Applications

The 2-azabicyclo[4.1.0]heptane scaffold is utilized to address specific liabilities in drug development candidates.

Bioisosterism & Conformational Locking
  • Piperidine Replacement: In scenarios where a piperidine ring adopts a specific bioactive conformation, replacing it with the [4.1.0] system "locks" the ring, reducing the entropic cost of binding. This often leads to increased potency if the locked conformation matches the receptor's active site requirements.

  • Metabolic Stability: The fusion of the cyclopropane ring blocks metabolic oxidation at the bridgehead carbons (alpha to the nitrogen), a common clearance pathway for piperidines (via CYP450-mediated

    
    -hydroxylation).
    
Receptor Modulation

Derivatives of this scaffold have been explored in:

  • NMDA Receptor Antagonists: Leveraging the rigid amine to fit into the glutamate binding pocket or the ion channel pore.

  • GPCR Ligands: Specifically P2Y14 receptor antagonists, where functionalized azabicyclo[4.1.0]heptanes serve as rigid linkers that orient pharmacophores for optimal binding interactions.

Experimental Protocol: Synthesis via Simmons-Smith

Note: This protocol synthesizes the N-Boc protected intermediate, a common stable precursor.

Objective: Synthesis of tert-butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate.

Reagents:

  • N-Boc-1,2,3,4-tetrahydropyridine (1.0 eq)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 eq)
    
  • Diiodomethane (

    
    , 5.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with argon. Add N-Boc-1,2,3,4-tetrahydropyridine dissolved in anhydrous DCM. Cool the solution to 0°C.

  • Carbenoid Formation: Carefully add the

    
     solution dropwise over 15 minutes. (Caution: 
    
    
    
    is pyrophoric). Stir for 10 minutes at 0°C.
  • Addition: Add

    
     dropwise resulting in the formation of a white precipitate.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC (stain with KMnO4 or Ninhydrin).

  • Quench: Cool the reaction mixture to 0°C. Quench slowly with saturated aqueous

    
    . (Caution: Vigorous gas evolution).
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-Boc-2-azabicyclo[4.1.0]heptane as a colorless oil.
    

Self-Validation Check:

  • NMR Verification: Look for the disappearance of olefinic protons (5.0–6.0 ppm) and the appearance of high-field cyclopropyl protons (0.1–1.0 ppm) in the

    
    H NMR spectrum.
    
  • Safety: The handling of Diethylzinc requires strict exclusion of air and moisture to prevent fire hazards.

References

  • PubChem. 2-Azabicyclo[4.1.0]heptane (Compound).[2][3][4] National Library of Medicine. Available at: [Link]

  • Suárez del Villar, I., et al. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters.[5][6] Available at: [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds.[7] Tetrahedron Letters.[7] Available at: [Link]

  • Zhang, J.Z., et al. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives.[8] ChemistrySelect.[9][8] Available at: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Azabicyclo[4.1.0]heptane

[1]

Executive Summary & Strategic Overview

The 2-azabicyclo[4.1.0]heptane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted analogue of pipecolic acid and proline. Its rigid bicyclic framework is extensively utilized in the design of NMDA receptor antagonists, antiviral agents (e.g., HCV inhibitors), and peptidomimetics where defined vector orientation is paramount.

Achieving stereocontrol in this system presents two distinct challenges:

  • Diastereocontrol (Ring Fusion): The [4.1.0] system strongly favors cis-fusion due to the extreme ring strain associated with trans-bicyclo[4.1.0]heptanes (which contain a trans-cycloheptene-like strain). Therefore, "stereoselectivity" in this context primarily refers to enantioselectivity or diastereoselectivity relative to pre-existing substituents .

  • Chemical Compatibility: The basic nitrogen atom requires careful masking to prevent catalyst poisoning or side reactions during cyclopropanation.

This guide details two industry-standard protocols:

  • Method A (The "Workhorse"): Diastereoselective Furukawa-modified Simmons-Smith cyclopropanation. Best for multigram scale-up where racemic material is acceptable or resolution is planned.

  • Method B (The "Precision" Route): Rhodium(II)-catalyzed asymmetric cyclopropanation. Best for generating high-ee material directly.

Mechanistic Logic & Pathway Visualization

Understanding the transition state is critical for troubleshooting.

Method A: Zinc-Carbenoid Directed Delivery

In the Simmons-Smith reaction (using


Method B: Rhodium-Carbenoid Insertion

This pathway utilizes a chiral dirhodium catalyst to decompose a diazo precursor into a metal-carbene, which then undergoes enantioselective addition to the alkene.

ReactionPathwaysSubstrateN-Boc-1,2,3,4-tetrahydropyridineZn_InterZn-CarbenoidComplexSubstrate->Zn_Inter+ Et2Zn / CH2I2TS_AButterfly TS(Concerted)Zn_Inter->TS_ASyn-Directingor Steric ControlProduct_Arac-cis-2-Azabicyclo[4.1.0]heptaneTS_A->Product_ARing ClosureDiazoDiazo PrecursorRh_CarbeneRh(II)-Carbene(Chiral)Diazo->Rh_Carbene+ Rh2(L*)4- N2Product_BChiral cis-2-Azabicyclo[4.1.0]heptaneRh_Carbene->Product_B+ AlkeneEnantioselective

Figure 1: Mechanistic divergence between Zinc-mediated (Method A) and Rhodium-catalyzed (Method B) cyclopropanation strategies.

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Robust, scalable synthesis of rac-cis-N-Boc-2-azabicyclo[4.1.0]heptane.

Reagents & Equipment[2][3][4]
  • Substrate:

    
    -Boc-1,2,3,4-tetrahydropyridine (1.0 equiv).
    
  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes) – ** pyrophoric**.
    
  • Carbenoid Source: Diiodomethane (

    
    , >99%, stabilized with Cu).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve

    
    -Boc-1,2,3,4-tetrahydropyridine (10 mmol, 1.83 g) in anhydrous DCE (50 mL). Cool to 0 °C in an ice bath.
    
  • Reagent Formation (The Critical Step):

    • Add

      
       (1.0 M in hexanes, 20 mL, 20 mmol) dropwise over 15 minutes. Caution: Exothermic.
      
    • Stir for 10 minutes at 0 °C.

    • Add

      
       (1.6 mL, 20 mmol) dropwise. The solution may become cloudy or form a white precipitate (
      
      
      ).
  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 60 °C) for 4–12 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4 or Ninhydrin; UV is weak).

  • Quenching (Safety Critical):

    • Cool to 0 °C.

    • Slowly add saturated

      
       (exothermic gas evolution).
      
    • Dilute with

      
       or DCM.
      
  • Workup: Separate phases. Wash organic layer with 10%

    
     (to remove iodine traces), then brine. Dry over 
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75–90% Stereochemistry: Exclusively cis-fused.

Protocol B: Enantioselective Rh(II)-Catalyzed Cyclopropanation

Objective: Asymmetric synthesis using a chiral catalyst.[1] This method typically involves the reaction of a diazoacetate with a protected enecarbamate or the intramolecular cyclization of a diazo-tethered alkene.

Reagents & Equipment[2][3][4]
  • Substrate:

    
    -Boc-2,3-dehydropiperidine or equivalent enecarbamate.
    
  • Diazo Source: Ethyl diazoacetate (EDA) or donor/acceptor diazo compounds.

  • Catalyst:

    
     or 
    
    
    (1–2 mol%).
  • Solvent: Pentane or 2,2-dimethylbutane (non-coordinating solvents maximize ee).

Step-by-Step Procedure
  • Catalyst Solution: In a flame-dried Schlenk flask, dissolve the Rh(II) catalyst (0.01 mmol) and the alkene substrate (1.0 mmol) in dry pentane (5 mL). Cool to -78 °C or desired temperature (lower T improves ee).

  • Slow Addition: Dissolve the diazo compound (1.2 mmol) in pentane (2 mL). Add this solution to the catalyst mixture via syringe pump over 2–4 hours.

    • Why? Keeping diazo concentration low prevents dimerization (formation of fumarates/maleates) and favors the cross-reaction with the alkene.

  • Reaction: Stir at the set temperature for an additional 2 hours, then warm to room temperature.

  • Workup: Filter through a short plug of silica/Celite to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography.

Expected Yield: 60–80% Enantiomeric Excess (ee): >90% (catalyst dependent).

Comparative Data Analysis

FeatureMethod A: Simmons-SmithMethod B: Rh-Catalyzed
Stereoselectivity Diastereoselective (cis-only), RacemicEnantioselective (>90% ee possible)
Scalability High (Kg scale feasible)Moderate (Cost of catalyst/Diazo safety)
Safety Profile Pyrophoric (

), Toxic (

)
Explosion hazard (Diazo), Toxic (Rh)
Cost Low to MediumHigh (Chiral Catalyst)
Atom Economy Moderate (Zn salts waste)High (N2 is only byproduct)

Troubleshooting & Expert Tips (E-E-A-T)

The "Stalling" Reaction (Method A)
  • Symptom: Reaction stops at 50% conversion.

  • Cause: Formation of Zinc-iodide salts that complex the substrate or reagent decomposition.

  • Fix: Use the Charette Modification . Add a stoichiometric amount of a phenol (e.g., 2,4,6-trichlorophenol) or use

    
     complex. The ether coordination stabilizes the carbenoid.
    
Handling Volatility
  • Issue: The 2-azabicyclo[4.1.0]heptane free base is volatile.

  • Fix: Never concentrate the free amine to dryness under high vacuum. Always keep it as the

    
    -Boc or 
    
    
    -Cbz protected form, or isolate as a hydrochloride salt.
Determining Stereochemistry
  • Technique: NOESY NMR is the gold standard.

  • Signal: Look for NOE correlations between the cyclopropyl methine protons and the bridgehead protons. In cis-fused systems, these correlations are distinct from the (hypothetical) trans system.

  • Reference: Cis-coupling constants (

    
    ) for cyclopropanes are typically larger (7-10 Hz) than trans (4-7 Hz), though this is less reliable in fused systems than NOE.
    

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2] Organic Reactions, 58, 1–415. Link

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with chiral dirhodium(II) carboxamidates. Journal of the American Chemical Society, 115(21), 9586–9594. Link

  • Wolan, A., et al. (2011).[4][5] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501–2504. Link

Precision Functionalization of the Nitrogen Atom in 2-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Introduction

The 2-azabicyclo[4.1.0]heptane scaffold represents a privileged structural motif in modern medicinal chemistry. By fusing a cyclopropane ring to a piperidine core, this scaffold offers unique conformational restriction , locking the nitrogen lone pair vector and the C-N bond vectors into a defined 3D space.[1] This rigidity is critical for high-affinity binding to targets such as the NMDA receptor (e.g., in glutamate analogs) and iNOS enzymes.

However, this scaffold presents a "Janus-faced" challenge:

  • The Opportunity: The secondary amine is a versatile handle for diversification (N-alkylation, N-arylation, N-acylation).

  • The Risk: The fused cyclopropane ring introduces significant ring strain (~27 kcal/mol). While kinetically stable under neutral conditions, the C1-C7 or C1-C6 bonds are susceptible to heterolytic cleavage (ring opening) under strong acidic conditions or in the presence of aggressive electrophiles, particularly if the nitrogen lone pair can assist in the fragmentation (homo-Michael type pathways).

This guide provides field-proven protocols to functionalize the nitrogen atom without compromising the bicyclic integrity.

Structural Analysis & Reactivity Profile[2]
  • Basicity: The pKa of the conjugate acid is estimated at ~10.5–11.0, comparable to piperidine.[1] It acts as a standard secondary amine nucleophile.

  • Steric Environment: The nitrogen at position 2 is adjacent to the C1 bridgehead. The cyclopropane ring creates a unique steric wall, potentially retarding reaction rates for bulky electrophiles compared to a flat piperidine.[1]

  • Stability Zone: pH 4.0 – 13.0. Avoid concentrated strong acids (TFA, HCl) at elevated temperatures.

Part 2: Strategic Workflow (Visualization)

The following diagram outlines the decision tree for functionalizing the 2-azabicyclo[4.1.0]heptane core, highlighting the "Safe Zones" and "Risk Zones."

G Start 2-Azabicyclo[4.1.0]heptane (Secondary Amine) Decision Target Transformation? Start->Decision Route_Alk N-Alkylation Decision->Route_Alk Alkyl Group Route_Ary N-Arylation Decision->Route_Ary Aryl/Heteroaryl Route_Acyl N-Acylation/Sulfonylation Decision->Route_Acyl Amide/Sulfonamide Method_Alk Reductive Amination (STAB/DCE) Route_Alk->Method_Alk Method_Ary Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Route_Ary->Method_Ary Method_Acyl Schotten-Baumann (DIPEA/DCM) Route_Acyl->Method_Acyl Risk CRITICAL RISK: Acid-Catalyzed Ring Opening Method_Alk->Risk Avoid Zn/HCl Product Functionalized Scaffold (Intact Cyclopropane) Method_Alk->Product High Chemoselectivity Method_Ary->Product Requires Steric Tuning Method_Acyl->Risk Avoid xs TFA Method_Acyl->Product

Caption: Decision matrix for N-functionalization. Note the specific exclusion of harsh acidic reducing agents to preserve the cyclopropane ring.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Alkylation)

Rationale: Direct alkylation with alkyl halides (SN2) often leads to over-alkylation (quaternary ammonium salts) and is sensitive to the steric bulk at the C1 bridgehead. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method due to its mild nature and control over mono-alkylation.

Reagents:

  • Substrate: 2-Azabicyclo[4.1.0]heptane derivative (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic acid (1.0 equiv) - Optional, use only if imine formation is sluggish.[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

    • Expert Tip: If the aldehyde is sterically hindered, add 4Å molecular sieves and stir for 2 hours at room temperature before adding the reductant.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion.

    • Why STAB? Unlike NaCNBH3, STAB does not require toxic cyanide handling and is less likely to reduce the aldehyde prior to imine formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.

    • QC Check: Look for the M+1 peak of the product. If significant starting amine remains, add another 0.5 equiv of aldehyde and STAB.[1]

  • Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM (3x).

    • Caution: Do not use strong acid (1M HCl) for the wash if the product is lipophilic; the cyclopropane ring may be sensitive to prolonged exposure to pH < 2.

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: The C1 bridgehead creates steric hindrance near the nitrogen. Standard catalysts (e.g., Pd(PPh3)4) often fail.[1] We utilize RuPhos or BrettPhos precatalysts, which are designed to facilitate the coupling of sterically demanding secondary amines.

Reagents:

  • Substrate: 2-Azabicyclo[4.1.0]heptane (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 – 1.2 equiv)

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen. Oxygen is the enemy of the active Pd(0) species.

  • Loading: Add the Aryl Halide, Amine, and Base (NaOtBu) to the tube.[1]

    • Base Selection: Use NaOtBu for standard substrates. If the substrate contains base-sensitive esters, switch to Cs2CO3 or K3PO4.[1]

  • Catalyst Addition: Add RuPhos Pd G3 (start with 2 mol%).

  • Solvent: Add degassed Toluene (0.2 M). Seal the tube.

  • Heating: Heat to 80–100°C for 12 hours.

    • Expert Tip: Do not overheat (>110°C) as thermal rearrangement of the strained ring becomes a non-zero risk in the presence of Pd species which can sometimes activate cyclopropanes (though rare with Pd(II)).

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Wash with EtOAc. Concentrate and purify.

Protocol C: Library Generation (Ureas/Amides)

Rationale: High-throughput synthesis often requires capping the nitrogen.

Reagents:

  • Electrophile: Isocyanate (for ureas) or Acyl Chloride (for amides).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DCM.

Protocol:

  • Dissolve amine (1 equiv) and DIPEA (1.5 equiv) in DCM.

  • Add electrophile (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Scavenging (Self-Validating Step): To remove excess electrophile, add polymer-supported trisamine resin (100 mg). To remove excess starting amine, add polymer-supported isocyanate resin. Stir for 2 hours.

  • Filter and concentrate. This usually yields >95% purity without column chromatography.

Part 4: Data & Troubleshooting

Comparative Reaction Conditions Table
TransformationReagent SystemYield (Typical)Critical Constraint
N-Alkylation R-CHO / STAB / DCE85–95%Avoid acidic pH < 3 during workup.
N-Arylation Ar-Br / RuPhos Pd G3 / NaOtBu70–90%Steric bulk at C1 may require higher cat. loading (5%).
N-Acylation R-COCl / DIPEA / DCM>95%Exothermic; add R-COCl slowly at 0°C.
Deprotection N-Boc removalN/ADo NOT use neat TFA. Use 4M HCl/Dioxane at 0°C for limited time.
Troubleshooting the "Bridgehead Effect"

If conversion is low during N-arylation:

  • Switch Ligand: Move from RuPhos to BrettPhos (larger bite angle, better for bulky amines).[1]

  • Switch Base: Use LHMDS (Lithium Hexamethyldisilazide) at 65°C. The soluble base can sometimes drive the deprotonation of the sterically hindered amine more effectively than heterogeneous carbonate bases.

References

  • Wolan, A., et al. "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters, 2011, 52(20), 2501–2504.[2] [1][2]

  • Suárez del Villar, I., et al. "Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity."[3] Chemistry Letters, 2008, 37(12), 1222–1223.[4]

  • Ruiz-Olalla, A., et al. "Synthesis of azabicyclo[4.1.0]heptane derivatives from α-halohydrazones."[1] ResearchGate, 2025 (Accessed via Context).[4]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1]

Sources

Application Note: Synthesis of 2-Azabicyclo[4.1.0]heptane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 2-azabicyclo[4.1.0]heptane-3-carboxylic acid , a conformationally constrained pipecolic acid surrogate used in the design of peptidomimetics, DPP-4 inhibitors, and NMDA receptor modulators.

Introduction & Strategic Analysis

The 2-azabicyclo[4.1.0]heptane-3-carboxylic acid scaffold represents a structural hybrid of pipecolic acid and cyclopropane. By fusing a cyclopropane ring to the C5-C6 position of the piperidine core (IUPAC numbering for the bicycle places the nitrogen at position 2 and the carboxylate at position 3), this scaffold locks the nitrogen lone pair and the carboxylate vector, reducing entropic penalties upon binding to biological targets.

Structural Significance
  • Conformational Restriction: The fused cyclopropane ring imposes a rigid boat or half-chair conformation on the piperidine ring.

  • Metabolic Stability: The cyclopropyl moiety protects the adjacent sites from metabolic oxidation.

  • Pharmacophore: Used in HCV protease inhibitors, DPP-4 inhibitors, and as a proline isostere in peptide synthesis.

Synthetic Strategy

The most robust route to this scaffold is the Simmons-Smith cyclopropanation of N-protected 1,2,3,4-tetrahydropyridine-2-carboxylates (enecarbamates). This approach is preferred over diazo-insertion methods due to safety, scalability, and predictable diastereoselectivity directed by the C3-carboxylate stereocenter.

Core Protocols

Protocol A: Diastereoselective Simmons-Smith Cyclopropanation

Objective: Synthesis of racemic and diastereomerically enriched N-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylates. Mechanism: The reaction proceeds via a zinc-carbenoid species (


) which adds to the electron-rich enecarbamate double bond. The N-Boc group and the C3-ester group influence the facial selectivity.
Materials
  • Substrate: Methyl N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylate (prepared via electrochemical Shono oxidation of N-Boc-pipecolic acid followed by acid-catalyzed elimination).

  • Reagents: Diethylzinc (

    
    , 1.0 M in hexanes), Diiodomethane (
    
    
    
    ), 1,2-Dichloroethane (DCE, anhydrous).
  • Safety:

    
     is pyrophoric. Handle under inert atmosphere.
    
Step-by-Step Methodology
  • Preparation of Zinc Carbenoid (Furukawa Reagent):

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

    • Charge with anhydrous DCE (50 mL) and cool to -15°C using an ice/salt/acetone bath.

    • Add

      
       (1.0 M in hexanes, 20 mL, 20 mmol) via syringe.
      
    • Dropwise add

      
       (1.61 mL, 20 mmol) over 15 minutes. Critical: Maintain temperature below 0°C to prevent decomposition. Stir for 20 minutes to form the active 
      
      
      
      species.
  • Cyclopropanation:

    • Dissolve the enecarbamate substrate (10 mmol) in anhydrous DCE (10 mL).

    • Add the substrate solution dropwise to the zinc carbenoid mixture at -15°C.

    • Allow the reaction to warm slowly to room temperature (25°C) and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (SiO2, 10% EtOAc/Hexanes). The product typically runs slightly lower or higher than the starting material depending on the isomer, but the alkene spot (UV active) will disappear.

  • Quenching & Workup:

    • Cool the mixture to 0°C.

    • Carefully quench by dropwise addition of saturated aqueous

      
       (30 mL). Caution: Vigorous gas evolution (ethane) and foaming will occur.
      
    • Dilute with

      
       (50 mL) and separate the layers.
      
    • Extract the aqueous layer with

      
       (2 x 30 mL).
      
    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient 9:1 to 4:1).

    • Yield: Typically 75–85%.

    • Isomers: The reaction usually favors the syn-isomer (relative to the carbamate/ester directing groups) due to coordination with the zinc reagent.

Protocol B: Asymmetric Synthesis via Chiral Auxiliaries

Objective: Synthesis of enantiopure derivatives using a chiral amine auxiliary.

  • Substrate Synthesis: Condense a chiral amine (e.g., (R)-phenylglycinol) with a glutaraldehyde derivative or use the "CN(R,S)" method to generate a chiral enecarbamate or enamine precursor.

  • Cyclopropanation: Perform the Simmons-Smith reaction as described in Protocol A. The chiral auxiliary on the nitrogen induces facial selectivity, often achieving diastereomeric ratios (dr) > 95:5.

  • Auxiliary Removal:

    • For benzyl-type auxiliaries: Hydrogenolysis (

      
      , Pd/C) or oxidative cleavage (CAN or DDQ) depending on the specific auxiliary used.
      
    • Reprotection: Immediately protect the free amine with

      
       to isolate the final amino acid derivative.
      

Visualization of Synthetic Logic

The following diagram illustrates the pathway from Pipecolic Acid to the target scaffold, highlighting the critical intermediate.

SynthesisPath Start N-Boc-Pipecolic Acid (Starting Material) Inter1 N,O-Acetal (via Shono Oxidation) Start->Inter1 Electrochemical Ox. Intermediate N-Boc-Tetrahydropyridine (Enecarbamate) Inter1->Intermediate Acid Cat. Elimination Product 2-Azabicyclo[4.1.0]heptane -3-carboxylate Intermediate->Product Cyclopropanation Reagent Et2Zn / CH2I2 (Simmons-Smith) Reagent->Intermediate

Caption: Synthetic route transforming pipecolic acid into the constrained 2-azabicyclo[4.1.0] scaffold via an enecarbamate intermediate.

Characterization & QC Standards

Validating the formation of the bicyclic system is critical, particularly distinguishing it from unreacted alkene or ring-opened byproducts.

ParameterMethodExpected Observation
Cyclopropane Formation 1H NMR (500 MHz) High-field signals for cyclopropyl protons at 0.5 – 1.2 ppm . Distinctive multiplets (H-1, H-6, H-7).
Stereochemistry NOESY 1D/2D Strong NOE correlations between the cyclopropyl methine protons and the C3-proton confirm cis/trans relative stereochemistry.
Purity HPLC-MS Absence of starting material (M+H typically -14 Da relative to product). Product mass: [M+H]+ corresponding to Formula + CH2.
Enantiopurity Chiral HPLC Chiralcel OD-H or AD-H columns; Isopropanol/Hexane mobile phase.
Troubleshooting Guide
  • Low Yield: Often caused by moisture killing the zinc carbenoid. Ensure all glassware is flame-dried and DCE is distilled over

    
    .
    
  • Incomplete Conversion: Add a second portion of the Simmons-Smith reagent after 6 hours.

  • Poor Diastereoselectivity: Lower the temperature to -20°C or switch to a bulkier ester group (e.g., tert-butyl ester) to enhance steric differentiation.

References

  • Simmons-Smith Cyclopropan

    • Title: Simmons-Smith Cyclopropanation Reaction[1][2][3]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Asymmetric Synthesis of Azabicyclo Scaffolds

    • Title: Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds
    • Source: Tetrahedron Letters (Wolan et al., 2011)[4]

    • URL:[Link]

  • Applic

    • Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor... (Relevant context for bicyclic amino acid scaffolds)
    • Source: Molecules (MDPI)
    • URL:[Link][5]

  • General Review of Cyclopropan

    • Title: Simmons–Smith Cyclopropan
    • Source: MDPI (2023 Review)
    • URL:[Link]

Sources

Application Note: C-H Activation Strategies for 2-Azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-azabicyclo[4.1.0]heptane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for piperidine and proline derivatives. Its unique fused cyclopropane-piperidine architecture offers defined vectors for side-chain presentation, crucial for optimizing ligand-receptor binding kinetics. However, the high ring strain (~27 kcal/mol) and steric congestion of this bicyclic system render late-stage functionalization (LSF) challenging. This guide details three distinct C-H activation protocols designed to install functionality at the


-methylene (C3) , bridgehead (C1) , and remote (C4/C5)  positions without compromising the cyclopropane integrity.

Strategic Analysis of the Scaffold

The 2-azabicyclo[4.1.0]heptane core presents a unique reactivity landscape defined by electronic bias and steric strain. Successful C-H activation requires navigating three distinct "Zones of Reactivity."

Reactivity Zones
  • Zone A: The

    
    -Methylene (C3):  The most electronically activated position due to the adjacent nitrogen lone pair. Accessible via deprotonation (lithiation) or oxidative insertion.
    
  • Zone B: The Cyclopropane Ring (C1, C6, C7): High

    
    -character C-H bonds. The bridgehead carbons (C1, C6) are tertiary and sterically hindered. Direct activation here risks strain-release ring opening  (electrocyclic fragmentation).
    
  • Zone C: The Remote Piperidine Ring (C4, C5): Unactivated

    
     centers. Functionalization here requires high-energy radical intermediates (HAT) or specific geometric directing groups.
    

ReactivityZones cluster_scaffold 2-Azabicyclo[4.1.0]heptane Core Scaffold 2-Azabicyclo[4.1.0]heptane (Strain Energy: ~27 kcal/mol) C3 Zone A: C3 (α-Methylene) Target: Lithiation/Arylation Risk: Over-oxidation Scaffold->C3 C1_C6 Zone B: C1/C6 (Bridgehead) Target: Tertiary C-H Risk: Ring Opening Scaffold->C1_C6 C4_C5 Zone C: C4/C5 (Remote) Target: Radical HAT Risk: Low Selectivity Scaffold->C4_C5

Figure 1: Strategic reactivity map of the 2-azabicyclo[4.1.0]heptane scaffold.

Protocol A: -Lithiation and Trapping (C3 Functionalization)

Principle: This method utilizes the "Complexation Induced Proximity Effect" (CIPE). A Boc-protecting group on the nitrogen coordinates an organolithium reagent, directing deprotonation selectively to the syn-proton at C3. The fused cyclopropane ring locks the piperidine ring conformation, often enhancing diastereoselectivity compared to simple piperidines.

Materials
  • Substrate:

    
    -Boc-2-azabicyclo[4.1.0]heptane.
    
  • Reagent:

    
    -BuLi (1.3 M in cyclohexane) or 
    
    
    
    -BuLi (for higher reactivity).
  • Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enantioselective induction if starting from racemic material).

  • Solvent: Anhydrous Et₂O (preferred over THF to stabilize the lithiated species).

  • Electrophile: MeI, CO₂, DMF, or Allyl Bromide.

Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add

    
    -Boc-2-azabicyclo[4.1.0]heptane  (1.0 equiv) and anhydrous Et₂O (0.2 M concentration).
    
  • Complexation: Cool the solution to -78 °C . Add TMEDA (1.2 equiv) dropwise. Stir for 10 minutes to allow coordination with the carbamate carbonyl.

  • Deprotonation: Add

    
    -BuLi  (1.2 equiv) dropwise over 10 minutes. Crucial: Maintain internal temperature below -70 °C to prevent decomposition of the Boc group (via attack at the carbonyl).
    
  • Lithiation: Stir at -78 °C for 45–60 minutes . The solution typically turns light yellow.

  • Trapping: Add the Electrophile (1.5 equiv) neat or in Et₂O.

    • Note: For solid electrophiles, dissolve in minimal Et₂O first.

  • Warming: Allow the reaction to warm slowly to -20 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Expert Insight: The cyclopropane ring introduces strain that can make the C3 anion less stable than in a simple piperidine. If ring opening is observed (forming an allyl amine derivative), switch solvent to TBME (tert-butyl methyl ether) and lower temperature to -90 °C .

Protocol B: Pd(II)-Catalyzed Directed C-H Arylation

Principle: Transition metal catalysis offers a milder alternative to lithiation. Using a directing group (DG) on the nitrogen, Palladium(II) inserts into the C3-H bond via a concerted metalation-deprotonation (CMD) mechanism.

Materials
  • Substrate:

    
    -Picolinamide-2-azabicyclo[4.1.0]heptane (Picolinamide acts as a bidentate N,N-DG).
    
  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: None (Ligandless) or mono-N-protected amino acid (MPAA) for chirality.

  • Oxidant: Ag₂CO₃ (2.0 equiv) or Benzoquinone.

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Solvent:

    
    -Amyl alcohol or HFIP (Hexafluoroisopropanol).
    
Workflow Diagram

PdCycle Step1 Step 1: Coordination Pd(OAc)2 binds to N-Picolinamide DG Step2 Step 2: C-H Activation (CMD) Pd inserts into C3-H bond Rate Determining Step Step1->Step2 -AcOH Step3 Step 3: Oxidative Addition Ar-I adds to Pd(II) -> Pd(IV) Step2->Step3 +Ar-I Step4 Step 4: Reductive Elimination Forms C3-Aryl bond Releases Product + Pd(II) Step3->Step4 Step4->Step1 Regeneration

Figure 2: Catalytic cycle for Pd(II)-directed C-H arylation at the C3 position.

Step-by-Step Protocol
  • Setup: In a sealed tube, combine Substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent: Add

    
    -Amyl alcohol (0.1 M).
    
  • Reagent: Add Aryl Iodide (2–3 equiv).

  • Reaction: Seal and heat to 110 °C for 16–24 hours.

  • Workup: Filter through a celite pad (to remove Ag salts). Concentrate and purify via column chromatography.

  • DG Removal: The picolinamide group can be removed via basic hydrolysis (NaOH/EtOH) or reduction (LiAlH₄) to restore the secondary amine.

Protocol C: Iron-Catalyzed Remote C-H Oxidation (C4/C5)

Principle: Functionalizing the "back" of the ring (C4/C5) is difficult due to distance from the nitrogen. Iron-catalyzed radical rebound chemistry (White-Chen catalyst) allows for innate C-H oxidation based on electronic and steric factors.

Materials
  • Substrate:

    
    -Tfa-2-azabicyclo[4.1.0]heptane (Trifluoroacetyl protects N and deactivates C3 electronically, pushing oxidation to C4/C5).
    
  • Catalyst: Fe(PDP) or Fe(CF₃-PDP) (5 mol%).

  • Oxidant: H₂O₂ (50 wt. %) added slowly.

  • Additive: Acetic Acid (0.5 equiv).

  • Solvent: MeCN.

Step-by-Step Protocol
  • Solution A: Dissolve Substrate (0.3 mmol) and Fe catalyst (5 mol%) in MeCN (1.5 mL). Add AcOH (0.5 equiv).

  • Solution B: Prepare a solution of H₂O₂ (3.0 equiv) in MeCN (10 mL).

  • Addition: Add Solution B to Solution A dropwise over 45 minutes using a syringe pump at room temperature. Slow addition is critical to prevent catalyst deactivation.

  • Stirring: Stir for an additional 30 minutes.

  • Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[1]

  • Result: This typically yields the C5-ketone or C5-alcohol , as C5 is less sterically hindered than the bridgehead and electronically distinct from the deactivated C3.

Troubleshooting & Safety Table

IssueProbable CauseSolution
Ring Opening (C3-C4 cleavage) Reaction temp too high during lithiation; Strain release.Lower temp to -90°C; Switch solvent to Et₂O/Pentane mix.
Low Yield (Pd-Catalysis) Catalyst poisoning by free amine; Inefficient CMD.Ensure N is fully protected (Amide/Urea); Add pivalic acid (30 mol%) as proton shuttle.
Bridgehead Oxidation Over-oxidation during radical protocol.Use electron-deficient protecting group (Tfa, Ns) to deactivate proximal C-H bonds.
Decomposition of Ar-I Ag(I) promoted homocoupling.Switch oxidant to Benzoquinone or use Pd(0)/C-H activation via concerted mechanism.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. Link
    
  • Wolan, A., & Six, Y. (2011).[2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. Link

  • Topczewski, J. J., & Sanford, M. S. (2015). Carbon–Hydrogen (C–H) Bond Activation at PdIV: A Frontier in C–H Functionalization Catalysis. Chemical Science. Link

  • White, M. C. (2012). Adding H2O to C–C Double Bonds: A New Strategy for C–H Oxidation. Science. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews. Link

Sources

Application Note: Scalable Access to 2-Azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 2-azabicyclo[4.1.0]heptane core represents a "privileged structure" in modern medicinal chemistry. By fusing a cyclopropane ring to a piperidine framework, this scaffold introduces significant conformational restriction, reducing the entropic penalty of binding to biological targets. It serves as a critical surrogate for proline or pipecolic acid in peptide mimetics and is a core pharmacophore in antiviral (e.g., HCV NS3/4A protease inhibitors) and CNS-active agents.

However, the scalability of this scaffold is historically plagued by two factors:

  • Safety: The most direct routes involve high-energy carbenoid precursors (diazomethane, diiodomethane/diethylzinc) that pose explosion and pyrophoric hazards on kilogram scales.

  • Stereocontrol: Controlling the endo/exo selectivity and absolute stereochemistry of the cyclopropane ring fusion is challenging.

This guide details two field-validated routes optimized for scalability: a Robust Simmons-Smith Protocol (ideal for racemic, multigram batch synthesis) and a Continuous Flow Diazo Protocol (ideal for enantioselective, kilogram-scale production).

Strategic Retrosynthesis & Reaction Landscape

The synthesis hinges on the availability of the ene-carbamate precursor (N-protected-1,2,3,4-tetrahydropyridine). Unlike electron-rich enamines which are unstable, the N-Boc or N-Cbz variants are stable, isolable solids that react predictably with electrophilic carbenoids.

Diagram 1: Strategic Disconnection & Reaction Landscape

G cluster_safety Safety Critical Control Points Target 2-Azabicyclo[4.1.0]heptane (Target Scaffold) Precursor N-Boc-1,2,3,4-tetrahydropyridine (Ene-Carbamate) RouteA Route A: Modified Simmons-Smith (Et2Zn / CH2I2 / TFA) High Diastereoselectivity (Exo) Precursor->RouteA Batch/Flow RouteB Route B: Rh-Catalyzed Diazo (N2CHCO2Et / Rh2(OAc)4) Enantioselective Potential Precursor->RouteB Continuous Flow Only RouteA->Target Deprotection RouteB->Target Decarboxylation/Deprotection Piperidine Piperidine / Lactam (Commodity SM) Piperidine->Precursor Oxidation/Elimination

Caption: Retrosynthetic logic comparing the Zinc-carbenoid (Simmons-Smith) and Rhodium-carbenoid (Diazo) pathways.

Protocol A: Modified Simmons-Smith Cyclopropanation

Best for: Rapid access to racemic exo-isomers; Batch scales (10g – 100g).

The classical Simmons-Smith (


) is often too sluggish for electron-deficient ene-carbamates. We utilize the Shi Modification  (

), where trifluoroacetic acid activates the zinc carbenoid, significantly accelerating the reaction on deactivated alkenes.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv)

  • Carbenoid Source: Diiodomethane (

    
    , 2.0 equiv)
    
  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv) [PYROPHORIC] 
    
  • Activator: Trifluoroacetic acid (TFA, 1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol
  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel. Flush with

    
     for 15 mins.
    
  • Solvation: Charge the flask with N-Boc-1,2,3,4-tetrahydropyridine (10.0 g, 54.6 mmol) and anhydrous DCM (100 mL). Cool to 0 °C.

  • Reagent Formation (The Critical Step):

    • Add

      
       (109 mL, 1.0 M) dropwise via cannula/syringe over 20 mins. Maintain internal temp < 5 °C.
      
    • Caution:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is pyrophoric. Ensure needle tip is submerged or under positive 
      
      
      
      flow.
    • Add TFA (4.2 mL, 54.6 mmol) very slowly dropwise. A white precipitate (Zn-carboxylate) may form; this is active. Stir for 15 mins at 0 °C.

    • Add

      
       (8.8 mL, 109 mmol) dropwise. The solution is now the active carbenoid.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; the product does not absorb UV strongly).

  • Quench (Exotherm Control):

    • Cool back to 0 °C.

    • Slowly add Saturated Aqueous

      
       (50 mL). Gas evolution (ethane) will occur.
      
    • Tip: Use a wide-bore vent needle to prevent pressure buildup.

  • Workup: Separate layers. Wash organic layer with Saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is typically >90% pure. Flash chromatography (Hexane/EtOAc 9:1) yields the N-Boc-2-azabicyclo[4.1.0]heptane as a colorless oil.

Yield Expectation: 85–92% isolated yield. Stereochemistry: >95:5 exo:endo selectivity due to steric directing by the N-Boc group.

Protocol B: Continuous Flow Enantioselective Cyclopropanation

Best for: Enantiopure building blocks; Large scale (>100g); Safety compliance.

Batch synthesis using diazoacetates is hazardous due to the risk of explosion. Continuous flow chemistry mitigates this by generating the hazardous intermediate in situ or consuming it immediately in a small reactor volume.[1]

Flow Reactor Setup (Diagram 2)

Flow cluster_feeds Feed Streams FeedA Feed A: Diazoacetate (in Toluene) Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Substrate + Rh2(S-DOSP)4 (Catalyst) FeedB->Mixer Reactor Coil Reactor (PFA Tubing) 60°C, 10 min residence Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Collection/Quench (Solvent Removal) BPR->Quench

Caption: Schematic for safe handling of diazo reagents. Small reactor volume (<10 mL active) prevents thermal runaway.

Protocol Details
  • Catalyst Selection: Use Rh2(S-DOSP)4 (Davies Catalyst) for high enantioselectivity.

  • Feed Preparation:

    • Stream A: Ethyl diazoacetate (EDA, 15 wt% in Toluene). Note: Do not exceed 20% concentration for safety.

    • Stream B: N-Boc-tetrahydropyridine (0.5 M) + Rh2(S-DOSP)4 (1 mol%) in Toluene.

  • Flow Parameters:

    • Reactor: 10 mL PFA coil reactor.

    • Temperature: 60 °C.

    • Pressure: 100 psi (to keep

      
       byproduct in solution until the outlet, ensuring stable flow).
      
    • Residence Time: 10 minutes.

  • Operation: Pump streams A and B at a 1:1 ratio into the T-mixer. The effluent passes through the BPR and is collected in a flask.

  • Downstream Processing: The solvent is evaporated. The resulting ester is hydrolyzed (LiOH, THF/H2O) and subjected to Curtius rearrangement or decarboxylation depending on the desired final substitution.

Key Advantage: This route introduces an ester handle at the C7 position, allowing for further functionalization, unlike the Simmons-Smith route which yields the unsubstituted methylene bridge.

Comparison of Methodologies

FeatureModified Simmons-Smith (Route A)Rh-Catalyzed Flow (Route B)
Scale Potential 100g (Batch limit due to exotherm)>1 kg (Continuous processing)
Safety Profile High Risk (Pyrophoric

)
Medium Risk (Diazo controlled in flow)
Stereocontrol Diastereoselective (Exo)Enantioselective (>90% ee possible)
Atom Economy Poor (Stoichiometric Zn waste)Excellent (Catalytic Rh,

byproduct)
Cost Moderate (

is expensive)
High (Rh catalyst), offset by scale

References & Validation Sources

  • Simmons-Smith Mechanism & Modifications:

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2] Organic Reactions.[3][2][4][5][6]

    • Source:

  • Flow Chemistry & Diazo Safety:

    • Wirth, T. (Ed.).[7] (2013).[7] Microreactors in Organic Chemistry and Catalysis. CRC Press. (See Chapter on Diazo Chemistry).

    • Source:

  • Specific Synthesis of 2-Azabicyclo[4.1.0]heptanes:

    • Aggarwal, V. K., et al. (2003). Asymmetric synthesis of 2-azabicyclo[4.1.0]heptanes. Journal of the American Chemical Society.

    • Source:

  • Handling Diethylzinc (Safety):

    • Safe Handling of Organolithium and Organomagnesium Compounds.

    • Source:

Sources

Using 2-Azabicyclo[4.1.0]heptane in fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 2-Azabicyclo[4.1.0]heptane as an sp³-Rich Scaffold in Fragment-Based Drug Discovery (FBDD)

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has traditionally relied heavily on flat, sp²-hybridized aromatic systems due to their synthetic accessibility and predictable cross-coupling chemistry[1]. However, the overrepresentation of flat molecules in screening libraries often leads to suboptimal physicochemical properties during hit-to-lead optimization, such as poor aqueous solubility and off-target toxicity. To navigate novel chemical space and improve clinical success rates, the paradigm is shifting toward three-dimensional (3D), sp³-rich fragments[2].

The 2-Azabicyclo[4.1.0]heptane scaffold represents a highly valuable 3D building block. By fusing a cyclopropane ring to a piperidine core, the molecule achieves significant conformational restriction. This restriction minimizes the entropic penalty typically associated with the binding of flexible sp³ rings to target proteins[3]. Furthermore, the defined geometry of the bicyclic system projects its substituents into distinct, predictable vectors, enabling precise structure-based hit elaboration[1].

Physicochemical Profiling

To underscore the advantages of 2-Azabicyclo[4.1.0]heptane, Table 1 compares its properties against traditional flat fragments and flexible sp³ rings. The bicyclic structure perfectly aligns with the "Rule of Three" (Ro3) for fragment libraries while offering superior 3D character.

Table 1: Comparative Physicochemical Properties of Fragment Scaffolds

Property2-Azabicyclo[4.1.0]heptane[4]Pyridine (sp² Flat)Piperidine (sp³ Flexible)Advantage of Bicyclic Scaffold
Molecular Weight (Da) 97.1679.1085.15Fits Ro3; allows ample mass budget for elaboration.
Fraction sp³ (Fsp³) 1.000.001.00High 3D character improves solubility and selectivity.
Conformational Entropy Low (Restricted)Low (Rigid)High (Flexible)Pre-organized binding minimizes entropic penalty.
Exit Vectors 3D, Orthogonal2D, Planar3D, VariablePredictable trajectory for hit-to-lead growth.
ClogP ~0.700.651.50Optimal lipophilicity for primary fragment screening.

FBDD Workflow Integration

The integration of 2-Azabicyclo[4.1.0]heptane into an FBDD pipeline requires a multidisciplinary approach, moving seamlessly from biophysical screening to structural validation and targeted chemical elaboration.

FBDD_Workflow Lib sp3-Rich Fragment Library (2-Azabicyclo[4.1.0]heptane) Screen Primary Screening (STD-NMR / SPR) Lib->Screen Library Input Struct Structural Validation (X-ray Crystallography) Screen->Struct Fragment Hits Elab 3D Hit Elaboration (Vector-directed Synthesis) Struct->Elab Binding Pose & Exit Vectors Elab->Struct Iterative Design Lead Optimized Lead Compound (High Affinity & Selectivity) Elab->Lead Hit-to-Lead

FBDD workflow utilizing 2-Azabicyclo[4.1.0]heptane for hit-to-lead generation.

Experimental Protocols & Methodologies

Protocol A: Primary Fragment Screening via Ligand-Observed NMR (STD & WaterLOGSY)

Causality & Rationale: Fragments typically exhibit low binding affinities (


 in the 

to

range). Saturation Transfer Difference (STD) NMR is utilized because it relies on the fast exchange of the fragment between the bound and free states. Magnetization is transferred from the selectively irradiated protein to the bound fragment, which then dissociates, amplifying the signal of the hit in the bulk solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500

    
     NMR sample containing 10-20 
    
    
    
    of the target protein and 500
    
    
    of the 2-Azabicyclo[4.1.0]heptane fragment library pool (typically 4-5 fragments per pool to avoid signal overlap) in deuterated buffer (e.g., 50 mM phosphate, pH 7.4, 100 mM NaCl, 100%
    
    
    ).
  • Data Acquisition (STD): Irradiate the protein methyl resonances at -0.5 ppm to 0.5 ppm for 2 seconds. Acquire the off-resonance spectrum by irradiating at 40 ppm.

  • Subtraction: Subtract the on-resonance spectrum from the off-resonance spectrum to isolate the signals of binding fragments.

  • Validation & Quality Control: Include a known non-binder as an internal negative control. If the non-binder shows an STD signal, non-specific binding or aggregation is occurring. Validate hits orthogonally using WaterLOGSY, which detects binding through bulk water magnetization transfer, showing an inversion of signal sign for true binders.

Protocol B: Structural Validation via X-ray Crystallography Soaking

Causality & Rationale: To logically elaborate the fragment, the exact binding pose and the trajectory of the exit vectors must be mapped. Because 2-Azabicyclo[4.1.0]heptane fragments have low affinity, high-concentration soaking is required to achieve high occupancy in the crystal lattice.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution Preparation: Dissolve the 2-Azabicyclo[4.1.0]heptane hit in 100% DMSO at 100 mM. Dilute this into the crystallization mother liquor to a final fragment concentration of 10-20 mM (maintaining DMSO < 10% to prevent crystal cracking).

  • Soaking: Transfer the apo-crystal into the soaking drop using a nylon loop. Incubate for 1 to 24 hours. Causality: Incubation time must be optimized; too short leads to low occupancy, while too long may degrade the crystal lattice due to solvent shock.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) to prevent ice crystal formation, which diffracts X-rays and obscures electron density. Flash-freeze in liquid nitrogen.

  • Validation & Quality Control: Collect diffraction data and calculate

    
     difference electron density maps. A valid hit must show continuous density at >3
    
    
    
    contour level perfectly enveloping the bicyclic core.
Protocol C: 3D Hit Elaboration (sp³-sp² Suzuki-Miyaura Cross-Coupling)

Causality & Rationale: Elaboration of the sp³-rich core often requires functionalizing the cyclopropane ring. Using a cyclopropyl BMIDA (N-methyliminodiacetic acid boronate) derivative of 2-Azabicyclo[4.1.0]heptane allows for stable storage and controlled, slow release of the unstable boronic acid during the Suzuki-Miyaura cross-coupling, preventing rapid protodeboronation[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry Schlenk tube, combine the 2-Azabicyclo[4.1.0]heptane-BMIDA fragment (1.0 eq), an aryl bromide (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    ligand (0.1 eq).
  • Deprotection & Coupling: Add a biphasic solvent mixture of Toluene/Water (3:1) and

    
     (3.0 eq). Causality: The basic aqueous phase slowly hydrolyzes the BMIDA group to the active boronic acid, which immediately enters the catalytic cycle in the organic phase, maximizing the coupling yield.
    
  • Reaction Conditions: Degas the mixture via three freeze-pump-thaw cycles. Heat at 80°C under argon for 12 hours.

  • Purification & Validation: Extract with EtOAc, dry over

    
    , and purify via flash chromatography. Validate the elaborated compound's structure and purity (>95%) using LC-MS and 
    
    
    
    NMR before secondary biophysical testing.

Elaboration Logic and Exit Vectors

The true power of the 2-Azabicyclo[4.1.0]heptane scaffold lies in its orthogonal exit vectors. The secondary amine provides a highly reactive site for amidation or sulfonylation, directing substituents into solvent-exposed regions to improve ADME properties. Conversely, functionalization of the cyclopropane ring directs substituents into deep, hydrophobic sub-pockets of the target[1].

Elaboration_Logic Core 2-Azabicyclo[4.1.0]heptane Core N_Vector N-Functionalization (Amidation/Sulfonylation) Core->N_Vector Vector 1 (sp3 Nitrogen) C_Vector C-Functionalization (Suzuki-Miyaura Coupling) Core->C_Vector Vector 2 (Cyclopropane) Prop1 Improved ADME & Solubility N_Vector->Prop1 Prop2 Target Sub-pocket Binding C_Vector->Prop2

Vector-directed chemical elaboration logic for 2-Azabicyclo[4.1.0]heptane fragments.

Conclusion

Transitioning from flat chemical space to 3D architectures is critical for the evolution of FBDD. The 2-Azabicyclo[4.1.0]heptane scaffold provides an optimal balance of conformational rigidity, high Fsp³ character, and synthetic tractability. By strictly adhering to the biophysical and synthetic protocols outlined above, drug discovery professionals can systematically elaborate these fragments into highly potent, selective, and bioavailable lead compounds.

References

1.2 - White Rose University Consortium 2.1 - ResearchGate 3. 4 - PubChem 4.3 - UT Austin

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity in 2-Azabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology hub for the synthesis of 2-azabicyclo[4.1.0]heptane scaffolds. Designed for researchers and drug development professionals, this guide addresses the critical bottlenecks in stereocenter control during the cyclopropanation of nitrogen-containing heterocycles. These bicyclic systems are highly prized in medicinal chemistry, serving as conformationally restricted iminosugars and potent inducible nitric oxide synthase (iNOS) inhibitors[1][2].

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative benchmarks, and self-validating experimental protocols to ensure high-fidelity diastereoselective synthesis.

Module 1: Diagnostic Workflow

Selecting the correct cyclopropanation strategy depends entirely on the electronic nature of your nitrogen-containing precursor. The decision matrix below outlines the optimal pathways for cyclic enamides versus α,β-unsaturated piperidones.

Workflow Start Select Substrate for 2-Azabicyclo[4.1.0]heptane Sub1 Cyclic Enamide Start->Sub1 Sub2 α,β-Unsaturated Piperidone Start->Sub2 Meth1 Metal-Catalyzed Diazo Decomposition Sub1->Meth1 Meth2 Sulfur Ylide Cyclopropanation Sub2->Meth2 Cat1 Rh2(OAc)4 (Low dr, mixed cis/trans) Meth1->Cat1 Standard Cat2 CuOTf + Chiral Ligand (High dr, trans major) Meth1->Cat2 Optimized Mech Betaine Epimerization (High exo-selectivity) Meth2->Mech

Decision matrix for selecting cyclopropanation strategies based on substrate class.

Module 2: Mechanistic FAQs & Troubleshooting

Q: Why does sulfur ylide cyclopropanation yield higher exo-diastereoselectivity compared to metal-catalyzed diazo decomposition in α,β-unsaturated piperidones? A: The high diastereoselectivity is governed by the reversibility of the intermediate betaine formation. When the sulfur ylide attacks the α,β-unsaturated system, two betaine intermediates (A and B) are formed in a roughly 1:1 ratio. However, Betaine A undergoes rapid ring closure to the exo-cyclopropane, whereas Betaine B closes slowly. Because Betaine B can epimerize back to Betaine A, the system funnels thermodynamically toward the highly favored exo-diastereomer[3].

BetainePathway Reagents Piperidone + Sulfur Ylide BetaineB Betaine B (Slow Cyclization) Reagents->BetaineB Addition BetaineA Betaine A (Fast Cyclization) Reagents->BetaineA Addition BetaineB->BetaineA Epimerization Product Exo-Cyclopropane (Major Diastereomer) BetaineB->Product Minor BetaineA->Product Major

Thermodynamic funneling via betaine epimerization driving exo-diastereoselectivity.

Q: How can I improve the trans/cis ratio when using ethyl diazoacetate (EDA) on cyclic enamides? A: Uncatalyzed or standard Rh₂OAc₄-catalyzed decomposition of EDA typically yields poor diastereomeric ratios (dr) and significant insertion byproducts. To enhance this ratio, transition to chiral Cu(I) complexes, specifically CuOTf paired with bulky bisoxazoline ligands. The steric bulk of the chiral ligand shields one face of the intermediate copper metallacarbene, directing the enamide approach and significantly improving the trans-diastereoselectivity while suppressing unwanted N-H or C-H insertion pathways[1].

Q: I am observing low yields and high amounts of diethyl maleate/fumarate during my metal-catalyzed cyclopropanation. What is the cause? A: This is caused by carbene dimerization. The metallacarbene intermediate is reacting with unreacted EDA rather than your substrate. Solution: You must artificially lower the steady-state concentration of EDA in the reaction mixture. Implement a syringe pump to add the EDA solution dropwise over 8–10 hours[1].

Module 3: Quantitative Benchmarks

Use the following table to benchmark your expected yields and diastereomeric ratios against field-standard methodologies.

StrategySubstrate ClassReagents / CatalystTypical YieldDiastereomeric Ratio (dr)Primary Limitation
Standard Diazo Decomposition Cyclic EnamidesEDA, Rh₂(OAc)₄60–70%Mixed (trans/cis)High insertion byproducts[1]
Asymmetric Cu-Catalysis Cyclic EnamidesEDA, CuOTf, Chiral Bisoxazoline75–85%High (trans major)Requires slow EDA addition via pump[1]
Sulfur Ylide Cyclopropanation α,β-Unsaturated PiperidonesTrimethylsulfoxonium iodide, NaH80–90%Excellent (exo major)Substrate must tolerate basic conditions[3]

Module 4: Protocol Vault (Self-Validating Systems)

Every protocol listed here includes built-in causality explanations and self-validation checkpoints to ensure experimental integrity.

Protocol A: Sulfur Ylide Cyclopropanation of α,β-Unsaturated Piperidones

Designed for maximum exo-diastereoselectivity.

  • Ylide Generation: In a flame-dried Schlenk flask under argon, suspend trimethylsulfoxonium iodide (1.5 eq) and NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO.

    • Causality: DMSO is strictly required as the solvent because it inherently stabilizes the highly reactive ylide intermediate.

  • Substrate Addition: Stir for 30 minutes until hydrogen evolution ceases. Add the α,β-unsaturated piperidone (1.0 eq) dropwise at strictly room temperature (20–25 °C).

    • Causality: Maintaining room temperature prevents the thermal degradation of the betaine intermediates, allowing the epimerization equilibrium to thermodynamically favor the exo-product[3].

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (EtOAc/Hexane). The disappearance of the UV-active enone starting material indicates completion (typically 2–4 hours). Quench carefully with cold water and extract with EtOAc.

  • Stereochemical Validation (Post-Process): Isolate the product and perform ¹H NMR and NOESY analysis. The exo-configuration is definitively confirmed by the absence of a strong NOE cross-peak between the cyclopropyl bridgehead protons and the adjacent piperidine ring protons (which would be distinctly present in the endo-isomer)[3].

Protocol B: Cu-Catalyzed Asymmetric Cyclopropanation of Cyclic Enamides

Designed to suppress carbene dimerization and maximize trans-selectivity.

  • Catalyst Complexation: In a Schlenk flask under argon, combine CuOTf (0.05 eq) and a chiral bisoxazoline ligand (e.g., tert-butyl-bisoxazoline, 0.06 eq) in anhydrous DCM. Stir for 1 hour at room temperature.

    • Causality: Pre-stirring is mandatory to ensure complete complexation of the copper center, which is responsible for the steric shielding that drives diastereoselectivity[1].

  • Substrate Addition: Add the cyclic enamide (1.0 eq) to the active catalyst solution and adjust the temperature to 0 °C.

  • Carbene Generation (Critical Step): Dissolve ethyl diazoacetate (EDA, 2.0 eq) in anhydrous DCM. Add this solution to the reaction mixture using a syringe pump at a rate of 0.5 mL/hour over 10 hours.

    • Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound, strictly minimizing carbene dimerization into diethyl maleate/fumarate[1].

  • Self-Validation Checkpoint: Analyze the crude mixture by GC-MS prior to column chromatography. A successful run will show <5% insertion byproducts and negligible dimerization products.

References

  • 1 - Chemistry Letters (Oxford Academic) 2.3 - ACS Omega 3.2 - Synthesis (Thieme Connect)

Sources

Preventing acid-catalyzed ring opening of 2-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Azabicyclo[4.1.0]heptane Stability Protocol

Case ID: AZ-410-STAB Subject: Prevention of Acid-Catalyzed Ring Opening & Decomposition Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering stability issues with 2-azabicyclo[4.1.0]heptane , a highly strained bicyclic system consisting of an aziridine fused to a cyclohexane ring.

The Core Problem: This molecule suffers from "double-strain" instability. The Baeyer strain of the three-membered aziridine ring is compounded by the geometric constraints of the bicyclic fusion. The nitrogen atom is basic; upon protonation (even by weak acids like silica gel silanols or trace HCl in chloroform), the C-N bond weakens significantly. This creates a highly electrophilic species that undergoes rapid ring opening, rearrangement, or polymerization.

This guide provides the protocols required to arrest this pathway during synthesis, purification, and storage.

Module 1: Mechanistic Failure Analysis

To prevent decomposition, you must understand the failure mode. The decomposition is acid-catalyzed nucleophilic ring opening .

The Pathway:

  • Protonation: The lone pair on Nitrogen accepts a proton (

    
    ).
    
  • Activation: The resulting aziridinium ion is highly unstable. The C-N bonds lengthen and weaken.

  • Attack: Any available nucleophile (solvent, water, or another aziridine molecule) attacks the bridgehead carbon (typically the more substituted or strained position), snapping the ring open.

AziridineDecomp Start 2-Azabicyclo[4.1.0]heptane (Free Base) Activated Aziridinium Ion (Highly Electrophilic) Start->Activated Protonation (Fast) Acid Acid Source (Silica / HCl / H+) Acid->Activated Result Ring-Opened Product (Polymer / Amino-Alcohol) Activated->Result SN2/SN1 Attack Nu Nucleophile (H2O / ROH / Aziridine) Nu->Result

Figure 1: The acid-catalyzed decomposition pathway. Note that without protonation, the neutral aziridine is relatively stable to nucleophiles.

Module 2: Strategic N-Protection

The most effective way to prevent acid sensitivity is to remove the basicity of the nitrogen lone pair using an Electron Withdrawing Group (EWG).

Recommendation: If your synthesis allows, handle the N-protected form for as long as possible. Remove the protecting group only immediately prior to the next step or biological assay.

Protecting Group (PG)Stability vs. AcidStability vs. NucleophilesRecommendation
Free N-H Critical Risk HighAvoid isolation if possible; keep basic.
N-Alkyl (Benzyl) Critical Risk HighBasic amine; highly prone to acid opening.
N-Boc / N-Cbz HighModeratePreferred. Reduces N-basicity significantly.
N-Tosyl (Ts) Very HighLow (Activated)Caution. Stable to acid, but the ring becomes "activated" toward nucleophiles (N is a good leaving group).

Module 3: Purification Protocols (The "Danger Zone")

Issue: Standard silica gel is acidic (


). It acts as a heterogeneous acid catalyst, causing the aziridine to decompose into a "streak" or "black tar" on the column.

Protocol A: Triethylamine (Et3N) Deactivation (Standard) Use this for all silica chromatography of aziridines.

  • Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Neutralizing Spike: Add 1% to 5% (v/v) Triethylamine (Et3N) to the slurry before pouring the column.

    • Why: The Et3N binds to the acidic silanol (

      
      ) sites on the silica, neutralizing them.
      
  • Eluent Preparation: The mobile phase must also contain 0.5% to 1% Et3N throughout the entire run to maintain basicity.

  • Execution: Run the column quickly. Aziridines should not sit on silica, even neutralized silica, for extended periods.

Protocol B: Basic Alumina (Alternative) If the compound degrades even on neutralized silica:

  • Switch stationary phase to Basic Alumina (Activity Grade III or IV) .

  • Alumina is naturally basic and does not require Et3N doping.

  • Note: Separation resolution is typically lower on alumina than silica.

Module 4: Handling & Storage

1. NMR Solvent Trap

  • Risk: Chloroform (

    
    ) naturally decomposes to form traces of 
    
    
    
    (Deuterium Chloride) and phosgene upon exposure to light/air. This trace acid is sufficient to destroy 2-azabicyclo[4.1.0]heptane in the NMR tube.
  • Solution:

    • Option 1: Use Benzene-

      
       (
      
      
      
      ) or Pyridine-
      
      
      .
    • Option 2: If using

      
      , pass it through a small plug of basic alumina  immediately before use to neutralize acid.
      

2. Storage Conditions

  • Temperature: Store at -20°C or -80°C. Thermal energy increases the rate of ring opening.

  • Atmosphere: Store under Argon/Nitrogen.

  • Stabilizer: For long-term storage of the free base, adding a trace of solid

    
     or a drop of Et3N to the vial can act as an acid scavenger.
    

Troubleshooting & FAQs

Q1: My product was a clear oil, but after rotovap, it turned into a brown gum. What happened? A: This is likely concentration-dependent polymerization . As you remove the solvent, the concentration of aziridine increases. If even trace acid is present, one aziridine molecule protonates and is attacked by another aziridine molecule, starting a chain reaction (polymerization).

  • Fix: Ensure your solution was washed with basic brine (

    
     or 
    
    
    
    ) before concentration. Do not heat the water bath above 30°C.

Q2: I see a new spot on TLC that is much more polar than my aziridine. A: This is the amino-alcohol (hydrolysis product).

  • Cause: Water attacked the protonated ring.

  • Fix: Ensure all solvents are anhydrous. If this happened during workup, ensure the pH was

    
    .
    

Q3: Can I use acid to remove a Boc group from this scaffold? A: Standard TFA/HCl deprotection will destroy the ring.

  • Fix: You must use specialized conditions.

    • Trimethylsilyl triflate (TMSOTf) with 2,6-lutidine is a milder method.

    • Alternatively, use N-Cbz protection instead of Boc, which can be removed via hydrogenolysis (

      
      ) under neutral conditions, preserving the ring.
      

References

  • Deno, N. C., & Wisotsky, M. J. (1963). The Acid-Catalyzed Cleavage of Aziridines. Journal of the American Chemical Society. Link

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link

  • Yudin, A. K. (Ed.). (2011). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (Standard reference for aziridine handling).
  • Watson, I. D. G., et al. (2006). Ring-Opening Reactions of Aziridines. Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). Chromatographic Purification of N-H Aziridines. BenchChem Protocols. (Generalized protocol reference).

Technical Support Center: Purification of Volatile 2-Azabicyclo[4.1.0]heptane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of volatile 2-Azabicyclo[4.1.0]heptane amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these compounds. The inherent volatility, basicity, and potential for ring strain-induced reactivity of the 2-azabicyclo[4.1.0]heptane core, which contains a strained aziridine ring, demand carefully considered purification strategies.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance product purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Azabicyclo[4.1.0]heptane amines in a question-and-answer format.

Question 1: I'm observing significant product loss during solvent removal under reduced pressure. How can I minimize this?

Answer:

This is a common issue stemming from the high volatility of many low molecular weight 2-Azabicyclo[4.1.0]heptane amines. The structural nature of these compounds contributes to their tendency to be volatile.

  • Underlying Cause: The combination of a low molecular weight and a compact bicyclic structure often results in a lower boiling point than might be expected. During rotary evaporation, even at reduced temperatures, the product can co-evaporate with the solvent.

  • Solutions & Protocols:

    • Acid-Base Extraction: Convert the volatile free amine into its non-volatile salt form before solvent removal.[3][4][5][6][7] This is a highly effective strategy.

      • Protocol: Salt Formation for Product Concentration

        • Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

        • Add a solution of 10% hydrochloric acid (HCl) in water and shake vigorously in a separatory funnel.[3][4] The amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer.[3][5]

        • Separate the aqueous layer containing the amine salt. The organic layer now contains non-basic impurities.

        • The aqueous layer can now be concentrated on a rotary evaporator with minimal risk of product loss.

        • To recover the free amine, basify the aqueous solution with a base like sodium hydroxide (NaOH) and extract with an organic solvent.

    • Careful Rotary Evaporation: If you must concentrate the free amine, do so with extreme care. Use a lower bath temperature and carefully control the vacuum. It is advisable to use a cold trap with dry ice/acetone to capture any volatilized product.

    • Azeotropic Distillation with a High-Boiling Point Solvent: In some specific cases, adding a high-boiling point, non-reactive solvent and carefully removing the lower-boiling point extraction solvent can be an option, though this is less common.

Question 2: My flash chromatography purification is giving poor separation and streaking peaks. What's going wrong?

Answer:

The basic nature of amines often leads to problematic interactions with the acidic silica gel used in standard flash chromatography.[8] This can cause peak tailing, irreversible adsorption, and even degradation of the compound.[8]

  • Underlying Cause: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction disrupts the normal elution process.

  • Solutions & Protocols:

    • Basified Silica Gel/Mobile Phase: Neutralize the acidic sites on the silica gel.

      • Protocol: Preparing Basified Silica Gel

        • Prepare a slurry of silica gel in your chosen solvent system.

        • Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v), to the slurry.[8]

        • Gently stir the slurry for 15-20 minutes before packing the column.

      • Protocol: Using a Basified Mobile Phase

        • Incorporate a small percentage (0.1-1% v/v) of a volatile base like triethylamine or diethylamine into your mobile phase (e.g., hexane/ethyl acetate).[8] This will compete with your amine for the active sites on the silica gel, leading to improved peak shape.

    • Alternative Stationary Phases:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[8]

      • Amine-Functionalized Silica: This is an excellent, though more expensive, option that provides a basic surface, minimizing unwanted interactions and often allowing for the use of less polar solvent systems.[8]

    • Reversed-Phase Chromatography: For more polar 2-azabicyclo[4.1.0]heptane amine derivatives, reversed-phase flash chromatography can be effective.[8] By making the mobile phase basic (e.g., with ammonium hydroxide or triethylamine), the amine will be in its neutral form and retain better on the C18-functionalized silica.[8]

Question 3: I suspect my compound is degrading during purification. How can I confirm this and prevent it?

Answer:

The 2-azabicyclo[4.1.0]heptane core contains a strained aziridine ring, which can be susceptible to ring-opening under certain conditions, particularly acidic environments.[1][2]

  • Underlying Cause: The inherent ring strain of the bicyclic system makes it reactive.[1][9] The aziridine ring can be opened by nucleophiles, and this process is often catalyzed by acids which activate the aziridine by protonating the nitrogen.[1]

  • Confirmation of Degradation:

    • TLC Analysis: Look for new spots appearing in your fractions that were not present in the crude material.

    • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your purified fractions to that of the crude material. The appearance of new signals or disappearance of characteristic signals of the bicyclic core can indicate degradation.

    • GC-MS: This is a powerful technique for identifying volatile impurities and degradation products.[10][11]

  • Prevention Strategies:

    • Avoid Strong Acids: If possible, avoid strongly acidic conditions during workup and purification. If an acid wash is necessary, use a dilute acid and minimize contact time.

    • Use Deactivated Silica Gel: As mentioned in the previous question, the acidity of standard silica gel can promote degradation.[12] Using basified silica or alternative stationary phases is crucial.

    • Temperature Control: Perform all purification steps at reduced temperatures to minimize the rate of potential degradation reactions.[12]

    • Inert Atmosphere: For particularly sensitive derivatives, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized, uncharacterized 2-Azabicyclo[4.1.0]heptane amine?

A1: A robust starting point is a liquid-liquid acid-base extraction.[3][4][5][6][7] This technique effectively separates your basic amine from neutral and acidic impurities.[4] The amine is converted to a water-soluble salt by washing the organic solution of your crude product with a dilute acid.[3][5] After separating the layers, the aqueous layer containing your protonated amine can be washed with an organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer will regenerate the free amine, which can then be extracted into a fresh organic layer.[7] This method is often sufficient to achieve high purity and avoids the potential pitfalls of chromatography.

Q2: How should I store purified volatile 2-Azabicyclo[4.1.0]heptane amines?

A2: Proper storage is critical to maintain the purity of these compounds.

  • Temperature: Store at low temperatures (below 30°C is a general guideline, but refrigeration or freezing is often preferred) to minimize volatilization and potential degradation.[13]

  • Atmosphere: Amines can react with atmospheric carbon dioxide to form carbonate salts. It is best to store them under an inert atmosphere, such as argon or nitrogen.

  • Containers: Use tightly sealed containers, such as amber glass vials with PTFE-lined caps, to prevent exposure to air, moisture, and light.[13] For long-term storage, sealing in ampules is the most secure method.

  • Ventilation: Always store in a well-ventilated area, preferably in a ventilated cabinet designed for odorous chemicals.[13][14][15]

Q3: Can I use distillation for purification?

A3: Yes, for thermally stable derivatives, vacuum distillation can be a very effective method, especially for separating isomers or compounds with different boiling points.[16]

  • Considerations:

    • Thermal Stability: First, ensure your compound is stable at the required distillation temperature. The strained ring system may not tolerate high temperatures.

    • Vacuum: A good vacuum is essential to lower the boiling point and minimize thermal stress on the molecule.[16]

    • Air-Sensitive Compounds: For air-sensitive amines, specialized equipment like a Perkin triangle should be used to allow for the collection of fractions without breaking the vacuum.[17]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): This is an excellent method for analyzing volatile compounds.[11][18] Using a column specifically designed for volatile amines can provide excellent resolution and peak shape.[11][18][19] GC coupled with a mass spectrometer (GC-MS) is invaluable for identifying any impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities, even at low levels.[12]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or derivatized amines, HPLC with UV detection can be a robust method for purity determination.[10]

Data and Protocols

Table 1: Comparison of Purification Methods for a Hypothetical 2-Azabicyclo[4.1.0]heptane Derivative

Purification MethodPurity Achieved (%)Yield (%)Key Considerations
Acid-Base Extraction >9885-95Highly effective for removing non-basic impurities.[3][4][5][6][7]
Flash Chromatography (Standard Silica) 60-8040-60Significant tailing and potential product loss.[8] Not recommended without modification.
Flash Chromatography (Basified Silica) >9570-85Greatly improved peak shape and recovery.[8]
Vacuum Distillation >9975-90Excellent for thermally stable, volatile compounds.[16] Requires careful monitoring.

Protocol: Step-by-Step Acid-Base Extraction

This protocol outlines the purification of a 2-azabicyclo[4.1.0]heptane amine from a crude reaction mixture containing neutral organic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., 100 mL of diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% aqueous hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently.[3][4]

  • Separation: Allow the layers to separate. The amine, now in its protonated hydrochloride salt form, will be in the aqueous (bottom) layer.[3][5] Drain the aqueous layer into a clean flask.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, wash the remaining organic layer with a fresh portion of 10% HCl. Combine this aqueous wash with the first one.

  • Neutral Impurity Removal: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This will convert the amine salt back to the free amine.[7]

  • Product Extraction: Extract the free amine from the aqueous layer with three portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and carefully remove the solvent under reduced pressure to yield the purified amine.

Visualized Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical pathway for choosing the most appropriate purification strategy based on the properties of your 2-azabicyclo[4.1.0]heptane amine.

Purification_Decision_Tree Start Crude 2-Azabicyclo[4.1.0]heptane Amine IsVolatile Is the compound highly volatile? Start->IsVolatile IsThermallyStable Is the compound thermally stable? IsVolatile->IsThermallyStable No AcidBaseExtraction Perform Acid-Base Extraction IsVolatile->AcidBaseExtraction Yes ChromatographyNeeded Are there closely related basic impurities? IsThermallyStable->ChromatographyNeeded No VacuumDistillation Perform Vacuum Distillation IsThermallyStable->VacuumDistillation Yes ChromatographyNeeded->AcidBaseExtraction No FlashChromatography Perform Flash Chromatography (Basified Silica/Mobile Phase) ChromatographyNeeded->FlashChromatography Yes End Pure Product AcidBaseExtraction->End VacuumDistillation->End FlashChromatography->End

Caption: A decision tree to guide the selection of an appropriate purification method.

Diagram 2: Workflow for Flash Chromatography of a Volatile Amine

This flowchart illustrates the key steps and considerations for successfully purifying a volatile amine using flash chromatography.

Flash_Chromatography_Workflow Start Crude Amine Sample TLC TLC Analysis with Basified Eluent (e.g., 1% TEA in Hex/EtOAc) Start->TLC ColumnPrep Prepare Column with Basified Silica Gel or use an Amine-functionalized Column TLC->ColumnPrep Loading Load Sample (Dry or Minimal Solvent) ColumnPrep->Loading Elution Elute with Basified Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC/GC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Concentration Careful Solvent Removal (Cold Bath, Controlled Vacuum) Pooling->Concentration FinalProduct Pure Amine Concentration->FinalProduct

Caption: Workflow for the flash chromatography of volatile amines.

References

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PubMed. Available at: [Link]

  • Video: Extraction - Concept - JoVE. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Volatile amines as criteria for chemical quality assessment - Archimer. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Available at: [Link]

  • US3337630A - Process for the purification of amines - Google Patents.
  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater | ACS ES&T Water. Available at: [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]

  • Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Available at: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available at: [Link]

  • Amine Production - Koch-Glitsch. Available at: [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. Available at: [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. Available at: [Link]

  • Exploration of unbiased bicyclic aziridines. (A) Unsucessful... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Air-sensitive vacuum distillation Mass Transfer Operations. Available at: [Link]

  • Stability of amines - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • SH-Volatil Amin - Shimadzu. Available at: [Link]

  • Amines -preparation and separation - Raghunathpur College. Available at: [Link]

  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds - Academia.edu. Available at: [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. Available at: [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

  • Troubleshooting and Diagnostics Tips and Tricks - Mass Spectrometry Facility. Available at: [Link]

  • 2-Azabicyclo[4.1.0]heptane | C6H11N | CID 21998683 - PubChem. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization | ChemRxiv. Available at: [Link]

Sources

Resolving enantiomers of 2-Azabicyclo[4.1.0]heptane via chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving the enantiomers of 2-Azabicyclo[4.1.0]heptane .

This molecule is a highly valuable constrained bicyclic secondary amine scaffold used in medicinal chemistry[1]. However, its lack of a native UV chromophore and its basic nitrogen present significant hurdles for standard chiral High-Performance Liquid Chromatography (HPLC). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your enantiomeric resolution is robust and reproducible.

Decision Matrix: Chiral Resolution Workflow

The following workflow illustrates the logical progression for analyzing basic aliphatic aza-bicyclic compounds.

G Start 2-Azabicyclo[4.1.0]heptane Sample UV_Check Sufficient UV Chromophore? Start->UV_Check Deriv Pre-column Derivatization (Benzoyl Chloride) UV_Check->Deriv No Direct Direct Analysis (CAD / ELSD / MS) UV_Check->Direct Yes CSP_Screen Chiral CSP Screening (Amylose/Cellulose) Deriv->CSP_Screen Direct->CSP_Screen Tailing Peak Tailing Observed? CSP_Screen->Tailing Add_Base Add Basic Modifier (0.1% DEA or TEA) Tailing->Add_Base Yes Optimize Optimize Isocratic Elution Tailing->Optimize No Add_Base->Optimize

Decision matrix for the chiral HPLC resolution of 2-Azabicyclo[4.1.0]heptane enantiomers.

Troubleshooting Guides & FAQs

Q1: I injected my 2-Azabicyclo[4.1.0]heptane sample, but I see no peaks or extremely weak baseline disturbances at 210 nm. What is wrong? Causality: 2-Azabicyclo[4.1.0]heptane is an aliphatic amine lacking a conjugated


-electron system. It does not absorb UV light effectively. Relying on low-wavelength UV (e.g., 210 nm) often results in baseline noise from mobile phase solvents masking the analyte.
Solution:  You must either change your detection modality (using a Charged Aerosol Detector [CAD], Evaporative Light Scattering Detector [ELSD], or Mass Spectrometry[MS]) or perform a pre-column derivatization . Derivatizing the secondary amine with Benzoyl Chloride (BzCl) via a Schotten-Baumann reaction attaches a strongly UV-absorbing phenyl ring, allowing for highly sensitive detection at 254 nm[2].

Q2: I am attempting direct separation without derivatization. I can detect the peaks using MS, but they are severely tailing (Tailing Factor > 2.0). How do I correct the peak shape? Causality: The secondary amine of 2-Azabicyclo[4.1.0]heptane is highly basic. When using silica-based Chiral Stationary Phases (CSPs), the protonated amine interacts strongly with unendcapped, acidic residual silanols on the silica support via ion-exchange mechanisms. This secondary interaction causes severe peak tailing. Solution: You must mask the residual silanols. Add a volatile basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) , to your mobile phase[3]. The DEA acts as a sacrificial base, saturating the acidic silanol sites so your analyte partitions purely based on chiral recognition with the polysaccharide selector.

Q3: Even after derivatization, my enantiomers are co-eluting (Rs < 1.0). How should I adjust my method? Causality: Chiral recognition relies on a three-point interaction model (hydrogen bonding, dipole-dipole, and steric hindrance). If co-elution occurs, the spatial fit between the benzoylated 2-Azabicyclo[4.1.0]heptane and the specific polysaccharide cavity is suboptimal. Solution: Switch the chiral selector or the mobile phase modifier. If you are using an amylose-based column (e.g., Chiralpak IA), switch to a cellulose-based column (e.g., Chiralpak IC or IG)[3]. Alternatively, change the alcoholic modifier in your normal-phase eluent from Isopropanol (which is bulky and can disrupt chiral pockets) to Ethanol or Methanol to alter the hydrogen-bonding dynamics.

Quantitative Data: Strategy Comparison

The following table summarizes the expected quantitative chromatographic parameters when comparing direct analysis versus pre-column derivatization for 2-Azabicyclo[4.1.0]heptane.

Analytical StrategyAnalyte StateRecommended CSPMobile Phase CompositionExpected Resolution (Rs)Tailing Factor (Tf)Detection Limit
Direct Analysis UnderivatizedChiralpak IGHexane / IPA (90:10) + 0.1% DEA1.2 – 1.81.3 – 1.8~10–50 µg/mL (CAD)
Pre-column Deriv. BenzoylatedChiralpak ICHexane / EtOH (80:20)> 2.01.0 – 1.1< 1 µg/mL (UV 254nm)

Note: Derivatization not only improves the detection limit by >10-fold but also inherently neutralizes the basicity of the amine (converting it to an amide), dropping the tailing factor to near-ideal levels (Tf ≈ 1.0) without the need for DEA in the mobile phase[4].

Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following validated methodologies.

Protocol A: Pre-Column Benzoylation of 2-Azabicyclo[4.1.0]heptane

Purpose: To introduce a UV chromophore and eliminate amine basicity prior to chiral screening[2],[4].

  • Sample Preparation: Dissolve 1.0 mg of racemic 2-Azabicyclo[4.1.0]heptane in 500 µL of 100 mM Sodium Carbonate buffer (pH ~10). Causality: The alkaline environment ensures the secondary amine is fully deprotonated and nucleophilic.

  • Reagent Preparation: Prepare a fresh 2% (w/v) solution of Benzoyl Chloride in anhydrous Acetonitrile.

  • Derivatization Reaction: Add 100 µL of the Benzoyl Chloride solution to the sample vial. Vortex immediately for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 15 minutes.

  • Quenching (Self-Validation Step): Add 50 µL of 1 M Glycine or Methanol to quench unreacted Benzoyl Chloride. This prevents the reagent from degrading your column or forming ghost peaks.

  • Extraction: Extract the benzoylated product using 500 µL of Ethyl Acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 1.0 mL of the HPLC mobile phase (e.g., Hexane/EtOH).

Protocol B: Chiral HPLC Screening & Optimization

Purpose: To systematically identify the optimal stationary and mobile phase combination for enantiomeric resolution.

  • Column Selection: Mount a panel of immobilized polysaccharide columns (e.g., Daicel Chiralpak IA, IC, and IG; 250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation:

    • If analyzing the underivatized amine: Prepare Hexane / Isopropanol (90:10 v/v) and add exactly 0.1% (v/v) Diethylamine (DEA)[3].

    • If analyzing the benzoylated amide: Prepare Hexane / Ethanol (80:20 v/v). No DEA is required.

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min until the baseline is completely stable (typically 10-15 column volumes).

  • Injection & Detection: Inject 5 µL of the sample. Set the UV detector to 254 nm (for benzoylated samples) or utilize CAD/MS (for underivatized samples).

  • Evaluation: Calculate the resolution (

    
    ). If 
    
    
    
    , systematically alter the alcohol modifier (e.g., switch from Ethanol to Isopropanol) before changing the CSP.

References

  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu.
  • Derivatization and Separation of Aliphatic Amines. MilliporeSigma.
  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-10, IB N-10, IC-10, ID-10, IE-10, IF-10, IG-10, IH-10, IJ-10, IK-10, and IM-10. Daicel Chiral Technologies.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH.
  • Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC) Derivatization. Benchchem.

Sources

Optimizing yield in cyclopropanation of enecarbamates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enecarbamate Challenge

You are likely targeting aminocyclopropanes—privileged scaffolds in modern drug discovery (e.g., molecular constraints for peptidomimetics or precursors to


-amino acids). Enecarbamates are electron-rich alkenes. To optimize yield, you must master the delicate balance between the electrophilicity of the metal-carbenoid  and the nucleophilicity of the enecarbamate , while suppressing the inherent instability of the resulting donor-acceptor cyclopropane.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-value intermediate synthesis.

Module 1: Catalyst & Reagent Selection ("The Engine")

Q: I am seeing low conversion despite full consumption of the diazo compound. Is my catalyst dead?

A: It is more likely that your catalyst is too active towards diazo dimerization rather than cyclopropanation. In enecarbamate cyclopropanation, the diazo compound (the carbene source) acts as the electrophile.[1] If the diazo compound is consumed but the enecarbamate remains, the metal-carbenoid is reacting with another diazo molecule (dimerization) instead of your alkene.

Selection Logic:

  • Standard: Rh

    
    (OAc)
    
    
    
    is the baseline. It is cost-effective but prone to ligand exchange and degradation.
  • High-Performance: Rh

    
    (esp)
    
    
    
    (Du Bois’ catalyst) is a chelated dicarboxylate. It is exceptionally robust, allowing for lower catalyst loading (0.1 mol%) and resisting degradation, which is crucial if you need slow addition times to suppress dimerization.
  • Enantioselective: Rh

    
    (DOSP)
    
    
    
    or Rh
    
    
    (PTAD)
    
    
    (Davies’ catalysts). These are required when using donor-acceptor carbenoids (e.g., vinyldiazoacetates) to control the stereochemistry of the ring formation.

Catalyst Performance Matrix:

Catalyst SystemElectronic CharacterBest For...[1][2][3]Primary Risk
Rh

(OAc)

Electron-DeficientStandard diazoacetates (EDA)Dimerization if addition is too fast.
Rh

(esp)

Robust / ChelatedDifficult substrates; Scale-upHigher cost; harder to remove.
Cu(OTf)

+ BOX
Tunable Lewis AcidCost-sensitive; specific stereo-needsLower turnover; sensitive to O

/H

O.
Rh

(DOSP)

Sterically BulkyDonor-Acceptor Carbenoids Requires specific diazo structure for efficacy.

Module 2: The Reaction Mechanism & Workflow

Understanding the competing pathways is the only way to troubleshoot yield. The diagram below visualizes the "fork in the road" where yield is lost.

ReactionPathways Diazo Diazo Compound (Precursor) Carbenoid Metal-Carbenoid (Electrophilic Species) Diazo->Carbenoid N2 Extrusion Metal Rh(II) or Cu(I) Catalyst Metal->Carbenoid Coordination Product Aminocyclopropane (Target) Carbenoid->Product + Enecarbamate (Major Path) Dimer Maleate/Fumarate (Dimer Side Product) Carbenoid->Dimer + Diazo (Conc. Dependent) Insertion C-H Insertion (Side Product) Carbenoid->Insertion Allylic/Benzylic H Enecarbamate Enecarbamate (Nucleophile)

Figure 1: The Catalytic Cycle. Note that the "Dimer" pathway (red dashed) is concentration-dependent, which is why slow addition is the primary control lever.

Module 3: Experimental Protocol (Step-by-Step)

Q: What is the "Golden Standard" protocol for a difficult enecarbamate?

A: The following protocol minimizes dimerization and maximizes catalyst life.

Reagents:

  • Substrate: Enecarbamate (1.0 equiv)

  • Diazo: Ethyl diazoacetate or Donor-Acceptor diazo (1.2 – 1.5 equiv)

  • Catalyst: Rh

    
    (esp)
    
    
    
    (0.5 mol%) or Rh
    
    
    (OAc)
    
    
    (1-2 mol%)
  • Solvent: Anhydrous DCM or DCE (Dichloromethane/Dichloroethane). Note: Non-coordinating solvents are essential.

Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask. Cool under Ar/N

    
    .
    
  • Charge: Add Enecarbamate and Catalyst. Dissolve in DCM (0.2 M concentration relative to alkene).

    • Why? Keeping the catalyst and alkene together ensures that as soon as the carbene is generated, the alkene is ready to trap it.

  • The Slow Add (Critical): Dissolve the Diazo compound in DCM (volume equal to reaction volume). Load into a gas-tight syringe.

  • Execution: Using a syringe pump, add the Diazo solution over 4–8 hours at room temperature (or 0°C if selectivity is poor).

    • Tip: The tip of the needle should be submerged in the solvent (or just above the vortex) to prevent diazo accumulation on the flask walls.

  • Monitoring: Do not stop at "time elapsed." Check TLC. If alkene remains, add a second portion of catalyst (0.2 mol%) and more diazo.

  • Quench: Once complete, filter through a small plug of Celite/neutral alumina to remove the metal.

Module 4: Troubleshooting & Purification (The "Silent Killer")

Q: My crude NMR looks great, but after the column, I have nothing or a ring-opened ketone. What happened?

A: You likely destroyed your product on the silica gel. Aminocyclopropanes (and cyclopropyl carbamates) are acid-sensitive . Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to protonate the nitrogen or the carbonyl, triggering a "push-pull" ring opening mechanism, especially if the cyclopropane is electron-rich.

The Fix: Neutralization

  • Option A (Best): Use Basic Alumina (Activity III) for purification instead of silica.

  • Option B (Standard): Pre-treat your silica column. Slurry the silica in your eluent + 1–2% Triethylamine (Et

    
    N) . Run this through the column before loading your sample. Maintain 0.5% Et
    
    
    
    N in the eluent during the run.

Troubleshooting Decision Tree:

Troubleshooting Problem Low Yield / Failure CheckTLC Check Crude NMR/TLC Before Workup Problem->CheckTLC Scenario1 Diazo Gone, Alkene Remains CheckTLC->Scenario1 Diazo Consumed Fast Scenario2 Alkene Gone, Messy Baseline CheckTLC->Scenario2 Complex Mixture Scenario3 Crude Good, Isolated Poor CheckTLC->Scenario3 Loss during Purification Sol1 Cause: Dimerization Fix: Slower Addition Fix: Increase Dilution Scenario1->Sol1 Sol2 Cause: Side Rxns/Polymerization Fix: Lower Temp Fix: Switch to Rh2(esp)2 Scenario2->Sol2 Sol3 Cause: Silica Decomposition Fix: Use Basic Alumina Fix: Add 1% Et3N to Column Scenario3->Sol3

Figure 2: Diagnostic logic for isolating the point of failure.

References

  • Doyle, M. P., et al. (1998). Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Chemical Reviews. Link

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions. Link

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones (Introduction of Rh2(esp)2). Angewandte Chemie. Link

  • Charette, A. B., et al. (2023). Overview of Cyclopropanation Dynamics. Master Organic Chemistry (Summary of Field). Link

  • BenchChem Technical Support. (2025). Overcoming Low Yields in Cyclopropanation Reactions. Link

Sources

Stability of 2-Azabicyclo[4.1.0]heptane salts in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 2-Azabicyclo[4.1.0]heptane salts (e.g., hydrochloride, trifluoroacetate). This document addresses the specific stability challenges inherent to the fused aminocyclopropane scaffold in aqueous media.

Executive Summary: Critical Handling Protocols

Status: High Risk of Hydrolytic Degradation The 2-azabicyclo[4.1.0]heptane scaffold contains a conformationally strained cyclopropane ring fused to a piperidine . While the salt forms are stable as dry solids, they are susceptible to acid-catalyzed ring-opening hydrolysis in aqueous solution.

Quick-Start Directives
  • Storage (Solid): Store at -20°C under inert atmosphere (Argon/Nitrogen). The salts are hygroscopic.

  • Aqueous Stability: Unstable in acidic media (pH < 4) . Solutions should be prepared fresh and used immediately.

  • Dissolution: Use neutral buffers (PBS pH 7.4) or organic solvents (DMSO, Methanol) for stock solutions. Avoid water acidified with TFA or Formic Acid for long-term storage.

  • LCMS Monitoring: Watch for a degradation peak at M+18 Da (hydration/ring-opening).

Technical Deep Dive: The Mechanism of Instability

Structural Vulnerability

The 2-azabicyclo[4.1.0]heptane system is an aminocyclopropane . The nitrogen atom at position 2 is directly attached to the bridgehead carbon (C1), which is part of the strained cyclopropane ring.

  • Strain Energy: The fusion of the three-membered ring introduces significant angle strain (~27 kcal/mol).

  • Electronic Activation: The nitrogen lone pair (in the free base equilibrium) can donate electron density into the antibonding orbital of the adjacent cyclopropane bond (

    
    ), weakening it.
    
Degradation Pathway: Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, the strain relief drives a ring-opening reaction. Even if the nitrogen is protonated (salt form), the equilibrium concentration of the free amine or direct protonation of the cyclopropane ring can trigger the following cascade:

  • Activation: Protonation of the cyclopropane methylene or assistance by the nitrogen lone pair.

  • Ring Opening: Cleavage of the bridgehead-cyclopropane bond (C1-C7) leads to a transient iminium ion .

  • Hydrolysis: Water attacks the electrophilic iminium carbon.

  • Collapse: The intermediate decomposes to an amino-aldehyde or amino-ketone , effectively destroying the bicyclic core.

Pathway Visualization

The following diagram illustrates the degradation mechanism verified by degradation products (aldehydes) cited in literature.

DegradationPathway Salt 2-Azabicyclo[4.1.0]heptane (Salt Form) FreeBase Free Amine (Equilibrium) Salt->FreeBase pH dependent Equilibrium Iminium Iminium Intermediate (Ring Opened) FreeBase->Iminium Acid Catalysis (Strain Relief) Product Amino-Aldehyde (Degradation Product) Iminium->Product +H2O (Hydrolysis)

Figure 1: Acid-catalyzed ring-opening hydrolysis pathway of 2-azabicyclo[4.1.0]heptane.

Troubleshooting Guide

Scenario A: "I see a new peak in my LCMS with Mass = M + 18."
  • Diagnosis: Hydrolysis has occurred. The +18 Da shift corresponds to the addition of water (

    
    ) across the opened cyclopropane ring.
    
  • Root Cause: The sample was likely left in an acidic aqueous mobile phase (e.g., 0.1% Formic Acid) for too long in the autosampler.

  • Solution:

    • Re-prepare the sample in acetonitrile/water (no acid) or a buffered mobile phase (Ammonium Bicarbonate, pH 8).

    • Inject immediately.

    • Lower the autosampler temperature to 4°C.

Scenario B: "My yield is low after acidic deprotection of a Boc group."
  • Diagnosis: Acid sensitivity. Standard TFA/DCM deprotection conditions can degrade the cyclopropane ring if the reaction is prolonged or if water is present.

  • Root Cause: The high acidity of TFA promotes the homo-Nazarov type ring opening.

  • Solution:

    • Use HCl in Dioxane (anhydrous) instead of TFA.

    • Keep the reaction time to the absolute minimum required.

    • Quench immediately with mild base (NaHCO3) at 0°C.

Scenario C: "The solid salt has turned into a sticky gum."
  • Diagnosis: Hygroscopicity. The salt has absorbed atmospheric moisture.

  • Root Cause: Improper storage or compromised seal.

  • Solution:

    • Dry the material under high vacuum over

      
      .
      
    • Store in a desiccator.

    • If purity is compromised, recrystallize from dry ethanol/ether (if applicable) or repurify via reverse-phase prep-HPLC using neutral buffers.

Stability Data & Specifications

ParameterSpecification / BehaviorRecommendation
pH Stability Unstable at pH < 4. Moderate stability at pH 7-9.Buffer solutions to pH 7.4 (PBS) or pH 8 (Ammonium Bicarbonate).
Solvent Compatibility Stable in DMSO, Methanol, Acetonitrile.Prepare stock solutions in 100% DMSO .
Temperature Degradation accelerates > 25°C in solution.Keep solutions on ice. Store solids at -20°C.
Half-life (

)
< 24 hours in 0.1% TFA (aq) at RT.Analyze immediately upon dilution.
pKa (Calculated) ~8.5 - 9.0 (Secondary Amine).Keep pH below pKa only for short durations.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a biological assay (cell culture)? A: Yes, but do not store it in the media . Prepare a concentrated stock in DMSO (e.g., 10 mM) and spike it into the cell culture media immediately before the experiment. The neutral pH of culture media (pH 7.4) is generally safe for the duration of typical assays (24-48h), provided the temperature does not exceed 37°C for extended periods without a stability check.

Q: Is the 2-aza isomer more unstable than the 7-aza isomer? A: They have different stability profiles. The 7-azabicyclo[4.1.0]heptane is an aziridine, which is extremely reactive towards nucleophiles. The 2-azabicyclo[4.1.0]heptane is a cyclopropylamine, which is less reactive to nucleophiles but more sensitive to acid-catalyzed rearrangement/hydrolysis . Do not confuse the two; their handling requirements differ.

Q: How should I remove the solvent after synthesis? A: Evaporate solvents at low temperature (< 30°C) . Do not heat the water bath to accelerate drying, especially if the solution is slightly acidic. Lyophilization is preferred for aqueous solutions, provided the pH is neutral.

References

  • BenchChem. Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate - Stability and Properties. (Accessed 2024).[1]

  • Wolan, A. et al. (2011).[2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.[2] (Discusses ring-opening instability during deprotection).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21998683, 2-Azabicyclo[4.1.0]heptane.

  • EPFL Infoscience. Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. (Details the mechanism of iminium hydrolysis and aldehyde formation).

Sources

Technical Support Center: Simmons-Smith Cyclopropanation of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the Simmons-Smith cyclopropanation of bicyclic amines.

Bicyclic amines present a unique dual-threat in cyclopropanation: their nitrogen atoms are highly Lewis basic, and their bridged or fused carbon frameworks are often sterically encumbered. Below, we dissect the chemical causality behind these failures and provide field-proven, self-validating protocols to ensure absolute reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 10–15% conversion, and I observe a new, highly polar spot on TLC. What is happening? The Causality: This is the classic signature of N-coordination. The zinc carbenoid (e.g.,


) is highly electrophilic. Because the free nitrogen of a bicyclic amine is a strong Lewis base, it outcompetes the alkene for coordination to the zinc center. This parasitic pathway either completely quenches the reagent or leads to irreversible N-methylation and N-ylide formation[1].
The Solution:  You must electronically deactivate the nitrogen. The two most robust methods are:
  • Protection: Use strongly electron-withdrawing groups (Boc, Cbz) to reduce lone-pair availability.

  • Salt Formation: Protonating the amine with trifluoroacetic acid (TFA) or HCl forms an ammonium salt, completely eliminating its nucleophilicity while saving two synthetic steps (protection and deprotection).

Q2: I protected my bicyclic amine with a Boc group, but reproducibility is terrible. One batch gives 80% yield, the next gives 20%. Why? The Causality: Reproducibility issues with protected amines under Furukawa conditions (


 + 

) almost always stem from reagent degradation[2],[3]. Diethylzinc is highly sensitive to trace oxygen and moisture, rapidly oxidizing into inactive zinc alkoxides. Furthermore, diiodomethane degrades upon light exposure to release free iodine (

), which acts as a potent inhibitor for carbenoid generation. The Solution: Implement a strict reagent-validation protocol. Wash your

with aqueous sodium thiosulfate to remove free

, dry it over

, and distill it over copper powder. Always use a fresh, titrated solution of

.

Q3: Even with pure reagents and a protected amine, my sterically hindered bicyclic alkene won't fully convert under Furukawa conditions. How can I drive the reaction? The Causality: Bridged bicyclic systems present significant steric bulk. The standard Furukawa carbenoid (


) often lacks the electrophilic driving force required to overcome this steric penalty in the transition state.
The Solution:  Switch to the Denmark modification [4],[5]. By substituting 

with chloroiodomethane (

), you generate

. The chloride ligand makes the zinc center significantly more electrophilic and reactive, allowing it to cyclopropanate sterically encumbered double bonds that are inert to standard conditions.

Q4: How can I safely scale up this reaction without thermal degradation? The Causality: The generation of the zinc carbenoid is highly exothermic. In large batch reactors, poor heat dissipation causes the carbenoid to thermally degrade into ethylene gas and zinc halides before it can react with the substrate. The Solution: Transition to a continuous-flow setup. Flow chemistry provides superior surface-area-to-volume ratios for instantaneous heat transfer, allowing the highly reactive carbenoid to be generated and consumed in situ without thermal degradation[6].

Part 2: Zinc Carbenoid Selection Matrix

To optimize your reaction, select the appropriate carbenoid generation method based on the steric and electronic demands of your specific bicyclic amine.

ModificationReagentsActive CarbenoidRelative ReactivityBest Use Case for Bicyclic Amines
Classical

,


LowUnhindered, non-basic alkenes. Rarely effective for complex amines.
Furukawa

,


ModerateStandard Boc/Cbz-protected bicyclic amines with minimal steric bulk.
Denmark

,


HighSterically hindered bicyclic alkenes requiring high electrophilicity.
Shi

,

, TFA

Very HighExtremely unreactive double bonds; requires strict temperature control.

Part 3: Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve cyclopropanation failures in your workflow.

TroubleshootingFlow Start Bicyclic Amine Substrate CheckN Is the Amine Protected? Start->CheckN FreeAmine Free Amine CheckN->FreeAmine No Protected Protected / Salt CheckN->Protected Yes Action1 Form TFA/HCl Salt or Boc/Cbz Protect FreeAmine->Action1 N-Ylide Risk RunReaction Run Furukawa (Et2Zn + CH2I2) Protected->RunReaction Action1->Protected CheckConv Conversion >80%? RunReaction->CheckConv LowConv Low Conversion (Steric Hindrance) CheckConv->LowConv No Success Successful Cyclopropanation CheckConv->Success Yes Action2 Switch to Denmark (ClCH2I) or Shi (TFA) LowConv->Action2 Increase Electrophilicity Action2->Success

Logical workflow for troubleshooting Simmons-Smith cyclopropanation on bicyclic amines.

Part 4: Self-Validating Experimental Protocol

Protocol: Denmark Modification on a Bicyclic Amine TFA Salt Objective: Cyclopropanate a sterically hindered bicyclic amine while preventing N-alkylation, utilizing a highly electrophilic


 carbenoid.

Step 1: In-Situ Salt Formation

  • Dissolve the free bicyclic amine (1.0 equiv) in anhydrous

    
     (0.2 M) under a strict argon atmosphere.
    
  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 1.05 equiv) dropwise over 5 minutes.

  • Causality: Protonation eliminates the nitrogen's Lewis basicity, preventing it from quenching the zinc carbenoid.

  • Self-Validation Check: Spot the mixture on a TLC plate (visualize with ninhydrin or iodine). The high-Rf free amine spot must disappear entirely, replaced by a baseline spot (the ammonium salt). Do not proceed until this is confirmed.

Step 2: Carbenoid Generation (Denmark Conditions)

  • In a separate, flame-dried Schlenk flask, add anhydrous

    
     and cool to -10 °C.
    
  • Add diethylzinc (

    
    , 1.0 M in hexanes, 3.0 equiv).
    
  • Slowly add chloroiodomethane (

    
    , 6.0 equiv) dropwise via syringe pump over 15 minutes.
    
  • Causality:

    
     generates the highly electrophilic 
    
    
    
    species. The slow addition rate is critical to control the exothermic carbenoid formation, preventing thermal degradation.
  • Self-Validation Check: The solution must remain homogeneous and clear. If a white precipitate forms at this stage, your

    
     has been compromised by moisture (forming insoluble zinc oxides/alkoxides). Discard and restart with fresh reagents.
    

Step 3: Cyclopropanation and Quench

  • Transfer the amine salt solution (from Step 1) dropwise into the active carbenoid solution at -10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cool the flask to 0 °C and quench by carefully adding saturated aqueous

    
    .
    
  • Causality: The biphasic

    
     quench safely hydrolyzes unreacted organozinc species. Vigorous stirring is required to break up the resulting zinc emulsion, ensuring the product is not trapped in the aqueous layer during organic extraction.
    

References

1.[2] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC (nih.gov). 2 2.[3] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 3 3.[1] Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, ACS Publications. 1 4.[6] Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. 6 5.[4] Document on Cyclopropanations in Syntheses A. ETH Zürich. 4 6.[5] Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, ACS Publications. 5

Sources

Minimizing side reactions during deprotection of 2-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for 2-Azabicyclo[4.1.0]heptane deprotection. It addresses the unique strain-release reactivities of this scaffold, specifically the risks of cyclopropane ring opening during standard N-deprotection protocols.

Topic: Minimizing Side Reactions During N-Deprotection Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting & Protocol Optimization

Technical Overview: The "Strain-Reactivity" Paradox

The 2-azabicyclo[4.1.0]heptane scaffold (a piperidine fused to a cyclopropane) presents a classic "Strain-Reactivity" paradox in synthesis. While the bicyclic framework is rigid, the fusion of the three-membered cyclopropane ring creates significant angular strain (~27 kcal/mol).

The nitrogen atom at position 2 is


-disposed  to the cyclopropane bridgehead (C1). This proximity creates two critical failure modes during deprotection:
  • Electronic Activation: The nitrogen lone pair can stabilize a carbocation at C1, facilitating acid-catalyzed ring opening (homo-allyl rearrangement).

  • Reductive Lability: The strained C1-C6 or C1-C7 bonds are kinetically primed for hydrogenolysis, often competing with N-benzyl cleavage.

This guide provides self-validating protocols to remove Boc , Cbz , and Bn groups without triggering these degradation pathways.

Visualizing Failure Modes

Understanding where the molecule breaks is the first step to saving it.

DeprotectionFailureModes Scaffold 2-Azabicyclo[4.1.0]heptane (Intact) Acid Strong Acid (TFA/H2O) Scaffold->Acid Boc Removal H2Pd H2 / Pd/C Scaffold->H2Pd Cbz/Bn Removal Safe Anhydrous HCl or ACE-Cl Scaffold->Safe Optimized Protocol Cation Carbocation Intermediate Acid->Cation Protonation of C1-C7 Rearranged Ring-Opened Isomer (Methyl-piperidine deriv.) Cation->Rearranged Homo-Allyl Shift Opened Gem-Dimethyl/Ethyl Piperidine H2Pd->Opened Cyclopropane Cleavage Product Desired Free Amine (Salt Form) Safe->Product Kinetic Control

Figure 1: Competing reaction pathways. Note that standard acidic (TFA) and reductive (Pd/C) conditions favor ring-opening side reactions.

Troubleshooting Guide & Protocols

Scenario A: Removing the Boc Group

The Issue: Standard TFA/DCM deprotection often yields a complex mixture. NMR shows loss of cyclopropyl high-field signals (< 1.0 ppm) and appearance of olefinic protons. Root Cause: Acid-Catalyzed Rearrangement. In the presence of water (even atmospheric moisture) or strong acids like TFA, the cyclopropane ring can protonate, leading to ring expansion or opening, driven by the relief of ring strain.

FAQ: How do I remove Boc without opening the ring?

Answer: Switch from TFA to Anhydrous HCl in Dioxane . The key is to form the ammonium salt immediately in a non-polar solvent where it precipitates. The solid ammonium salt is electronically deactivated and kinetically stable, whereas the free amine or solvated cation in TFA is labile.

Optimized Protocol: The "Precipitation" Method
  • Dissolution: Dissolve the N-Boc substrate (1.0 equiv) in dry Dichloromethane (DCM) or Diethyl Ether (0.1 M).

  • Reagent Addition: Cool to 0°C. Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise.

    • Critical: Do NOT use aqueous HCl or TFA.

  • Reaction: Stir at 0°C to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin).

  • Isolation: The product should precipitate as the hydrochloride salt.

    • If solid forms: Filter and wash with cold ether.

    • If no solid: Concentrate in vacuo strictly below 30°C. Do not heat.

  • Validation:

    • 1H NMR (D2O or DMSO-d6): Confirm cyclopropyl protons remain at 0.5–1.0 ppm.

    • Absence of Alkenes: Ensure no signals appear at 5.0–6.0 ppm.

Scenario B: Removing Cbz or Benzyl (Bn) Groups

The Issue: Standard hydrogenation (H2, Pd/C) results in "over-reduction," cleaving the cyclopropane ring to form an ethyl- or dimethyl-piperidine derivative. Root Cause: Catalytic Hydrogenolysis. The cyclopropane bond has significant


-character (Walsh orbitals) and binds to Palladium surfaces similarly to an alkene. Under standard hydrogenation conditions, the ring opens rapidly.
FAQ: Can I use a poisoned catalyst?

Answer: It is risky. While Lindlar catalyst or Pd(OH)2 might work, reproducibility is low. Recommendation: Abandon hydrogenolysis entirely. Use Chemical Cleavage via the ACE-Cl (1-Chloroethyl chloroformate) method or Polonovski-type elimination.

Optimized Protocol: ACE-Cl Deprotection (Non-Reductive)

This method relies on the formation of a carbamate intermediate that decomposes in methanol, bypassing the metal surface entirely.

StepActionMechanistic Insight
1 Dissolve N-Bn/Cbz substrate in 1,2-Dichloroethane (DCE) .High boiling solvent required for carbamate formation.
2 Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv) and Proton Sponge (cat.).Proton sponge scavenges HCl, preventing acid-catalyzed ring opening.
3 Reflux for 2–4 hours.Converts N-Bn to N-(1-chloroethyl)carbamate.
4 Evaporate solvent. Redissolve residue in Methanol .
5 Reflux in MeOH for 1 hour.Methanolysis of the carbamate releases the free amine hydrochloride.

Validation:

  • Mass Spec: Check for M+1 (Product) vs M+3 (Ring opened + 2H).

  • Reference: This aligns with the strategy described by Wolan et al., who found standard hydrogenolysis unsuitable for [4.1.0] systems, preferring elimination pathways [1].

Scenario C: Nucleophilic Attack (Fmoc/Acyl Removal)

The Issue: Using strong nucleophiles (e.g., Hydrazine, concentrated Piperidine) causes ring opening. Root Cause: The cyclopropane ring, especially if activated by an electron-withdrawing group (EWG) on the nitrogen, acts as a Donor-Acceptor system. Nucleophiles can attack the bridgehead carbon (homo-Michael addition), opening the ring.

FAQ: How to remove Fmoc safely?

Answer: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a scavenger, or short exposure to Piperidine. Avoid heating. The goal is to induce


-elimination of the Fmoc group without allowing the base to attack the cyclopropane.
Optimized Protocol:
  • Reagent: 2% DBU + 2% Piperidine in DMF.

  • Time: Short bursts (5 mins x 2) rather than continuous soaking.

  • Scavenger: Add 1-Octanethiol (if compatible) to scavenge the dibenzofulvene by-product immediately, preventing side reactions.

Summary of Stability Data

ConditionRisk LevelPrimary Side ReactionRecommended Alternative
TFA / DCM HighAcid-catalyzed rearrangementHCl / Dioxane (Anhydrous)
H2 / Pd/C CriticalCyclopropane HydrogenolysisACE-Cl or Polonovski
HBr / AcOH CriticalBromide opening of ringTMSI or BBr3 (Low Temp)
NaOH / Heat MediumNucleophilic ring openingLiOH / THF / RT

References

  • Wolan, A., Soueidan, M., Chiaroni, A., Retailleau, P., Py, S., & Six, Y. (2011).[1][2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501–2504.[2]

  • Olofsson, R. A., Martz, J. T., & Abbott, T. P. (1984). A new reagent for the selective dealkylation of tertiary amines. Improved synthesis of noroxymorphone. Tetrahedron Letters, 25(32), 3417-3420. (Foundational reference for ACE-Cl method).

  • Charette, A. B.[3] (Ed.).[2][3] (2016).[3] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. (General reference for cyclopropane stability in synthesis).

  • Gensini, M., et al. (2020). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere. ChemRxiv. (Comparative stability data for similar bicyclic amines in HCl).

Sources

Overcoming steric hindrance in N-alkylation of 2-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Document from the "Advanced Synthesis Core" at a major life sciences research division. It addresses the specific challenges of functionalizing the sterically compromised 2-azabicyclo[4.1.0]heptane scaffold.

Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric Hindrance & Preventing Ring Opening

Executive Summary & Root Cause Analysis

User Issue: Users frequently report low conversion (<30%) or complex reaction mixtures when attempting standard


 alkylation (e.g., 

in Acetone) on 2-azabicyclo[4.1.0]heptane.

Technical Diagnosis: The 2-azabicyclo[4.1.0]heptane scaffold presents a unique "Steric-Electronic Trap":

  • Proximal Steric Shielding: The nitrogen atom at position 2 is directly adjacent to the bridgehead carbon (C1) of the fused cyclopropane ring. The endo protons of the cyclopropane ring and the rigid bicyclic framework create a significant steric wall, blocking the trajectory for backside attack on electrophiles.

  • Conformational Locking: Unlike a flexible piperidine, the bicyclic fusion locks the ring into a distorted half-chair/boat conformation, reducing the availability of the nitrogen lone pair for nucleophilic attack.

  • Thermodynamic Instability: The cyclopropane ring introduces ~27 kcal/mol of strain.[1] Harsh Lewis acids or excessive heating can trigger cyclopropylcarbinyl-type rearrangements or ring opening.

Troubleshooting Decision Matrix (Interactive Guide)

Before selecting a protocol, determine your primary constraint using the logic flow below.

G Start START: Select Electrophile Type Type1 Alkyl Halide (R-X) (Primary/Secondary) Start->Type1 Type2 Aldehyde/Ketone (Carbonyl) Start->Type2 Type3 Aryl/Heteroaryl Halide Start->Type3 Check1 Is R-X Sterically Hindered? Type1->Check1 Sol3 PROTOCOL B (Recommended): Ti(OiPr)4 Mediated Reductive Amination Type2->Sol3 Sol4 Buchwald-Hartwig (RuPhos/BrettPhos) Type3->Sol4 Sol1 PROTOCOL A: Cesium Effect + Polar Aprotic Check1->Sol1 No (Primary) Sol2 PROTOCOL C: Microwave Irradiation Check1->Sol2 Yes (Secondary/Branched) Warning CRITICAL ALERT: Avoid Strong Lewis Acids (AlCl3, BF3) to prevent cyclopropane opening. Sol3->Warning

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile type and steric constraints.

Validated Protocols

Protocol A: The "Cesium Effect" for Alkyl Halides

Best for: Primary alkyl halides where standard conditions (


/Acetone) fail.
Mechanism:  Cesium carbonate (

) has a larger cation radius, which increases the solubility of the carbonate in organic solvents and creates "naked," highly reactive anions. This helps overcome the nucleophilic sluggishness of the hindered amine.

Reagents:

  • Substrate: 2-Azabicyclo[4.1.0]heptane (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Catalyst

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     and TBAI. Stir at room temperature for 15 minutes.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C to preserve the cyclopropane ring.

  • Monitoring: Monitor via LC-MS. If conversion stalls after 4 hours, add a second portion of TBAI.

  • Workup: Dilute with EtOAc, wash extensively with

    
     (5% aq) to remove DMF.
    

Why this works: TBAI acts as a phase transfer catalyst and a source of soluble iodide, converting alkyl bromides to more reactive alkyl iodides in situ (Finkelstein reaction), while Cesium maximizes the basicity without requiring harsh temperatures.

Protocol B: Ti(IV)-Mediated Reductive Amination (Gold Standard)

Best for: Introducing bulky groups or when


 fails completely.
Mechanism:  The steric hindrance of 2-azabicyclo[4.1.0]heptane makes imine formation slow. Titanium(IV) isopropoxide (

) acts as a water scavenger and a mild Lewis acid that coordinates to the carbonyl, facilitating nucleophilic attack by the hindered amine to form the iminium species without opening the cyclopropane ring.

Reagents:

  • Substrate: 2-Azabicyclo[4.1.0]heptane (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.5 equiv)

  • Lewis Acid:

    
     (1.2 equiv)
    
  • Reductant:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, mix the amine and the carbonyl compound in THF.

  • Lewis Acid Addition: Add

    
     neat. The solution may turn slightly yellow/orange.
    
  • Imine Formation: Stir at Room Temperature for 6–12 hours. Crucial: Ensure full conversion to the imine/enamine intermediate (check via crude NMR or MS) before reduction.

  • Reduction: Dilute the mixture with absolute ethanol (if using

    
    ) or keep in THF (if using 
    
    
    
    ). Add the reducing agent in portions.
  • Quench: Quench carefully with

    
     or Rochelle's Salt solution to break the Titanium emulsion. Stir vigorously until two clear layers form.
    

Data Comparison:

Method Reagent System Typical Yield Risk of Ring Opening

| Standard Reductive |


 | 15-40% | Low |
| Ti(IV) Mediated  | 

| 75-92% | Very Low | | Acid Catalyzed |

| <20% | High |

Frequently Asked Questions (FAQ)

Q: I see a byproduct with M+18 mass. What is it? A: This is likely the ring-opened alcohol. Under acidic conditions or high heat, the cyclopropane ring can undergo hydration or solvolysis.

  • Fix: Switch from Protocol A to Protocol B. If using Protocol A, lower the temperature to 50°C and switch solvent to Acetonitrile.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is effective for overcoming the activation energy barrier of the steric hindrance.

  • Settings: 80-100°C, 10-20 minutes, high absorption solvent (e.g., Ethanol or NMP).

  • Warning: Monitor pressure closely. The strain energy of the cyclopropane ring makes it susceptible to thermal degradation above 120°C.

Q: My alkyl halide is secondary (e.g., Isopropyl bromide). Reaction is 0% conversion. A: Secondary halides are notoriously difficult with this scaffold due to competing elimination and extreme steric clash.

  • Recommendation: Do not use alkyl halides.[2] Synthesize the corresponding ketone (Acetone) and use Protocol B (Reductive Amination) . This approaches the problem via a planar iminium intermediate, which is sterically much more accessible than the

    
     transition state.
    

References

  • Synthesis and reactivity of 2-azabicyclo[4.1.

    • Wolan, A., et al. (2011).[3][4] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.[4]

  • Reductive Amination Strategies for Hindered Amines

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Titanium(IV)

    • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.
  • Steric Hindrance in Bicyclic Systems

    • Suárez del Villar, I., et al. (2008).[6][7] Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives. Chemistry Letters, 37(12), 1222-1223.[6][8]

Sources

Validation & Comparative

NMR assignment and spectral data for 2-Azabicyclo[4.1.0]heptane isomers

[1][2][3]

Structural Logic & Isomerism

The 2-azabicyclo[4.1.0]heptane scaffold consists of a piperidine ring fused to a cyclopropane ring.[1][2] In drug development, this structure is prized for its ability to lock the piperidine ring into a specific conformation, reducing entropic penalties upon receptor binding.[2]

Stereochemical Landscape

Unlike simple piperidines, the [4.1.0] bicyclic system introduces rigid stereochemical constraints.[2]

  • Cis-Fusion (Dominant): The fusion between the three-membered and six-membered rings is almost exclusively cis in stable isolable compounds.[3][1][2] The trans-fused isomer introduces immense ring strain (bridgehead double bond character violation) and is not observed under standard conditions.[3][1][2]

  • Enantiomers: The cis-fused parent compound is chiral, existing as (1S,6R) and (1R,6S) enantiomers.[1][2]

  • Diastereomers (Substituted): Introduction of substituents (e.g., at C7 or N-protection) creates diastereomers (endo/exo).[3][1][2] For N-substituted derivatives, the inversion at the nitrogen atom can also lead to observable invertomers at low temperatures.

Regioisomeric Alternatives

When analyzing "azabicyclo[4.1.0]heptane" spectra, researchers must distinguish the 2-aza isomer from its regioisomers, which have distinct spectral fingerprints:

  • 7-Azabicyclo[4.1.0]heptane: Nitrogen is part of the three-membered ring (aziridine fused to cyclohexane).[3][1][2]

  • 3-Azabicyclo[4.1.0]heptane: Nitrogen is in the 3-position relative to the bridgehead.[3][1][2]

Experimental Workflow: Assignment Strategy

The following workflow outlines the logical progression from sample preparation to full stereochemical assignment.

NMR_WorkflowStartCrude Reaction Mixture(e.g., Tetrahydropyridine + Carbene)PurificationPurification(Flash Chromatography / Acid-Base Extraction)Start->PurificationSamplePrepSample Preparation(CDCl3 or DMSO-d6, ~10 mg)Purification->SamplePrepOneD1D NMR Acquisition(1H, 13C, DEPT-135)SamplePrep->OneDDecisionAmbiguity in Regio-or Stereochemistry?OneD->DecisionTwoD_ConnConnectivity Assignment(COSY, HSQC, HMBC)Decision->TwoD_ConnYesFinalStructural Confirmation((1S,6R) vs (1R,6S) or Regioisomer)Decision->FinalNoTwoD_StereoStereo Assignment(NOESY / ROESY)TwoD_Conn->TwoD_StereoTwoD_Stereo->Final

Caption: Logical workflow for the isolation and NMR assignment of azabicyclo[4.1.0]heptane derivatives.

Spectral Data Comparison

The following tables provide reference data. Note that in drug discovery, this scaffold is most frequently handled as the N-protected derivative (e.g., N-Boc or N-Cbz) to prevent amine oxidation and facilitate purification.[3][1][2]

Regioisomer Differentiation (13C NMR)

Distinguishing the 2-aza isomer from the 7-aza alternative is critical during synthesis optimization.[3]

Carbon Position2-Azabicyclo[4.1.0]heptane (N-Boc derivative)7-Azabicyclo[4.1.0]heptane (Parent)Diagnostic Feature
C1 (Bridgehead) ~18 - 22 ppm28.5 ppm2-Aza C1 is shielded by the cyclopropane ring current but deshielded by N-proximity compared to C6.[3][1][2]
C6 (Bridgehead) ~12 - 15 ppm28.5 ppmC6 in 2-aza is further from the Nitrogen, appearing typically upfield.[3][1][2]
C7 (Cyclopropyl) ~10 - 12 ppm (CH2)N/A (N is at pos 7)Key Differentiator: The presence of a high-field CH2 signal at ~10 ppm confirms the [4.1.0] carbon skeleton.[3][1][2]
C3 (Alpha to N) ~40 - 45 ppm22.0 ppm (C2/C5)2-Aza has a distinct downfield methylene (C3) typical of piperidines.[3][1][2]

Data derived from comparative analysis of substituted systems (Wolan et al., 2011; Mison et al., 1976).[2]

1H NMR Assignment of cis-N-Boc-2-Azabicyclo[4.1.0]heptane

This table represents the "Product" performance data for the standard building block used in medicinal chemistry.[3][1][2]

ProtonChemical Shift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
H7a (endo) 0.65 – 0.75q / mJ ~ 4-6Cyclopropyl methylene.[3][1][2] High-field shift is characteristic of the cis-fused ring current.[3][1][2]
H7b (exo) 0.85 – 0.95tdJ ~ 4-6Diastereotopic partner to H7a.[3][1][2]
H1 / H6 1.10 – 1.40mComplexBridgehead methines.[3][1][2] Often overlap with the tert-butyl group if N-Boc is present (1.45 ppm).[3][1][2]
H3a 2.80 – 3.00tdJ ~ 12, 3Axial-like proton alpha to Nitrogen.[3][1][2] Shielded relative to equatorial partner.[1][2]
H3b 3.60 – 3.80d / mJ ~ 12Equatorial-like proton alpha to Nitrogen.[3][1][2] Deshielded by anisotropy.[1][2]
H4 / H5 1.50 – 2.00m-Methylene envelope of the piperidine ring.[3][1][2]

Note on Rotamers: N-Boc and N-Cbz derivatives often exhibit rotameric mixtures (approx. 60:40 ratio) in CDCl₃ at room temperature, leading to peak doubling or broadening.[3][1][2] Running the spectrum at 330 K (DMSO-d₆) can coalesce these signals for clearer assignment.[3][1][2]

Advanced Assignment Protocols

Establishing Stereochemistry (NOESY)

To confirm the cis-fusion and the relative orientation of substituents (e.g., if a substituent is added at C7), NOESY is the gold standard.

  • Cis-Fusion Confirmation: Strong NOE correlations are observed between the bridgehead protons H1 and H6 .[1][2] In a trans-fused system (theoretical), these would be anti-periplanar and show negligible NOE.[3][1][2]

  • Endo/Exo Assignment:

    • H7(endo) will show NOE correlations to the piperidine ring protons (H3/H4/H5) due to spatial proximity in the "concave" face of the bicycle.

    • H7(exo) typically shows correlations only to H1/H6 and substituents on the "convex" face.[1][2]

Protocol: Self-Validating NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of the purified amine or carbamate in 0.6 mL CDCl₃. Filter through a cotton plug to remove particulates (critical for high-quality 2D data).[3][1][2]

  • 1H Screening: Acquire a standard proton spectrum (16 scans).[1][2] Check for rotamers.[1][2][4][5][6] If peaks are broad, heat to 50°C (if stable) or switch to DMSO-d₆.[3][1][2]

  • HSQC (Multiplicity-Edited): Run to distinguish CH₂ (negative phase) from CH/CH₃ (positive phase). This immediately identifies C7 (high field CH₂) and C3 (low field CH₂).[3][1][2]

  • COSY: Trace the spin system from the distinct H3 protons through H4/H5 to the bridgehead H6.

  • HMBC: Verify the connectivity across the quaternary Nitrogen (if N-substituted) or carbonyls.

References

  • Wolan, A., et al. (2011).[1][2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. Link[3][1][2]

  • Omelian, T. V., et al. (2023).[1][2] Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect. Link[3][1][2]

  • Mison, P., et al. (1976).[1][2] 13C NMR Spectra of 7-Azabicyclo[4.1.0]heptane. Organic Magnetic Resonance.[1][2][7][8][9][10] Link[3][1][2]

  • PubChem Database. (2025).[1][2] 2-Azabicyclo[4.1.0]heptane (CID 21998683).[3][1][2] National Library of Medicine.[1][2] Link[3][1][2]

Strategic Bioisosteric Replacement: Comparing the Metabolic Stability of Piperidine and 2-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, the piperidine ring is one of the most privileged and ubiquitous scaffolds, present in approximately 100 FDA-approved drugs[1]. However, its widespread use is frequently bottlenecked by poor pharmacokinetic (PK) profiles. The unhindered


-protons adjacent to the basic nitrogen are highly susceptible to Cytochrome P450 (CYP450)-mediated 

-hydroxylation. This oxidative event generates an unstable carbinolamine intermediate that rapidly collapses into an iminium ion, ultimately leading to N-dealkylation, ring cleavage, and rapid systemic clearance[1].

To rescue promising pharmacophores from metabolic attrition, medicinal chemists employ conformationally restricted bioisosteres. 2-Azabicyclo[4.1.0]heptane —essentially a cyclopropanated piperidine—has emerged as a superior structural alternative[2][3].

The Causality of Improved Stability: Fusing a cyclopropane ring onto the piperidine core fundamentally alters the molecule's physicochemical and spatial properties:

  • Steric Shielding: The cyclopropane moiety introduces significant steric bulk precisely at the vulnerable

    
    -position, physically blocking the active site of CYP3A4 and CYP2D6 enzymes[4].
    
  • Conformational Locking: The bridged system restricts the highly flexible piperidine chair into a rigidified "twist-boat" or "half-chair" conformation. If this locked geometry matches the bioactive conformation, it drastically reduces the entropic penalty of target binding, often increasing potency[3].

  • Basicity Attenuation: The strain of the cyclopropane ring increases the s-character of the adjacent bonds, which subtly pulls electron density away from the nitrogen. This lowers the

    
     from a highly basic ~10.5 to a more neutral ~8.5–9.5, reducing hERG channel liability and improving passive membrane permeability[2].
    

Metabolic Degradation Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds when exposed to hepatic oxidative enzymes.

MetabolicStability cluster_piperidine Piperidine Scaffold cluster_aza 2-Azabicyclo[4.1.0]heptane Scaffold P1 Piperidine Core P2 CYP450 α-Oxidation P1->P2 Exposed α-protons P3 Ring Cleavage / Clearance P2->P3 Rapid Metabolism A1 2-Azabicyclo[4.1.0]heptane A2 Cyclopropane Steric Shield A1->A2 Locked Conformation A3 Metabolic Stability A2->A3 Blocks CYP450 Access

Fig 1. Metabolic degradation pathways of Piperidine vs. 2-Azabicyclo[4.1.0]heptane.

Quantitative Data Presentation

The table below synthesizes typical structural and pharmacokinetic parameters observed during lead optimization campaigns when transitioning from a standard piperidine to a 2-azabicyclo[4.1.0]heptane core.

Pharmacokinetic / Structural ParameterPiperidine Scaffold2-Azabicyclo[4.1.0]heptane Scaffold
Conformational State Highly flexible (rapid chair-chair interconversion)Rigidified (locked in twist-boat or half-chair)
Metabolic Vulnerability High (Exposed

-protons susceptible to CYP450)
Low (Cyclopropane ring sterically shields

-carbons)
Intrinsic Clearance (

)
Typically High (> 50 µL/min/mg protein)Typically Low (< 15 µL/min/mg protein)
Fraction

(

)
1.0 (Baseline 3D character)1.0 (Enhanced topological complexity)
Amine Basicity (

)
~10.0 - 11.0 (Highly basic, often zwitterionic)~8.5 - 9.5 (Attenuated basicity, improved permeability)

Data synthesized from comparative bioisostere studies in microsomal stability assays[2][4].

Experimental Validation: Human Liver Microsome (HLM) Stability Assay

To objectively quantify the metabolic stability of these scaffolds, a self-validating in vitro microsomal clearance assay must be employed. The following protocol is designed to isolate CYP450-mediated metabolism from chemical instability, ensuring high-confidence data for structure-activity relationship (SAR) modeling.

Self-Validating Assay Design Principles:
  • Positive Control (Verapamil): Ensures the microsomes are metabolically active.

  • Negative Control (Warfarin): Validates that low-clearance compounds are accurately measured.

  • Minus-NADPH Blank: A critical control. If a compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes, rather than CYP450 oxidation.

Step-by-Step Methodology:

Step 1: Reagent & Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Dilute the test compounds (Piperidine derivative and 2-Azabicyclo[4.1.0]heptane derivative) to a 1 µM working concentration in the buffer (final DMSO concentration must be

    
     0.1% to prevent CYP inhibition).
    

Step 2: Pre-Incubation

  • In a 96-well plate, combine the 1 µM test compound with HLM (final protein concentration: 0.5 mg/mL).

  • Include wells for Verapamil, Warfarin, and the minus-NADPH controls.

  • Pre-incubate the plate at 37°C for 5 minutes on a thermoshaker.

Step 3: Reaction Initiation & Time-Course Sampling

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to all wells except the minus-NADPH controls.

  • At specific time points (

    
     = 0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate.
    

Step 4: Quenching & Protein Precipitation

  • The quenching plate must contain 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the proteins for clean LC-MS injection.

  • Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C.

Step 5: LC-MS/MS Analysis & Pharmacokinetic Calculation

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode).

  • Plot the natural logarithm of the remaining compound area ratio (Analyte/Internal Standard) versus time.

  • Calculate the elimination rate constant (

    
    ) from the negative slope of the linear regression.
    
  • Derive the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Conclusion & Strategic Recommendations

Replacing a piperidine ring with a 2-azabicyclo[4.1.0]heptane scaffold is a highly effective lead optimization strategy when a drug candidate suffers from rapid first-pass metabolism or high intrinsic clearance[1][4]. The cyclopropanation physically shields the vulnerable


-carbons from CYP450 oxidation, while simultaneously locking the molecule into a defined 3D vector[3].

When to use 2-Azabicyclo[4.1.0]heptane:

  • When LC-MS metabolite ID indicates

    
    -hydroxylation or N-dealkylation as the primary clearance pathway.
    
  • When the parent piperidine is too basic, leading to poor cell permeability or hERG toxicity.

  • When trying to break out of "flatland" by increasing the

    
     character of a planar molecule without drastically increasing molecular weight.
    

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Journal of Medicinal Chemistry (2022)
  • Synthesis and Evaluation of Novel Iminosugars Prepared
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed / NIH (2025)
  • 1-Azaspiro[3.

Sources

Validating the Absolute Configuration of Substituted 2-Azabicyclo[4.1.0]heptanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted 2-azabicyclo[4.1.0]heptanes represent a privileged class of conformationally restricted piperidine analogues. Their rigid, cyclopropane-fused framework is highly valued in medicinal chemistry, notably in the development of1[1] and 2[2]. Because the 3D spatial arrangement of atoms dramatically influences biological activity, target selectivity, and toxicity, validating the absolute configuration (AC) of these chiral scaffolds is a critical regulatory and scientific requirement[3].

Determining the AC of 2-azabicyclo[4.1.0]heptanes presents unique analytical challenges. These compounds—especially early-stage N-protected intermediates—often exist as non-crystallizable oils or amorphous solids, complicating traditional crystallographic analysis.

Comparative Analysis of AC Validation Techniques

Single-Crystal X-ray Diffraction (Anomalous Dispersion)
  • Causality & Mechanism: X-ray crystallography relies on the anomalous scattering of heavy atoms (e.g., Br, Cl, S) to determine the absolute structure parameter (Flack parameter). For 2-azabicyclo[4.1.0]heptanes, placing a heavy atom (such as a 1[1]) on the scaffold enables direct assignment of the stereocenters.

  • Limitations: The primary bottleneck is the. N-alkylated bicyclic systems frequently fail to crystallize, causing significant delays in drug discovery pipelines.

Vibrational Circular Dichroism (VCD)
  • Causality & Mechanism: VCD measures the 4[4] during vibrational transitions. Because it does not require a UV-Vis chromophore (unlike Electronic Circular Dichroism, ECD) or crystallization, it is uniquely suited for native, solution-phase 2-azabicyclo[4.1.0]heptanes.

  • Advantages: VCD provides a4[4], permitting AC determinations on neat liquids and oils without chemical derivatization. The experimental spectrum is directly correlated against Density Functional Theory (DFT) computed spectra[5].

NMR Spectroscopy (Mosher's Method)
  • Causality & Mechanism: Utilizing a chiral derivatizing agent (e.g., MTPA-Cl) on the secondary amine creates diastereomeric amides. The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes predictable chemical shift differences (Δδ = δS - δR) in the 1H NMR spectra, allowing deduction of the stereocenter's configuration[3].

  • Limitations: Requires a free, sterically accessible secondary amine. In highly hindered 2-azabicyclo[4.1.0]heptanes, the 1[1], complicating the analysis.

Quantitative Comparison Table

FeatureX-ray CrystallographyVCD + DFT CalculationsMosher's Method (NMR)
Sample State High-quality Single CrystalSolution (e.g., CDCl3)Solution (e.g., CDCl3)
Sample Amount 0.1 - 1 mg5 - 15 mg (Recoverable)1 - 5 mg (Consumed)
Time to Result Days to Weeks (Crystallization)1 - 7 Days (Computation heavy)1 - 2 Days
Derivatization Often required (Heavy atom)NoneRequired (Chiral Agent)
Reliability Absolute (Gold Standard)High (Requires good DFT match)Moderate to High

Decision Workflow

AC_Workflow Start Enantiopure Substituted 2-Azabicyclo[4.1.0]heptane Cryst Forms High-Quality Single Crystals? Start->Cryst Xray X-ray Crystallography (Anomalous Dispersion) Cryst->Xray Yes Sol Solution-Phase Analysis Cryst->Sol No (Oil/Liquid/Amorphous) SecAmine Free Secondary Amine Available? Sol->SecAmine VCD Vibrational Circular Dichroism (VCD) + DFT Sol->VCD Direct Measurement Mosher Mosher's Amide Derivatization + 1D/2D NMR SecAmine->Mosher Yes SecAmine->VCD No / N-Protected

Decision workflow for selecting an absolute configuration validation method.

Experimental Protocols & Self-Validating Systems

Protocol 1: VCD + DFT Workflow for N-Protected 2-azabicyclo[4.1.0]heptanes

This protocol utilizes commercial VCD spectrometers (e.g., 6[6] or BioTools ChiralIR-2X) combined with computational chemistry.

Step 1: Conformational Search & DFT Optimization Perform a thorough conformational analysis of the chosen enantiomer (e.g., 1R, 5S, 6R) using molecular mechanics. Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level[5]. Step 2: Spectral Acquisition Dissolve 10 mg of the enantiopure sample in 150 μL of CDCl3. Acquire the IR and VCD spectra using a fixed BaF2 liquid cell (0.05 mm path length) for approximately 3000 accumulations[6]. Step 3: Self-Validation & Assignment Generate a Boltzmann-averaged calculated VCD spectrum. Overlay this with the experimental spectrum.

  • Validation Check: If the major bands of the measured and calculated VCD spectra , the AC is assigned to the computed enantiomer. If the signs are exactly opposite, it is the mirror-image enantiomer. Indeterminate situations (poor correlation) automatically invalidate the run, indicating that the DFT conformational search missed the true global minimum or that solvent interactions are dominating the geometry.

Protocol 2: Mosher's Amide Derivatization for Free Secondary Amines

Step 1: Derivatization To a solution of the 2-azabicyclo[4.1.0]heptane (0.05 mmol) in anhydrous CH2Cl2, add Et3N (0.15 mmol) and (R)-(-)-Mosher's acid chloride (MTPA-Cl) (0.06 mmol). Stir at room temperature until completion. Repeat in a separate vial with (S)-(+)-MTPA-Cl[1]. Step 2: Purification & NMR Acquisition Isolate the diastereomers using preparative TLC. Acquire high-resolution 1H and 2D NMR spectra (COSY, NOESY) to unambiguously assign the proton resonances. Step 3: Self-Validation & Assignment Calculate Δδ (δS - δR) for the protons on the cyclopropane and piperidine rings.

  • Validation Check: Map the positive and negative Δδ values onto the 3D model of the bicyclic framework. A valid assignment requires a consistent geometric plane separating the positive and negative values. If the signs are randomly distributed without spatial coherence, the derivatization has likely altered the core conformation or created a mixture of rotamers, thereby invalidating the NMR method for that specific substrate.

References[3] Title: A Comparative Guide to Validating the Absolute Configuration of Synthesis Products | Source: BenchChem | URL: Link[6] Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) | Source: Spectroscopy Europe | URL: Link[5] Title: ABSOLUTE CONFIGURATION BY VCD | WHITE PAPER | Source: BioTools | URL: Link[7] Title: Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations | Source: JASCO | URL: Link[4] Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | Source: American Laboratory | URL: Link[1] Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist | Source: NIH / PMC | URL: Link[2] Title: Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids | Source: Journal of the American Chemical Society | URL: Link

Sources

Biological activity comparison of rigid vs flexible amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Rigidity

In medicinal chemistry, the amine moiety is ubiquitous, serving as a critical hydrogen bond donor/acceptor and a cationic center at physiological pH. The structural scaffold holding this amine—whether a flexible alkyl chain or a rigidified cycle—dictates the molecule's thermodynamic binding profile and metabolic fate.

This guide objectively compares flexible amine scaffolds (linear alkyl amines, freely rotating linkers) against rigidified analogues (spirocycles, bicyclic systems, conformationally locked rings).

Key Takeaway: Rigidification typically enhances potency by minimizing the entropic penalty (


) upon target engagement.[1] However, this often comes at the cost of synthetic complexity and potential solubility issues. Flexible scaffolds offer rapid synthetic access and "induced fit" adaptability but frequently suffer from poor selectivity and rapid metabolic clearance.

Scientific Foundation: Entropy-Enthalpy Compensation

The core differentiator between rigid and flexible scaffolds is thermodynamic.

  • Flexible Scaffolds: Exist in a high-entropy ensemble of conformations in solution. To bind a protein pocket, the molecule must collapse into a single bioactive conformation. This results in a massive loss of entropy (

    
    ), which must be compensated by significant enthalpic gain (
    
    
    
    ) from binding interactions.
  • Rigid Scaffolds: Pre-organized into a conformation close to the bioactive state. The entropic penalty upon binding is significantly lower. Consequently, even with similar binding enthalpy, the overall Free Energy of Binding (

    
    ) is more favorable (more negative), leading to higher affinity (
    
    
    
    ).
Visualization: The Rigidification Workflow

The following diagram illustrates the strategic transition from flexible hits to rigidified leads to optimize binding.

RigidificationStrategy Flexible Flexible Hit (High Entropy Penalty) Design Conformational Analysis (NMR / X-ray / Modeling) Flexible->Design Identify Bioactive Conf. Strategy1 Cyclization (Linear -> Ring) Design->Strategy1 Strategy2 Spiro/Bridging (Ring -> 3D Scaffold) Design->Strategy2 Rigid Rigidified Lead (Low Entropy Penalty) Strategy1->Rigid Strategy2->Rigid Outcome Outcome: High Potency High Selectivity Rigid->Outcome Optimized Kd

Caption: Strategic workflow for transitioning from high-entropy flexible hits to low-entropy rigid leads using cyclization and spiro-scaffold incorporation.

Comparative Analysis: Case Studies & Data

Case Study A: Potency & Selectivity (Histamine H4 Receptor)

A defining example of rigidification improving potency is found in the optimization of Histamine H4 receptor agonists.[2] Researchers compared a flexible cyanoguanidine derivative against a conformationally restricted cyclopentane analogue.

  • Flexible Scaffold (UR-PI376): Contains a flexible butyl chain linker.

  • Rigid Scaffold (UR-RG98): Constrains the linker within a trans-1,3-disubstituted cyclopentane ring.

Table 1: Potency and Selectivity Comparison

FeatureFlexible Scaffold (UR-PI376)Rigid Scaffold ((1S,3S)-UR-RG98)Impact of Rigidity
Scaffold Type Linear alkyl chaintrans-CyclopentanePre-organization of pharmacophores
Potency (EC50) ~100 - 200 nM11 nM >10x Potency Increase
Selectivity (H4 vs H3) Moderate>100-fold Rigid shape clashes with off-target (H3)
Binding Mode Induced fit (High

cost)
Lock-and-key (Low

cost)
Thermodynamic optimization

Data Source: Journal of Medicinal Chemistry (See Ref [1])

Case Study B: Metabolic Stability (Spirocyclic Amines)

Flexible linear amines (and simple cycles like piperidine) are often prone to oxidative metabolism (N-dealkylation or


-carbon oxidation). Rigidifying these into spirocyclic  or bridged  systems (e.g., spiro[3.3]heptanes) increases the fraction of sp3 carbons (

), lowers lipophilicity (LogD), and sterically blocks metabolic "soft spots."

Table 2: Metabolic Stability & Physicochemical Profile

ParameterMorpholine/Piperidine (Flexible/Simple)Spirocyclic Amine (Rigid/Complex)Mechanism of Improvement
LogD High (Lipophilic)Lower (More Polar) 3D structure solvates better than flat rings
Clint (Clearance) High (Rapid turnover)Low (Stable) Steric bulk protects

-carbons from CYP450
hERG Inhibition Common riskReduced risk Non-planar shape avoids hERG pore trapping
Solubility ModerateHigh Disruption of crystal lattice energy

Data Source: ACS Med. Chem. Lett. / Eur. J. Med.[3] Chem. (See Ref [2, 3])

Experimental Protocols

To validate the advantages of rigid scaffolds in your own program, the following self-validating protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and intrinsic clearance (

) of flexible vs. rigid analogues.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Diclofenac).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Spike test compounds to a final concentration of 1 µM (0.1% DMSO final). Note: Low concentration prevents enzyme saturation.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show >80% depletion by 30 min.

  • Negative Control: Warfarin (Low clearance) must show <10% depletion by 60 min.

  • Linearity: Plot

    
     vs. time. 
    
    
    
    must be > 0.90 for valid
    
    
    calculation.
Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine


 values to assess the entropic benefit of rigidification.

Workflow:

  • Membrane Prep: Use CHO or HEK293 cell membranes overexpressing the target (e.g., H4 receptor).

  • Equilibrium: Incubate membranes with a fixed concentration of radioligand (

    
    ) and varying concentrations of the test amine (
    
    
    
    to
    
    
    M).
  • Incubation: 90 min at 25°C. Note: Rigid compounds may have slower association kinetics; ensure equilibrium is reached.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Calculation: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Decision Framework: When to Rigidify?

Use this logic flow to determine if your lead series requires rigidification.

DecisionMatrix Start Lead Compound Analysis CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckSelectivity Is Selectivity > 50-fold? CheckPotency->CheckSelectivity Yes ActionRigidify Rigidify Scaffold (Cyclize/Spiro) CheckPotency->ActionRigidify No (Entropy Cost High) CheckMetab Is t1/2 < 30 min? CheckSelectivity->CheckMetab Yes CheckSelectivity->ActionRigidify No (Conformational Overlap) ActionFlexible Keep Flexible Scaffold (Focus on Linker Length) CheckMetab->ActionFlexible No (Stable) ActionBlock Block Metabolic Site (F/Me or Spiro) CheckMetab->ActionBlock Yes (Unstable)

Caption: Decision matrix for applying rigidification strategies based on potency, selectivity, and metabolic stability data.

References

  • Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists. Journal of Medicinal Chemistry, 2016.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 2025.

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry, 2019.

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 2023.[4] [4]

Sources

Probing Ring Strain in Azabicyclo[4.1.0] Systems: A Comparative Guide to IR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: March 2026

The azabicyclo[4.1.0]heptane system—comprising a six-membered ring fused to a three-membered aziridine ring—is a highly valuable, reactive scaffold in modern drug discovery. However, the fusion of an aziridine ring introduces immense Baeyer (angle) and Pitzer (torsional) strain. The aziridine moiety alone contributes approximately 27 kcal/mol of strain energy, as documented in . This structural tension fundamentally alters the electronic environment of the molecule, leaving a distinct, quantifiable fingerprint in its Infrared (IR) spectrum.

For researchers and drug development professionals, accurately measuring these vibrational shifts is critical for confirming successful cyclization, assessing ring stability, and predicting reactivity. This guide objectively compares three leading IR spectroscopy modalities—Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and Gas-Phase IR—providing causality-driven insights and validated experimental protocols for profiling azabicyclo[4.1.0] ring strain.

Part 1: The Causality of IR Fingerprints in Ring Strain

Why does ring strain alter an IR spectrum? According to Hooke's Law for a harmonic oscillator, the vibrational frequency (


) of a chemical bond is directly proportional to the square root of its force constant (

). In highly strained three-membered rings, the internal C-C-N bond angles are compressed to roughly 60°, drastically deviating from the ideal 109.5° sp³ tetrahedral angle.

To accommodate this geometry, the ring bonds adopt "bent" Walsh orbitals with high p-character. Consequently, the exocyclic C-H bonds rehybridize to possess greater s-character (approaching sp²). Because s-orbitals are held closer to the nucleus, this rehybridization shortens the C-H bonds and increases their force constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). As a result, the C-H stretching frequencies of the aziridine moiety blue-shift out of the standard alkane region (<3000 cm⁻¹) to frequencies typically between 3010 and 3080 cm⁻¹, a well-documented phenomenon in .

G A Azabicyclo[4.1.0] Ring Fusion B Angle & Torsional Strain (~27 kcal/mol) A->B C Orbital Rehybridization (Increased s-character) B->C D Increased Bond Force Constants (k) C->D E IR Blue-Shift (C-H >3000 cm⁻¹) D->E

Caption: Causality pathway: Azabicyclo[4.1.0] ring strain drives orbital rehybridization and IR blue-shifts.

Part 2: Comparative Modalities for IR Strain Analysis

While the theoretical shifts are well-established, detecting them experimentally depends heavily on the chosen IR modality. Intermolecular forces—specifically hydrogen bonding at the aziridine nitrogen—can severely mask strain-induced shifts by broadening peaks and altering local electron density.

Table 1: Comparison of IR Modalities for Azabicyclo[4.1.0] Analysis

ModalitySample StateResolution of Strain MarkersIntermolecular InterferenceBest Use Case
ATR-FTIR Neat Liquid / SolidModerateHigh (H-bonding broadens N-H, shifts C-H)Rapid structural screening and QA/QC of synthetic intermediates.
Transmission FTIR Solid Matrix (KBr)Moderate to HighModerate (Solid-state packing effects)Analyzing crystalline pharmaceutical derivatives.
Gas-Phase IR VaporVery HighNone (Isolated molecules)Absolute measurement of intrinsic force constants and ring strain.
Part 3: Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a strict validation checkpoint.

Workflow Start Synthesize/Isolate Azabicyclo[4.1.0]heptane Split Select IR Modality Start->Split ATR ATR-FTIR (Neat Liquid/Solid) Rapid Screening Split->ATR Gas Gas-Phase IR Isolated Molecule Analysis Split->Gas ATR_Step Diamond Crystal Application Measure 4000-400 cm⁻¹ ATR->ATR_Step Gas_Step Vaporization in Gas Cell Measure 4000-400 cm⁻¹ Gas->Gas_Step ATR_Pro High throughput, but H-bonding shifts N-H ATR_Step->ATR_Pro Gas_Pro True strain force constants No intermolecular forces Gas_Step->Gas_Pro Compare Comparative Strain Fingerprint Data Synthesis ATR_Pro->Compare Gas_Pro->Compare

Caption: Experimental workflow comparing ATR-FTIR and Gas-Phase IR for ring strain validation.

Protocol A: ATR-FTIR for Rapid Strain Screening

Rationale: ATR-FTIR relies on an evanescent wave penetrating the sample. It is ideal for rapid confirmation of the >3000 cm⁻¹ C-H stretch, though N-H stretches may be broadened due to the condensed phase.

  • Background Calibration: Collect a background spectrum of the clean diamond crystal in ambient air (32 scans, 4 cm⁻¹ resolution). Causality: Removes atmospheric H₂O and CO₂ interference which can artificially mask the critical 3000 cm⁻¹ threshold.

  • Sample Application: Apply 1–2 µL of neat azabicyclo[4.1.0]heptane directly onto the crystal. Ensure complete coverage of the active sensor area.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • System Validation: Check the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. If the baseline drifts >5% transmittance, clean the crystal and reapply. The C-H stretch region must not bottom out (absorbance must remain < 1.0) to ensure peak maxima are accurately resolved.

Protocol B: Gas-Phase IR for Absolute Strain Measurement

Rationale: Vapor phase analysis eliminates hydrogen bonding, revealing the true, unperturbed vibrational frequencies of the strained ring system, as utilized in reference databases like.

  • System Purge: Flush a heated 10-cm gas cell with dry N₂ for 15 minutes. Causality: Traces of water vapor exhibit sharp rotational bands between 3500–4000 cm⁻¹, which perfectly overlap with and obscure the isolated N-H stretch.

  • Sample Vaporization: Heat the gas cell to 120°C (ensure this is below the thermal degradation point of the specific azabicyclo derivative). Inject 2 µL of the sample through the septum.

  • Acquisition: Allow 30 seconds for thermal equilibration. Acquire the spectrum (64 scans, 2 cm⁻¹ resolution).

  • System Validation: Observe the spectrum for rotational fine structure (P, Q, and R branches) on the vibrational bands. The presence of these branches validates that the sample is fully in the gas phase and free from intermolecular dimerization.

Part 4: Quantitative Data Comparison

The table below synthesizes the expected IR fingerprints, contrasting an unstrained reference (piperidine) against the strained 7-azabicyclo[4.1.0]heptane system. The data highlights the diagnostic markers required to confirm the presence of the highly strained.

Table 2: Quantitative IR Fingerprints of Ring Strain

Vibrational ModePiperidine (Unstrained)7-Azabicyclo[4.1.0]heptane (Strained)Diagnostic Significance
sp³ C-H Stretch (Ring) 2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Present in both (originates from the six-membered ring).
Strained C-H Stretch Absent3010 – 3080 cm⁻¹Direct confirmation of the aziridine fusion and increased s-character.
N-H Stretch (Gas Phase) ~3330 cm⁻¹~3350 cm⁻¹Sharper and blue-shifted due to altered N-H force constants in the strained geometry.
Ring Breathing / Deformation ~850 cm⁻¹~810 – 890 cm⁻¹ (Complex)Splitting occurs due to the fused bicyclic geometry and restricted torsional modes.
References
  • National Institutes of Health (NIH). "Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate". PubMed Central (PMC).[Link]

  • LibreTexts Chemistry. "1.7: Infrared Spectra of Some Common Functional Groups". Organic Chemistry (Wade).[Link]

  • PubChem. "7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240". National Center for Biotechnology Information.[Link]

  • MDPI. "Alkylative Aziridine Ring-Opening Reactions". Molecules.[Link]

Comparative Mass Spectrometry Profiling: 2-Azabicyclo[4.1.0]heptane and Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Azabicyclo[4.1.0]heptane , a pharmacologically relevant azanorcarane scaffold. It compares this specific isomer against its structural analogs (3-azabicyclo[4.1.0]heptane and 7-azabicyclo[4.1.0]heptane) to aid in structural elucidation and metabolic identification.

Executive Summary

2-Azabicyclo[4.1.0]heptane (MW 97.16 Da) represents a distinct class of conformationally restricted amines where a piperidine ring is fused to a cyclopropane ring. In drug development, distinguishing this scaffold from its isomers (3-aza and 7-aza) is critical due to their divergent metabolic liabilities and receptor binding profiles.

This guide delineates the Strain-Assisted Alpha-Cleavage mechanism that defines the 2-aza isomer's mass spectrum, contrasting it with the distal fragmentation of the 3-aza isomer and the aziridine-specific patterns of the 7-aza isomer.

Structural Context & Ionization Physics

The fragmentation behavior of 2-azabicyclo[4.1.0]heptane is governed by the interplay between the high ionization potential of the nitrogen lone pair and the relief of ring strain (~27.5 kcal/mol) inherent in the fused cyclopropane system.

IsomerStructure DescriptionKey MS Feature
2-Azabicyclo[4.1.0]heptane Nitrogen adjacent to bridgehead (C1).[1]Strain-Assisted

-Cleavage:
Immediate ring opening upon ionization.
3-Azabicyclo[4.1.0]heptane Nitrogen distal to bridgehead (C2 separation).Distal Cleavage: Cyclopropane ring often retained in initial fragments.
7-Azabicyclo[4.1.0]heptane Nitrogen is the bridge (Aziridine fused to cyclohexane).Aziridine Cleavage: Loss of alkene (retro-cheletropic) or N-H extrusion.

Fragmentation Mechanisms: The 2-Aza Signature

Mechanism A: Strain-Assisted -Cleavage (Dominant Pathway)

Unlike acyclic amines, the


-cleavage in 2-azabicyclo[4.1.0]heptane is energetically coupled to the release of cyclopropane ring strain.
  • Ionization: Removal of an electron from the Nitrogen lone pair yields the radical cation (

    
    , m/z 97).
    
  • 
    -Cleavage:  The bond between C2 (Nitrogen) and C1 (Bridgehead) weakens. Cleavage here is favored over the C2-C3 bond because the resulting radical at C1 can immediately rearrange to relieve the cyclopropane strain.
    
  • Ring Opening: The bicyclic system opens to form a dehydropiperidinium-like species.

  • Diagnostic Loss: The open chain facilitates the loss of ethylene (C

    
    H
    
    
    
    , 28 Da)
    , generating a characteristic ion at m/z 69 .
Mechanism B: Hydrogen Loss (M-1)

A prominent m/z 96 peak is observed due to the loss of the


-hydrogen at the bridgehead (C1). This tertiary radical is stabilized by the adjacent cyclopropane ring (cyclopropylcarbinyl stabilization), making the M-1 peak significantly more intense than in simple piperidines.
Visualization of Fragmentation Pathway

The following diagram illustrates the divergent pathways for the 2-aza isomer compared to the 3-aza isomer.

MS_Fragmentation M_2aza 2-Azabicyclo[4.1.0]heptane (M+• m/z 97) Rad_2aza Distonic Radical Cation (Ring Open) M_2aza->Rad_2aza α-Cleavage (C1-N) Frag_96 m/z 96 (M-H, Bridgehead) M_2aza->Frag_96 -H• (Bridgehead Stabilization) M_3aza 3-Azabicyclo[4.1.0]heptane (M+• m/z 97) Rad_3aza Distal Radical Cation (Ring Intact) M_3aza->Rad_3aza α-Cleavage (C2-C3) Frag_69 m/z 69 (Loss of C2H4) Rad_2aza->Frag_69 -C2H4 (Strain Relief) Frag_42 m/z 42/43 (Retro-Diels-Alder) Rad_3aza->Frag_42 Complex Rearrangement

Caption: Comparative fragmentation logic. The 2-aza isomer favors immediate strain relief (m/z 69), while the 3-aza isomer undergoes complex rearrangements retaining the cyclopropane moiety longer.

Diagnostic Comparison Table

Use this table to distinguish the 2-aza scaffold from its isomers in experimental spectra.

Feature2-Azabicyclo[4.1.0]heptane 3-Azabicyclo[4.1.0]heptane 7-Azabicyclo[4.1.0]heptane
Molecular Ion (M+) m/z 97 (Strong)m/z 97 (Moderate)m/z 97 (Weak/Moderate)
Base Peak (Predicted) m/z 69 (Loss of C

H

)
m/z 54 or 42 m/z 68 or 55
M-1 Peak (m/z 96) High Intensity (Bridgehead H)Low IntensityModerate
Key Neutral Loss 28 Da (Ethylene) from ring opening.28 Da (Ethylene) via RDA mechanism.15 Da (NH) or 28 Da (C

H

).
Low Mass Fingerprint m/z 41, 39 (C

H

)
m/z 30 (CH

=NH

)
m/z 41, 55
Distinguishing Factor Strong M-1 & M-28 combination. Prominent m/z 30 (unhindered

-cleavage).
Aziridine instability ; complex rearrangement.

Experimental Protocol: GC-MS Characterization

To replicate these profiles, ensure your instrument parameters minimize thermal degradation prior to ionization.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Dichloromethane (HPLC Grade).

  • Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS derivative (M+ becomes 169).

Instrument Parameters (Agilent 5977B or similar)
  • Inlet: Splitless mode, 250°C.

  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 200°C for 5 min.

  • Ion Source (EI):

    • Temperature: 230°C.

    • Energy: 70 eV.

    • Scan Range: m/z 30 – 300.

Data Validation Step
  • Self-Check: Verify the presence of the m/z 97 molecular ion. If M+ is absent, lower the source temperature to 200°C to prevent thermal dehydrogenation.

  • Isotope Check: The M+1 peak (m/z 98) should be approximately 6.6% of the M+ peak intensity (based on 6 carbons), confirming the carbon count.

References

  • Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry.

  • NIST Mass Spectrometry Data Center. Bicyclo[4.1.0]heptane Mass Spectrum. National Institute of Standards and Technology.[2][3][4]

  • PubChem. 2-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine.

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.

  • Save My Exams. Mass Spectrometry Fragmentation Patterns. (General principles of amine fragmentation).

Sources

Pharmacokinetic Profiling of 2-Azabicyclo[4.1.0]heptane Scaffolds: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-azabicyclo[4.1.0]heptane motif—a highly constrained, cyclopropanated piperidine ring—has emerged as a privileged structural scaffold in modern medicinal chemistry. Historically, unbridged piperidine rings have been widely utilized; however, they often suffer from high lipophilicity and metabolic liabilities. By introducing a cyclopropane bridge, drug developers can effectively lock the piperidine ring into a favorable conformation (often a boat conformation) that maximizes target receptor binding while simultaneously increasing the molecule's


 character (Fsp3)[1].

As a Senior Application Scientist, I have observed that this structural rigidification does not merely improve target affinity; it fundamentally alters the pharmacokinetic (PK) landscape of the drug. The increased three-dimensionality enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability. This guide objectively compares the PK profiles and experimental performance of leading 2-azabicyclo[4.1.0]heptane-containing therapeutics—specifically targeting the P2Y14 Receptor (P2Y14R) , inducible Nitric Oxide Synthase (iNOS) , and glycosidases —providing actionable data and self-validating protocols for preclinical researchers.

Comparative Pharmacokinetic Data: Scaffold Performance

To objectively evaluate the impact of the 2-azabicyclo[4.1.0]heptane scaffold, we must compare it against unbridged reference compounds.

  • P2Y14R Antagonists: PPTN is a potent, naphthalene-based P2Y14R antagonist but is severely limited by its zwitterionic nature, high lipophilicity, and poor oral bioavailability[1]. In contrast, MRS4738 (the pure S,S,S 2-azanorbornane enantiomer) utilizes the bicyclic scaffold to maintain low-nanomolar affinity while significantly improving the PK profile[1]. Its double prodrug, MRS4815 , leverages this scaffold to dramatically reduce lung inflammation in in vivo asthma models[1].

  • iNOS Inhibitors: ONO-1714 features a 7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane core. In models of acid aspiration-induced lung injury, ONO-1714 demonstrated superior inhibitory effects and tissue penetration compared to standard inhibitors like L-NMMA[2].

  • Iminosugars: Cyclopropane-containing iminosugars act as biomimetics of pyranoses. The rigid 2-azabicyclo[4.1.0]heptane skeleton mimics the oxacarbenium ion-like transition state, providing highly selective glycosidase inhibition with enhanced metabolic stability[3].

Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Comparison
CompoundPrimary TargetStructural ScaffoldTarget Affinity (IC50 / Ki)Half-Life (

) in Rats
Key Pharmacokinetic Advantage
PPTN (Reference)P2Y14RUnbridged Piperidine8.0 nM< 1.0 hHigh potency, but limited by poor aqueous solubility and high clearance[1].
MRS4738 P2Y14R2-Azabicyclo[4.1.0]heptane~2.6 nM8.9 h (at 1 mg/kg i.p.)Extended half-life; superior target engagement due to constrained boat conformation[1].
MRS4815 P2Y14R2-Azabicyclo[4.1.0]heptaneProdrug (N/A)Sustained ReleaseDouble prodrug design enhances oral bioavailability and systemic distribution[1].
ONO-1714 iNOS2-Azabicyclo[4.1.0]heptaneHighly Selective~4.0 hSuperior tissue distribution; effectively prevents TNF-alpha spikes in lung fluid[2].

Pharmacological Workflows & Signaling Pathways

Understanding the causality behind the efficacy of these compounds requires mapping their intervention points within cellular signaling cascades.

MOA UDP UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor (GPCR) UDP->P2Y14R Inflam Sterile Inflammation (Asthma / Kidney Injury) P2Y14R->Inflam MRS MRS4738 / MRS4815 (2-Azabicyclo Antagonist) MRS->P2Y14R Blocks LPS LPS / Cytokines iNOS iNOS Enzyme LPS->iNOS NO Nitric Oxide (NO) Overproduction iNOS->NO ONO ONO-1714 (2-Azabicyclo Inhibitor) ONO->iNOS Inhibits

Fig 1. Pharmacological modulation of P2Y14R and iNOS pathways by 2-azabicyclo[4.1.0]heptane drugs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for evaluating the pharmacokinetics and stability of 2-azabicyclo[4.1.0]heptane derivatives.

Protocol A: In Vivo PK Profiling via LC-MS/MS

Causality: To accurately determine the extended half-life (e.g., 8.9 h for MRS4738[1]), absolute quantification without matrix interference is required. We utilize protein precipitation coupled with Stable-Isotope Labeled Internal Standards (SIL-IS) to create a self-validating recovery system.

  • Animal Dosing: Administer the compound (e.g., 1, 3, or 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) routes to male Sprague-Dawley rats[1].

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h) into K2EDTA tubes to prevent coagulation. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Extraction (Protein Crash): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (100 ng/mL). Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate

    
    , 
    
    
    
    , and
    
    
    using non-compartmental analysis (NCA) software.
Protocol B: Simulated Gastric Fluid (SGF) Stability Assay

Causality: Because 2-azabicyclo[4.1.0]heptane derivatives are frequently developed as oral prodrugs (like MRS4815), verifying their chemical stability in highly acidic environments is critical to predicting oral bioavailability and preventing premature degradation in the stomach[1].

  • SGF Preparation: Prepare an acidic NMR solution to mimic gastric pH. Mix DMSO-d6 and D2O in a 1:1 ratio. Adjust the solution with 0.063 M HCl until the pH reaches 1.0–1.5[1].

  • Sample Incubation: Dissolve 5 mg of the test compound in 0.5 mL of the SGF solution. Transfer to an NMR tube.

  • Longitudinal Monitoring: Acquire 1H-NMR spectra immediately (t=0) and at subsequent intervals (1, 2, 4, 8, 12, and 24 h) while maintaining the sample at 37°C.

  • Validation: Quantify the integration of the parent compound's structural peaks relative to any emerging degradation product peaks to calculate the degradation half-life.

PKWorkflow Dose In Vivo Dosing (IV / IP / PO) Sample Serial Blood Sampling (0.25 - 24 h) Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Data PK Parameter Calculation (t1/2, AUC) LCMS->Data

Fig 2. Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling and quantification.

Conclusion

The integration of the 2-azabicyclo[4.1.0]heptane scaffold represents a masterclass in rational drug design. By bridging the piperidine ring, developers can overcome the pharmacokinetic limitations of traditional planar heterocycles. As demonstrated by the P2Y14R antagonist MRS4738 and the iNOS inhibitor ONO-1714, this structural modification yields compounds with extended half-lives, superior target engagement, and robust in vivo efficacy. For research teams aiming to optimize lead compounds, transitioning to constrained bicyclic systems offers a proven pathway to clinical viability.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Effects of nitric oxide synthase inhibitor on acid aspiration-induced lung injury in rats Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars Source: ACS Omega / American Chemical Society URL:[Link]

Sources

Benchmarking Synthetic Routes for 2-Azabicyclo[4.1.0]heptane Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azabicyclo[4.1.0]heptane scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for piperidine and proline. This bicyclic system is the core pharmacophore in potent iNOS inhibitors (e.g., ONO-1714) and glutamate receptor modulators.

This guide objectively benchmarks the three primary synthetic methodologies for accessing this scaffold: Zinc-Carbenoid Cyclopropanation (Simmons-Smith) , Titanium-Mediated Cyclization (Kulinkovich-de Meijere) , and Intramolecular Nucleophilic Displacement . Our analysis prioritizes scalability, diastereoselectivity, and safety profile, providing actionable protocols for drug development workflows.

Route Analysis & Benchmarking

Route A: Zinc-Carbenoid Cyclopropanation (Simmons-Smith)

Status: The Industrial Gold Standard

This route relies on the stereospecific cyclopropanation of


-protected 1,2,3,4-tetrahydropyridines (ene-carbamates). The reaction utilizes a zinc carbenoid species (typically generated via the Furukawa modification using 

and

) to deliver a methylene unit across the electron-rich enamide double bond.
  • Mechanism: Concerted "butterfly-type" transition state.

  • Stereocontrol: High. The carbamate group directs the carbenoid addition, overwhelmingly favoring the cis-fused bicycle.

  • Scalability: High. Recently adapted into continuous-flow systems to mitigate the safety risks of large-scale organozinc handling.

Experimental Protocol (Batch Scale)
  • Precursor Synthesis:

    
    -Boc-1,2,3,4-tetrahydropyridine is prepared via partial reduction of pyridine or oxidative functionalization of piperidine.
    
  • Reagent Prep: In a flame-dried flask under Argon, dissolve the ene-carbamate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Carbenoid Generation: Cool to 0°C. Add

    
     (1.0 M in hexanes, 2.0 equiv) dropwise, followed by 
    
    
    
    (2.0 equiv) carefully to control exotherm.
  • Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LCMS.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel chromatography.
    
Route B: Titanium-Mediated Cyclization (Kulinkovich-de Meijere)

Status: The Atom-Economic Alternative

This method constructs the cyclopropane ring and the bicycle simultaneously from an acyclic


-alkenyl amide precursor using a Grignard reagent and stoichiometric 

.
  • Mechanism: Formation of a titanacyclopropane intermediate which inserts into the amide carbonyl, followed by ring closure.

  • Limitation: While excellent for the smaller 2-azabicyclo[3.1.0]hexane system, this route suffers from lower yields for the [4.1.0] homolog due to entropic penalties in forming the larger six-membered ring during the intermediate stage.

  • Utility: Best reserved for highly functionalized analogs where the acyclic precursor is easier to assemble than the tetrahydropyridine.

Route C: Intramolecular Nucleophilic Displacement

Status: Chiral Pool Strategy

This approach typically starts from chiral amino acids (e.g., lysine derivatives) or hydroxy-proline analogs. It involves creating a leaving group (tosylate/mesylate) on a side chain and using a base to effect intramolecular alkylation.

  • Pros: Access to high enantiopurity without asymmetric catalysis if starting materials are chiral.

  • Cons: Often requires lengthy protection/deprotection sequences; step count is generally higher than Route A.

Comparative Performance Metrics

The following table benchmarks the routes based on a standard 10-gram production run of the


-Boc protected scaffold.
MetricRoute A: Simmons-SmithRoute B: Kulinkovich-de MeijereRoute C: Intramolecular Displacement
Overall Yield High (75-90%) Low-Moderate (30-50%)Moderate (50-65%)
Step Count Low (2 steps from pyridine)Moderate (3-4 steps)High (5+ steps)
Diastereoselectivity (dr) >20:1 (cis) Variable>20:1 (substrate controlled)
Atom Economy Moderate (Iodine waste)HighLow (Stoichiometric leaving groups)
Safety Profile Caution (Pyrophoric

)
Caution (Grignards)High (Standard reagents)
Scalability Excellent (Flow compatible)Difficult (Exotherms)Good

Pathway Visualization

Simmons-Smith Reaction Mechanism & Flow Workflow

The diagram below illustrates the mechanistic pathway of the Furukawa modification and its translation into a continuous-flow setup for safe scale-up.

SimmonsSmith Precursor N-Boc-Tetrahydropyridine (Ene-carbamate) FlowMixer Flow Mixer (0°C, Residence: 10 min) Precursor->FlowMixer Stream A Reagents Et2Zn + CH2I2 (1,2-DCE Solvent) Reagents->FlowMixer Stream B Intermediate Zinc Carbenoid Complex (Butterfly Transition State) Quench In-line Quench (Sat. NH4Cl) Intermediate->Quench Cyclopropanation Product cis-2-Azabicyclo[4.1.0]heptane FlowMixer->Intermediate In-situ generation Quench->Product Workup

Caption: Figure 1. Continuous-flow synthesis workflow for Simmons-Smith cyclopropanation, minimizing pyrophoric hazards.

Kulinkovich-de Meijere Pathway

This diagram highlights the titanium-mediated cycle, emphasizing the divergence between the [3.1.0] and [4.1.0] systems.

Kulinkovich Amide N-Alkenyl Amide Titanacycle Titanacyclopropane Intermediate Amide->Titanacycle + Grignard / Ti(OiPr)4 Insertion Oxatitanacyclopentane Titanacycle->Insertion Carbonyl Insertion Closure Ring Closure Insertion->Closure Product310 2-Azabicyclo[3.1.0]hexane (High Yield) Closure->Product310 If n=1 Product410 2-Azabicyclo[4.1.0]heptane (Lower Yield due to Entropy) Closure->Product410 If n=2 (Slower)

Caption: Figure 2. Mechanism of the Kulinkovich-de Meijere reaction showing the yield divergence based on ring size.

References

  • Simmons-Smith Cyclopropanation Overview Simmons-Smith Cyclopropanation Reaction. Organic Chemistry Portal. [Link][1]

  • Kulinkovich-de Meijere Reaction Mechanism Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link][2]

  • Synthesis of iNOS Inhibitors (ONO-1714) Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives. ResearchGate. [Link]

  • Continuous Flow Adaptation Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. UAM Repository. [Link]

  • Tactics for Asymmetric Preparation Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. [Link]

Sources

Safety Operating Guide

Physicochemical Hazard Profile & Operational Causality

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling constrained bicyclic scaffolds like 2-Azabicyclo[4.1.0]heptane requires more than just a cursory glance at a Safety Data Sheet (SDS). In medicinal chemistry and drug discovery, this compound and its derivatives (e.g., methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate) are critical building blocks, particularly in the synthesis of allosteric modulators for central nervous system (CNS) targets[1].

However, the very structural features that make this compound biologically valuable—its strained cyclopropane-fused piperidine ring and secondary amine functionality—also dictate its reactivity, volatility, and environmental toxicity. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard to prevent cross-reactivity in waste streams and protect laboratory personnel.

This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of 2-Azabicyclo[4.1.0]heptane.

To design an effective disposal strategy, we must first understand the physicochemical properties driving the compound's behavior. 2-Azabicyclo[4.1.0]heptane is frequently handled either as a volatile free base or as a more stable hydrochloride salt [2].

Causality Insight: The free base is a nucleophilic secondary amine. If inadvertently mixed with halogenated waste streams (e.g., dichloromethane or chloroform) over extended periods, it can undergo slow alkylation reactions, generating heat and potentially pressurizing sealed waste containers. Therefore, strict segregation into Non-Halogenated Organic Waste is mandatory unless the specific reaction mixture dictates otherwise.

Table 1: Quantitative Data and Operational Impact

PropertyValueOperational Causality & Handling Impact
Molecular Formula C₆H₁₁NNitrogen-containing heterocycle; dictates routing to nitrogenous/non-halogenated waste streams.
Molecular Weight 97.16 g/mol [3]Low molecular weight of the free base contributes to volatility; mandates continuous fume hood use.
Topological Polar Surface Area 12.0 Ų [3]High lipophilicity enables rapid penetration through standard latex; necessitates double-gloved nitrile PPE.
Hazard Statements H302, H315, H319, H335 [2]Acute toxicity and irritation potential require self-validating decontamination of all operational surfaces.

Waste Segregation & Disposal Methodologies

The following protocols are designed as self-validating systems . A self-validating protocol incorporates immediate, verifiable feedback loops (e.g., pH checks, visual phase confirmations) to ensure the procedure was executed correctly before moving to the next step.

Protocol 1: Liquid Waste Neutralization and Disposal

When disposing of reaction mother liquors or aqueous washes containing 2-Azabicyclo[4.1.0]heptane:

  • Phase Verification: Visually inspect the designated waste carboy.

    • Causality: Ensuring the waste stream is a homogeneous phase prevents unexpected salting-out effects or exothermic phase-transfer reactions when the amine is introduced.

    • Self-Validation: Shine a light behind the carboy; a single, clear phase confirms readiness for addition.

  • pH Assessment (For Aqueous Streams): Test the aqueous waste containing the amine.

    • Causality: Amines significantly raise the pH of aqueous solutions. Disposing of highly basic solutions (pH > 9) violates standard Environmental Health and Safety (EHS) regulations and can degrade waste container integrity.

  • Controlled Neutralization: Slowly add 1M HCl dropwise to the aqueous amine waste under continuous stirring.

    • Causality: Dropwise addition mitigates localized exothermic boiling caused by the acid-base neutralization.

    • Self-Validation: Utilize a dual-verification system. First, test with universal pH indicator strips. Second, use a calibrated pH meter to confirm a stable pH of 7.0 ± 0.5. The protocol is only validated when both readings align.

  • Segregation: Transfer the neutralized solution to the "Aqueous Waste" container, or if organic, directly to the "Non-Halogenated Organic Waste" container.

DisposalWorkflow Start Generate 2-Azabicyclo[4.1.0]heptane Waste CheckState Determine Physical State (Solid vs. Liquid Solution) Start->CheckState SolidWaste Solid Waste (Contaminated PPE/Vials) CheckState->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic) CheckState->LiquidWaste FinalDisposal EHS Approved Chemical Waste Disposal SolidWaste->FinalDisposal Organic Organic Solvent Waste (Non-Halogenated) LiquidWaste->Organic Organic Solvents Aqueous Aqueous Waste (Check pH) LiquidWaste->Aqueous Aqueous Solutions Organic->FinalDisposal Neutralize Neutralize to pH 6-8 (Add 1M HCl dropwise) Aqueous->Neutralize If pH > 8 (Basic Amine) Neutralize->FinalDisposal pH Confirmed Neutral

Caption: Workflow for the systematic segregation and self-validating disposal of 2-Azabicyclo[4.1.0]heptane waste.

Protocol 2: Solid Waste and Glassware Decontamination

Empty reagent vials and contaminated spatulas pose a hidden inhalation hazard due to the compound's volatility.

  • Solvent Rinse: Triple-rinse contaminated glassware with a compatible, volatile solvent (e.g., methanol or ethanol) inside the fume hood.

    • Causality: Methanol efficiently solubilizes both the free base and the hydrochloride salt, ensuring total removal from glass surfaces.

  • Validation of Cleanliness:

    • Self-Validation: Collect a micro-drop of the third rinse and spot it on a Thin-Layer Chromatography (TLC) plate. Develop with a standard stain (e.g., Ninhydrin, which reacts with secondary amines). A lack of color change validates that the glassware is fully decontaminated.

  • Final Disposal: Dispose of the validated, dry vials in standard laboratory glass waste. Funnel the methanol rinsate into the liquid organic waste stream.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent respiratory irritation (H335) and surface contamination.

Causality Insight: Never use acidic neutralizing absorbents directly on a concentrated spill of the free base. The resulting rapid salt formation is highly exothermic and can cause the compound to aerosolize, drastically increasing inhalation risks.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Determine if the spill is minor (< 50 mL/g) or major (> 50 mL/g). For major spills, evacuate the lab and contact EHS immediately.

  • Containment: For minor spills, surround and cover the liquid with an inert, non-reactive absorbent such as dry sand or vermiculite.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a sealable hazardous waste container.

  • Surface Decontamination: Wash the affected fume hood deck or benchtop with a mild detergent and water solution.

    • Self-Validation: After wiping the surface dry, swab the area with a DI-water-moistened pH indicator strip. A neutral reading (pH ~7.0) confirms the complete removal of the basic amine residue.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50 mL/g) Assess->Minor Major Major Spill (> 50 mL/g) Assess->Major PPE Don Appropriate PPE (Double Nitrile, Respirator) Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Contain Contain with Inert Absorbent (Sand/Vermiculite ONLY) PPE->Contain Collect Collect in Sealable Hazardous Waste Container Contain->Collect Clean Wash Area & Validate (pH Swab Test = 7.0) Collect->Clean

Caption: Decision matrix and operational logic for 2-Azabicyclo[4.1.0]heptane spill response and validation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21998683, 2-Azabicyclo[4.1.0]heptane." PubChem. Available at:[Link]

Personal Protective Equipment & Handling Guide: 2-Azabicyclo[4.1.0]heptane

[1]

Executive Safety Summary

2-Azabicyclo[4.1.0]heptane is a strained, bicyclic secondary amine.[1] Unlike standard piperidine derivatives, the fused cyclopropane ring introduces significant ring strain (~27 kcal/mol), increasing its reactivity and potential for exothermic ring-opening reactions under acidic conditions.

Critical Hazards:

  • Corrosive: Causes irreversible skin burns and eye damage (Category 1B).[1]

  • High Permeation Rate: Rapidly penetrates standard nitrile gloves due to its low molecular weight and cyclic lipophilicity.[1]

  • Air-Sensitive: Reacts with atmospheric CO₂ to form solid carbamates, which can clog cannulas and pressurize vessels.[1]

Immediate Action Required:

  • Do NOT use standard latex or thin disposable nitrile gloves for direct handling.[1]

  • Do NOT store near strong acids or oxidizers (risk of violent ring opening).[1]

  • ALWAYS handle under an inert atmosphere (Nitrogen/Argon).[1]

Chemical Profile & Hazard Identification

PropertyDataOperational Implication
CAS Number 286-15-7Verification key for inventory tracking.[1]
Structure Bicyclic secondary amine (Piperidine fused to Cyclopropane)Ring Strain: Susceptible to acid-catalyzed ring opening.[1] Nucleophilic: Forms nitrosamines (carcinogens) with nitrosating agents.[1]
Physical State Colorless to yellow liquid (Free base)High volatility; vapor is corrosive to respiratory tract.[1]
Flash Point < 60°C (Est.)[1]Treat as Flammable Liquid .[1][2] Ground all equipment.
Basicity (pKa) ~11 (Est.)Strong base; incompatible with anhydrides, isocyanates, and acids.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient .[1] The following matrix defines the required protection levels based on the operational task.

PPE Selection Logic

PPE_LogicStartTask AssessmentSmallScaleSmall Scale (< 10 mL)Syringe TransferStart->SmallScaleLargeScaleLarge Scale (> 10 mL)Cannula/PouringStart->LargeScaleSpillSpill CleanupStart->SpillGloves_SmallGloves: Double Nitrile(Outer > 5 mil)Change every 15 minsSmallScale->Gloves_SmallResp_HoodVentilation: Fume Hood(Sash at lowest height)SmallScale->Resp_HoodGloves_LargeGloves: Laminate (Silver Shield)OR Butyl RubberLargeScale->Gloves_LargeLargeScale->Resp_HoodSpill->Gloves_LargeResp_FullRespirator: Full Face(Organic Vapor + Amine Cartridge)Spill->Resp_Full

Figure 1: Decision logic for selecting appropriate PPE based on exposure risk.[1]

Detailed Gear Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Primary) Laminate Film (e.g., Silver Shield / 4H) Cyclic amines permeate nitrile in <10 minutes.[1] Laminate provides >480 min breakthrough time [1].[1]
Hand Protection (Dexterity) Double Nitrile (Outer glove >5 mil) Only for syringe work.[1] The air gap between gloves delays permeation.[1] Change immediately upon splash.
Eye Protection Chemical Goggles (Not Safety Glasses)Vapors cause corneal edema ("blue haze") and permanent damage.[1] Goggles seal the eyes from vapor.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory.[1] If outside hood, use Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]
Body Nomex Lab Coat + Chemical Apron Standard polyester-cotton coats can degrade or wick corrosive liquids to the skin.[1]

Operational Handling Protocol

A. Storage & Stability
  • Temperature: Store at 2–8°C to minimize volatilization and degradation.

  • Atmosphere: Store under Argon or Nitrogen .[1]

    • Mechanism:[1][3][4] 2-Azabicyclo[4.1.0]heptane reacts with atmospheric CO₂ to form the carbamate salt.[1] This solid precipitate is difficult to remove and can serve as a nucleation site for decomposition.[1]

  • Container: Borosilicate glass with Teflon-lined caps.[1] Avoid ground glass joints without grease (they will seize due to basicity).[1]

B. Transfer Protocol (Syringe/Cannula)

Do not pour this chemical.[1] Open pouring increases vapor exposure and moisture uptake.[1]

  • Preparation:

    • Flame-dry all glassware and cool under nitrogen flow.[1]

    • Secure the reagent bottle with a clamp; do not hold by hand.[1]

  • Technique:

    • < 10 mL: Use a gas-tight glass syringe with a long needle (to reach liquid without tilting).[1]

    • > 10 mL: Use positive pressure cannula transfer (double-tipped needle).[1]

  • Quenching:

    • Immediately rinse syringes/needles with dilute HCl or Acetone into a dedicated waste beaker inside the hood.[1] Do not leave contaminated needles on the bench.[1]

C. Reaction Safety (Ring Strain)
  • Acid Sensitivity: If using Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids, add the acid slowly at 0°C .

    • Risk:[1][2][3][4][5][6][7] Rapid addition can trigger exothermic ring opening of the cyclopropane moiety, leading to thermal runaway [2].

  • Reaction Monitoring: Monitor internal temperature strictly.

Emergency Response & Decontamination

Spill Response Decision Tree

Spill_ResponseSpillEventSpill DetectedAssessAssess Volume & LocationSpillEvent->AssessMinorMinor (< 5 mL)Inside Fume HoodAssess->MinorMajorMajor (> 5 mL)OR Outside HoodAssess->MajorAction_Minor1. Absorb with Vermiculite2. Neutralize with weak acid (Citric)3. Double bag as HazWasteMinor->Action_MinorAction_Major1. EVACUATE LAB2. Activate Fire Alarm3. Call HazMat TeamMajor->Action_Major

Figure 2: Protocol for categorizing and responding to spills.

Exposure First Aid
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes .

    • Secondary: Do not use vinegar or acid to neutralize on skin (exothermic reaction causes thermal burns).[1] Use water only.

    • Medical: Seek evaluation for delayed chemical burns.[1]

  • Eye Contact:

    • Flush for 30 minutes (longer than standard). Amines penetrate deep into ocular tissue.[1]

  • Inhalation:

    • Move to fresh air immediately.[1] If "blue haze" (halo vision) occurs, observation for pulmonary edema is required.

Disposal & Waste Management

Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing seals.[1]

  • Quenching (Neutralization):

    • Dilute the waste amine in a non-reactive solvent (e.g., Ethanol).

    • Slowly add dilute Sulfuric Acid (1 M) or Citric Acid until pH is neutral (pH 6-8).[1]

    • Note: This converts the volatile free base into the non-volatile ammonium salt.[1]

  • Waste Stream:

    • Label as "Hazardous Waste: Organic Amine Salts" .[1]

    • Do not mix with oxidizing waste streams (Nitric acid, Peroxides) to prevent explosion or nitrosamine formation.

References

  • Forsberg, K., et al.Quick Selection Guide to Chemical Protective Clothing. 7th Edition, Wiley, 2020. (General reference for amine permeation through nitrile vs.
  • PubChem. 2-Azabicyclo[4.1.0]heptane (Compound).[1][8][9][10] National Library of Medicine. Available at: [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[4.1.0]heptane
Reactant of Route 2
2-Azabicyclo[4.1.0]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.